molecular formula C14H10BrClO2 B1292212 2-Bromo-4'-chloro-5-methoxybenzophenone CAS No. 746651-89-8

2-Bromo-4'-chloro-5-methoxybenzophenone

Cat. No.: B1292212
CAS No.: 746651-89-8
M. Wt: 325.58 g/mol
InChI Key: VDIKTPIPDWEQFN-UHFFFAOYSA-N
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Description

2-Bromo-4'-chloro-5-methoxybenzophenone is a useful research compound. Its molecular formula is C14H10BrClO2 and its molecular weight is 325.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c1-18-11-6-7-13(15)12(8-11)14(17)9-2-4-10(16)5-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIKTPIPDWEQFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641443
Record name (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone
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Molecular Weight

325.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746651-89-8
Record name (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=746651-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-4'-chloro-5-methoxybenzophenone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-4'-chloro-5-methoxybenzophenone

Introduction

This compound, also known by its IUPAC name (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone, is a polysubstituted aromatic ketone. Its molecular structure incorporates a benzophenone core with bromine, chlorine, and methoxy functional groups distributed across its two phenyl rings. This strategic placement of reactive and modifying groups makes it a valuable and versatile intermediate in organic synthesis.[1][2] Particularly in the fields of pharmaceutical and agrochemical development, this compound serves as a sophisticated building block for constructing more complex molecular architectures.[1][2] The presence of an aryl bromide moiety, for instance, opens a direct pathway to carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling reactions.[2][3]

This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and reactivity of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

structure cluster_benzophenone cluster_chlorophenyl C1 C C2 C C1->C2 C_keto C C1->C_keto C3 C C2->C3 Br Br C2->Br C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 O_methoxy O C5->O_methoxy C6->C1 O_keto O C_keto->O_keto C7 C C_keto->C7 CH3 CH3 O_methoxy->CH3 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 Cl Cl C10->Cl C12 C C11->C12 C12->C7

Caption: Chemical Structure of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValueSource
CAS Number 746651-89-8[4]
Molecular Formula C₁₄H₁₀BrClO₂[4][5]
Molecular Weight 325.59 g/mol [4][5]
Melting Point 81-83 °C
Purity ≥95-97% (typical)[5]
Appearance Solid (form not specified)
SMILES O=C(C1=CC=C(Cl)C=C1)C2=CC(OC)=CC=C2Br[4]
InChI 1S/C14H10BrClO2/c1-18-11-6-7-13(15)12(8-11)14(17)9-2-4-10(16)5-3-9/h2-8H,1H3
InChIKey VDIKTPIPDWEQFN-UHFFFAOYSA-N

Synthesis and Purification

The most logical and industrially scalable synthesis of this compound is through a Friedel-Crafts acylation reaction.[6][7] This well-established method involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).

For this specific molecule, the synthesis involves the acylation of 1-bromo-4-methoxybenzene with 4-chlorobenzoyl chloride. The causality behind this choice is twofold: the methoxy group is a strong activating group, which directs the incoming acyl group to the ortho and para positions. Since the para position is blocked by the methoxy group, the acylation is directed to the ortho position relative to the bromine, yielding the desired product.

synthesis_workflow cluster_reactants Reactants R1 1-Bromo-4-methoxybenzene Reaction Friedel-Crafts Acylation (0°C to rt) R1->Reaction R2 4-Chlorobenzoyl Chloride R2->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Recrystallization (e.g., Ethanol/Water) Workup->Purification Product 2-Bromo-4'-chloro-5- methoxybenzophenone Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure. All steps must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum trichloride (1.1 eq) and anhydrous dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath.

  • Acyl Chloride Addition: 4-Chlorobenzoyl chloride (1.0 eq) is dissolved in anhydrous DCM and added dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Substrate Addition: 1-Bromo-4-methoxybenzene (1.05 eq), dissolved in anhydrous DCM, is added dropwise to the reaction mixture. The causality for adding the substrate last is to ensure the formation of the reactive acylium ion intermediate first, promoting a clean reaction.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: The reaction mixture is slowly poured into a beaker of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with 5% sodium bicarbonate solution and brine.[6]

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure this compound.[6]

Spectroscopic Characterization

A self-validating protocol for compound identification relies on a suite of spectroscopic techniques. The expected data for this compound are detailed below.

TechniqueExpected Observations
¹H NMR Aromatic Region (δ 7.0-7.8 ppm): Complex multiplet patterns corresponding to the 7 aromatic protons. Protons on the 4-chlorophenyl ring will likely appear as two distinct doublets (an AA'BB' system). Protons on the 2-bromo-5-methoxyphenyl ring will show characteristic coupling. Methoxy Group (δ ~3.8 ppm): A sharp singlet integrating to 3 protons.
¹³C NMR Carbonyl Carbon (δ ~195 ppm): A single peak in the downfield region, characteristic of a benzophenone carbonyl.[8] Aromatic Carbons (δ 110-140 ppm): Multiple signals corresponding to the 12 aromatic carbons. Carbons attached to electronegative atoms (Br, Cl, O) will be shifted accordingly. Methoxy Carbon (δ ~56 ppm): A single peak for the -OCH₃ carbon.[9]
IR (cm⁻¹) ~1660 cm⁻¹ (Strong): C=O (ketone) stretching vibration. ~1600, ~1480 cm⁻¹ (Medium): Aromatic C=C ring stretching. ~1250 cm⁻¹ (Strong): Aryl-O-C (ether) asymmetric stretching. ~1020 cm⁻¹ (Medium): Aryl-O-C (ether) symmetric stretching. ~1090 cm⁻¹ (Strong): C-Cl stretching. ~600-500 cm⁻¹ (Medium): C-Br stretching.
Mass Spec. Molecular Ion (M⁺): A cluster of peaks around m/z 324, 326, and 328. The characteristic isotopic pattern for one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be observed. Key Fragments: Fragments corresponding to the loss of Br (m/z 245/247), Cl (m/z 290/292), and the 4-chlorobenzoyl cation (m/z 139/141) would be expected.

Reactivity and Synthetic Applications

The utility of this compound in drug development stems from its predictable reactivity at the aryl bromide position, which is amenable to a variety of powerful cross-coupling reactions.

reactivity cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start 2-Bromo-4'-chloro- 5-methoxybenzophenone Suzuki_Reactant R-B(OH)₂ Pd Catalyst, Base Start->Suzuki_Reactant Buchwald_Reactant R₂NH Pd Catalyst, Base Start->Buchwald_Reactant Suzuki_Product Aryl/Vinyl Substituted Product Suzuki_Reactant->Suzuki_Product C-C Bond Formation Buchwald_Product Aryl Amine Product Buchwald_Reactant->Buchwald_Product C-N Bond Formation

Caption: Key reaction pathways for this compound.

Suzuki-Miyaura Coupling

The carbon-bromine bond is an ideal handle for palladium-catalyzed Suzuki-Miyaura coupling.[3][10] This reaction forges a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester).

  • Causality & Insight: The bromine atom is positioned ortho to the bulky benzoyl group, which can introduce steric hindrance.[3] This may necessitate the use of specialized palladium catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition step, which is often rate-limiting. The reaction is a cornerstone for building biaryl structures, which are prevalent in many pharmaceutical agents.[3]

Buchwald-Hartwig Amination

This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, converting the aryl bromide into an aryl amine. This is a critical transformation for introducing nitrogen-containing functional groups and heterocycles.

  • Causality & Insight: Similar to the Suzuki coupling, catalyst selection is key to overcoming potential steric hindrance from the ortho-benzoyl group. This reaction provides a direct route to synthesizing derivatives that can interact with biological targets through hydrogen bonding or ionic interactions, a common strategy in drug design.

Other Potential Reactions
  • Carbonyl Group Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), providing a chiral center and a new point for molecular diversification.

  • Electrophilic Aromatic Substitution: The electron-donating methoxy group activates the bromo-substituted ring for further substitution, while the electron-withdrawing benzoyl group deactivates it.[11] However, the steric crowding and existing substitution pattern make further electrophilic substitution challenging and likely to result in mixtures of products.

Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling. While specific toxicity data is not available, compounds with similar structures are known irritants.[12][13][14]

  • Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.[15]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[16][17] Wash hands thoroughly after handling.[15]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[15][17]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde - Chem-Impex. (URL: )
  • This compound | CymitQuimica. (URL: )
  • Conformations of 2-bromo-4-chlorobenzaldehyde - ResearchGate. (URL: [Link])

  • 746651-89-8|this compound - BLDpharm. (URL: )
  • 2-Bromo-4-methoxyphenol | C7H7BrO2 | CID 297382 - PubChem. (URL: [Link])

  • 2-Bromo-4'-fluoro-5-methoxybenzophenone | C14H10BrFO2 | CID 24722748 - PubChem. (URL: [Link])

  • 2-Bromo-5-methoxyphenol | C7H7BrO2 | CID 13493839 - PubChem. (URL: [Link])

  • Supplementary Information - Beilstein Journals. (URL: [Link])

  • 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | C8H6BrClO3 - PubChem. (URL: [Link])

  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 | CID 616068 - PubChem. (URL: [Link])

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC - NIH. (URL: [Link])

  • CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google P
  • Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. (URL: [Link])

  • (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (URL: [Link])

  • LC–MS/MS-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolites in human plasma - ResearchGate. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues - Sciforum. (URL: [Link])

  • Aromatic Reactivity - MSU chemistry. (URL: [Link])

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. (URL: [Link])

  • Experimental Chemistry II - Oregon State University. (URL: [Link])

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (URL: [Link])

  • Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immo- bilization of palladium(0) in MCM-41 - The Royal Society of Chemistry. (URL: [Link])

  • ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. (URL: [Link])

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (URL: [Link])

  • 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS CAS-No. - Loba Chemie. (URL: [Link])

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An In-depth Technical Guide to 2-Bromo-4'-chloro-5-methoxybenzophenone (CAS 746651-89-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4'-chloro-5-methoxybenzophenone, a halogenated benzophenone derivative with significant potential as a building block in synthetic organic chemistry. Its unique substitution pattern, featuring bromine, chlorine, and methoxy functional groups, offers multiple reaction sites for constructing complex molecular architectures. This guide will delve into the compound's physicochemical properties, established and potential synthetic routes, and its versatile reactivity, with a particular focus on its applications in medicinal chemistry and drug discovery. The strategic positioning of its functional groups makes it an attractive intermediate for creating novel therapeutic agents.[1][2]

Introduction: The Strategic Importance of Substituted Benzophenones

Benzophenones are a class of aromatic ketones that form the core structure of numerous biologically active compounds and functional materials.[3][4] The introduction of various substituents onto the phenyl rings dramatically influences their chemical and physical properties, paving the way for a wide array of applications. This compound (CAS 746651-89-8) is a prime example of a polysubstituted benzophenone with significant synthetic utility. The interplay of its electron-withdrawing halogen atoms and electron-donating methoxy group creates a nuanced electronic landscape, influencing the reactivity of the molecule. This guide will explore how these features can be harnessed in the synthesis of novel compounds, particularly within the pharmaceutical industry.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.

Physical Properties
PropertyValueSource
CAS Number 746651-89-8[5][6][7]
Molecular Formula C₁₄H₁₀BrClO₂[8]
Molecular Weight 325.59 g/mol [5][6][7][8]
Melting Point 81-83 °C
Appearance White to off-white crystalline powder[1]
Purity Typically ≥ 95-97%[8]
Spectroscopic Data Interpretation

While specific spectra for this exact compound are not widely published, we can predict the key spectroscopic features based on its structure and data from analogous compounds.[9][10][11][12]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the substitution pattern. The protons on the methoxy- and bromo-substituted ring will appear in a different region from those on the chloro-substituted ring. The methoxy group will present as a singlet, typically around 3.8-3.9 ppm.

  • ¹³C NMR: The carbon NMR will display signals for each of the unique carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield shift (typically >190 ppm). The carbons attached to the bromine, chlorine, and methoxy groups will also exhibit predictable shifts.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch will be prominent, typically in the range of 1650-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M, M+2, and M+4 pattern for the molecular ion, confirming the presence of both halogens.

Synthesis and Mechanistic Considerations: The Friedel-Crafts Acylation

The most direct and common method for synthesizing benzophenones is the Friedel-Crafts acylation .[13][14][15] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[13][14][15]

Proposed Synthetic Pathway

For the synthesis of this compound, a logical approach would involve the Friedel-Crafts acylation of 4-bromo-2-methoxyanisole with 4-chlorobenzoyl chloride.

Diagram of the Proposed Synthetic Pathway:

Synthesis_of_2-Bromo-4-chloro-5-methoxybenzophenone cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-bromo-2-methoxyanisole 4-Bromo-2-methoxyanisole reaction_center + 4-bromo-2-methoxyanisole->reaction_center 4-chlorobenzoyl_chloride 4-Chlorobenzoyl Chloride 4-chlorobenzoyl_chloride->reaction_center AlCl3 AlCl₃ (Lewis Acid) AlCl3->reaction_center Catalyst product This compound reaction_center->product Friedel-Crafts Acylation

Caption: Proposed synthesis via Friedel-Crafts acylation.

Mechanistic Insights

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[14]

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the 4-chlorobenzoyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion.[15]

  • Electrophilic Attack: The electron-rich aromatic ring of 4-bromo-2-methoxyanisole acts as a nucleophile, attacking the electrophilic acylium ion. The methoxy group is an activating group, directing the substitution to the ortho and para positions. The bromine atom is a deactivating but ortho, para-directing group. The substitution is expected to occur at the position ortho to the methoxy group and meta to the bromine atom.

  • Rearomatization: A base (typically the AlCl₄⁻ complex) removes a proton from the intermediate carbocation, restoring the aromaticity of the ring and yielding the final product.

Diagram of the Friedel-Crafts Acylation Mechanism:

Friedel_Crafts_Mechanism Start 4-Chlorobenzoyl Chloride + AlCl₃ Acylium_Ion Acylium Ion Formation Start->Acylium_Ion Step 1 Attack Electrophilic Attack Acylium_Ion->Attack Aromatic_Ring 4-Bromo-2-methoxyanisole Aromatic_Ring->Attack Intermediate Sigma Complex (Arenium Ion) Attack->Intermediate Step 2 Deprotonation Deprotonation & Rearomatization Intermediate->Deprotonation Step 3 Product This compound Deprotonation->Product

Caption: Key steps of the Friedel-Crafts acylation mechanism.

Experimental Protocol: A Representative Procedure

The following is a generalized protocol for a Friedel-Crafts acylation to synthesize the title compound.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suitable solvent (e.g., dichloromethane).

  • Addition of Reactants: Add 4-bromo-2-methoxyanisole to the flask. In a separate flask, prepare a solution of 4-chlorobenzoyl chloride in the same solvent.

  • Catalyst Addition: Cool the reaction mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise.

  • Acylation: Add the 4-chlorobenzoyl chloride solution dropwise to the reaction mixture while maintaining the low temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Workup: Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential for further chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules. The presence of the bromine atom is particularly significant, as it provides a handle for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][16][17][18] The bromine atom in our title compound is well-suited for this reaction.

Diagram of a Generic Suzuki-Miyaura Coupling Workflow:

Suzuki_Coupling_Workflow Start This compound + Arylboronic Acid Reaction_Mix Add Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) + Solvent (e.g., Toluene/Ethanol/Water) Start->Reaction_Mix Heating Heat under Inert Atmosphere Reaction_Mix->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Coupled Biaryl Ketone Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

This reaction allows for the introduction of a wide range of aryl or heteroaryl groups at the 2-position of the benzophenone, leading to the synthesis of novel biaryl ketones. These structures are prevalent in many pharmaceutical agents.[4]

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[19][20][21][22][23] This reaction is of paramount importance in medicinal chemistry, as nitrogen-containing heterocycles and arylamines are ubiquitous in drug molecules.

By reacting this compound with various primary or secondary amines, a diverse library of N-aryl benzophenones can be synthesized. This opens up avenues for developing compounds with potential applications as enzyme inhibitors, receptor modulators, or other therapeutic agents.

Potential as a Precursor for Dapagliflozin Analogues

Substituted benzophenones are known intermediates in the synthesis of SGLT2 inhibitors, a class of antidiabetic drugs. For example, 5-bromo-2-chloro-4'-ethoxybenzophenone is a key intermediate in the synthesis of dapagliflozin.[24] Given the structural similarity, this compound could serve as a valuable starting material for the synthesis of novel dapagliflozin analogues, potentially with improved pharmacokinetic or pharmacodynamic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[25][26][27][28]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[25][27][28] Avoid contact with skin and eyes.[25][26]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[25][26][28]

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically functionalized molecule with considerable potential as a building block in organic synthesis. Its defined physicochemical properties, coupled with its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it a valuable tool for researchers and scientists in the field of drug discovery. The ability to selectively modify the molecule at the bromine position allows for the systematic development of novel compounds with tailored biological activities. As the demand for new therapeutic agents continues to grow, the importance of such versatile intermediates in the synthetic chemist's toolbox cannot be overstated.

References

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. Available from: [Link]

  • Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. Synthesis. 2011;(15):2452-2458.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules. 2023;28(22):7630.
  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. ResearchGate. Available from: [Link]

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  • Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. ResearchGate. Available from: [Link]

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An In-Depth Technical Guide to (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone is a halogenated diaryl ketone of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a multi-substituted benzophenone core, makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Diaryl ketones, as a class of compounds, are prevalent in numerous biologically active molecules and are recognized for their diverse pharmacological properties.

This technical guide provides a comprehensive overview of (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone, detailing a robust synthetic protocol, in-depth characterization, and a discussion of its potential applications, particularly in the context of drug discovery. The information presented herein is intended to equip researchers with the necessary knowledge to synthesize, identify, and utilize this compound in their scientific endeavors.

Chemical Structure and Properties

The fundamental structure of (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone is characterized by a central ketone group bridging two substituted phenyl rings. One ring is substituted with a bromine atom at the 2-position and a methoxy group at the 5-position, while the other ring bears a chlorine atom at the 4-position.

Table 1: Physicochemical Properties of (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone

PropertyValueSource
IUPAC Name (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanoneChemDraw
CAS Number 746651-89-8
Molecular Formula C₁₄H₁₀BrClO₂
Molecular Weight 325.59 g/mol
Appearance Off-white to pale yellow solid (predicted)---
Melting Point 81-83 °C
Boiling Point Not determined---
Solubility Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in methanol; insoluble in water (predicted).---

Synthesis of (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone

The most direct and widely employed method for the synthesis of diaryl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone, two primary retrosynthetic pathways can be envisioned, as illustrated below.

Retrosynthetic Analysis cluster_path1 Pathway 1 cluster_path2 Pathway 2 target (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone path1_node target->path1_node Friedel-Crafts Acylation path2_node target->path2_node Friedel-Crafts Acylation start1 1-bromo-4-methoxybenzene reagent1 4-chlorobenzoyl chloride path1_node->start1 path1_node->reagent1 start2 chlorobenzene reagent2 2-bromo-5-methoxybenzoyl chloride path2_node->start2 path2_node->reagent2

Caption: Retrosynthetic analysis of (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone.

Pathway 1, involving the acylation of 1-bromo-4-methoxybenzene with 4-chlorobenzoyl chloride, is generally preferred. The methoxy group in 1-bromo-4-methoxybenzene is a strongly activating, ortho-para directing group, which facilitates the electrophilic substitution. The bromine atom is also an ortho-para director, albeit a deactivating one. The incoming acyl group is expected to add at the position ortho to the methoxy group and meta to the bromine, driven by the powerful activating effect of the methoxy substituent.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the synthesis of structurally related diaryl ketones.[1]

Reagents and Materials:

  • 1-bromo-4-methoxybenzene

  • 4-chlorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Methanol or ethanol for recrystallization

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification setup 1. Suspend AlCl₃ in anhydrous DCM under N₂. cool 2. Cool to 0 °C in an ice bath. setup->cool add_reactants 3. Add 1-bromo-4-methoxybenzene and 4-chlorobenzoyl chloride solution dropwise. cool->add_reactants react 4. Stir at 0 °C, then warm to room temperature. add_reactants->react quench 5. Quench reaction by pouring onto ice/conc. HCl. react->quench extract 6. Extract with DCM. quench->extract wash 7. Wash organic layer with NaHCO₃ and brine. extract->wash dry 8. Dry over MgSO₄/Na₂SO₄. wash->dry evaporate 9. Evaporate solvent in vacuo. dry->evaporate recrystallize 10. Recrystallize crude product from methanol/ethanol. evaporate->recrystallize

Caption: Experimental workflow for the synthesis of (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Reactants: To the stirred suspension, add 1-bromo-4-methoxybenzene (1.0 equivalent). In the dropping funnel, prepare a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add the 4-chlorobenzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.

  • Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as methanol or ethanol, to afford pure (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone.

Structural Characterization

The identity and purity of the synthesized (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone should be confirmed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone

TechniqueData
¹H NMR Predicted chemical shifts (δ, ppm) in CDCl₃: Aromatic protons: 6.8-7.8 (m, 7H), Methoxy protons: ~3.9 (s, 3H).
¹³C NMR Predicted chemical shifts (δ, ppm) in CDCl₃: Carbonyl carbon: ~194, Aromatic carbons: 110-160, Methoxy carbon: ~56.
IR (KBr) Predicted characteristic peaks (cm⁻¹): ~1660 (C=O stretch, conjugated ketone), ~1250 (C-O stretch, aryl ether), ~1020 (C-O stretch, methoxy), C-H aromatic stretching and bending, C-Br, and C-Cl vibrations.
Mass Spec (EI) Predicted m/z: Molecular ion peak [M]⁺ at ~324/326/328 corresponding to isotopic distribution of Br and Cl.

Applications in Drug Discovery and Organic Synthesis

(2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structural motifs are found in compounds being investigated for various therapeutic applications.

Intermediate for SGLT2 Inhibitors

A significant application of structurally related diaryl ketones is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.[2][3] SGLT2 is a protein primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, these drugs reduce blood glucose levels by promoting its excretion in the urine. This mechanism of action is independent of insulin, making SGLT2 inhibitors a valuable therapeutic option for the management of type 2 diabetes.

The synthesis of SGLT2 inhibitors often involves the modification of the diaryl ketone core of intermediates like (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone. The ketone functionality can be reduced to a methylene group, and further transformations can introduce the glucose-like moiety required for SGLT2 inhibition.

Safety Precautions

(2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone should be handled with appropriate safety precautions in a well-ventilated fume hood. As with many halogenated aromatic compounds, it should be considered as potentially hazardous upon inhalation, ingestion, or skin contact.[4][5]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid generating dust. In case of spills, clean up promptly using appropriate absorbent materials.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone is a synthetically valuable diaryl ketone with significant potential as an intermediate in drug discovery, particularly in the development of SGLT2 inhibitors. The Friedel-Crafts acylation provides a reliable method for its synthesis. A thorough understanding of its chemical properties, synthesis, and characterization is essential for its effective utilization in research and development. This guide provides a foundational framework for scientists working with this and related compounds.

References

  • Loba Chemie. (2019). (2-CHLORO-5-BROMOPHENYL)(4- ETHOXYPHENYL) METHANONE MSDS. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Shao, H., Zhao, G., Liu, W., Wang, Y., & Xu, W. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3071. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22328608, (5-Bromo-2-chloro-phenyl)-(4-ethoxy-phenyl)-methanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10020105, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Retrieved from [Link]

  • Google Patents. (2015). WO 2015/132803 A2.

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Introduction: The Significance of Precise Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Weight Determination of 2-Bromo-4'-chloro-5-methoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal identification and characterization of molecular entities are foundational to progress. Intermediates such as this compound, a substituted benzophenone, represent critical building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs). The benzophenone scaffold itself is ubiquitous in medicinal chemistry, appearing in drugs like the anti-inflammatory ketoprofen and the Parkinson's treatment tolcapone. Therefore, the ability to confirm the identity, molecular weight, and purity of its derivatives is not merely a procedural step but a cornerstone of scientific integrity and developmental success.

This guide provides a comprehensive, in-depth technical overview of the methodologies employed to determine and confirm the molecular weight and structure of this compound. Moving beyond a simple statement of values, we will explore the causality behind the selection of analytical techniques, the interpretation of the data generated, and the creation of a self-validating system of characterization that ensures trustworthiness and reproducibility in a research and development setting.

Compound Identity and Physicochemical Properties

Before delving into experimental determination, it is essential to establish the theoretical and reported properties of the target compound. This data serves as the benchmark against which all experimental results are compared.

PropertyValueSource(s)
Chemical Name (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone
CAS Number 746651-89-8[1]
Molecular Formula C₁₄H₁₀BrClO₂[2]
Molecular Weight 325.59 g/mol (Nominal)
Melting Point 81-83 °C
Purity ≥97% (Typical)

Part 1: Definitive Molecular Weight and Formula by High-Resolution Mass Spectrometry (HRMS)

While nominal molecular weight provides a basic identifier, it is insufficient for unambiguous confirmation, as multiple molecular formulas can share the same nominal mass. High-Resolution Mass Spectrometry (HRMS) is the gold standard, capable of measuring mass to several decimal places. This precision allows for the determination of the exact molecular formula by leveraging the non-integer masses of isotopes (e.g., ¹H = 1.00783 amu, ¹⁶O = 1.59949 amu).[3][4][5]

Causality of Method Selection: Why HRMS is Essential

The choice of HRMS is dictated by the need for absolute certainty. For a compound like this compound, which may be a precursor in a regulated drug development pipeline, confirming the elemental composition is non-negotiable. HRMS provides this confirmation, directly validating the synthetic outcome and ruling out isobaric (same nominal mass) impurities.

Experimental Protocol: HRMS Analysis
  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. The final concentration should be optimized to avoid detector saturation.

  • Instrumentation and Parameters:

    • Instrument: A high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) instrument.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for benzophenones, which can be protonated at the carbonyl oxygen.

    • Mass Analyzer Mode: Set to a high-resolution mode (resolving power > 60,000).

    • Mass Range: Scan a range that comfortably includes the expected molecular ion, e.g., m/z 100-500.

    • Calibration: Ensure the instrument is calibrated immediately prior to the run using a known standard to guarantee mass accuracy.

  • Data Acquisition and Analysis:

    • Inject the sample solution.

    • Identify the ion cluster corresponding to the protonated molecule, [M+H]⁺.

    • Determine the exact mass of the monoisotopic peak (the peak containing only the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O).

    • Utilize the instrument's software to generate a predicted molecular formula based on the measured exact mass, with a mass tolerance set to < 5 ppm.

Expected Results and Interpretation

1. Exact Mass Confirmation: The calculated exact mass for the protonated molecule [C₁₄H₁₁BrClO₂]⁺ is 324.9734 . An experimentally measured mass within 5 ppm of this value provides strong evidence for the proposed molecular formula.

2. Isotopic Pattern Validation: A key validating feature is the distinctive isotopic pattern generated by the presence of both bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[6][7][8] This results in a characteristic cluster of peaks for the molecular ion.

IonRelative Mass (m/z)Expected Relative IntensityContributing Isotopes
[M+H]⁺ 324.9734100%⁷⁹Br, ³⁵Cl
[M+2+H]⁺ 326.9714~130%⁸¹Br, ³⁵Cl OR ⁷⁹Br, ³⁷Cl
[M+4+H]⁺ 328.9684~32%⁸¹Br, ³⁷Cl

Observing this specific intensity pattern is a powerful confirmation of the presence of one bromine and one chlorine atom in the molecule, making the identification highly trustworthy.

Caption: Overall analytical workflow for compound characterization.

Electron Ionization (EI) Fragmentation Pathway

For structural insights, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is often used. EI is a harder ionization technique that causes fragmentation, providing a molecular fingerprint. The fragmentation of benzophenones is well-characterized and typically involves α-cleavage at the carbonyl group.[9][10][11]

Key Predicted Fragments:

  • m/z 183/185: (4-chlorophenyl)carbonyl cation, [C₇H₄ClO]⁺. The 3:1 isotopic pattern confirms the presence of chlorine.

  • m/z 211/213: (2-bromo-5-methoxyphenyl)carbonyl cation, [C₈H₆BrO₂]⁺. The 1:1 isotopic pattern confirms the presence of bromine.

  • m/z 111/113: 4-chlorophenyl cation, [C₆H₄Cl]⁺, from the loss of the (2-bromo-5-methoxy)benzoyl radical.

  • m/z 186/188: 2-bromo-5-methoxyphenyl cation, [C₇H₆BrO]⁺, from the loss of the 4-chlorobenzoyl radical.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [C₁₄H₁₀BrClO₂]⁺ m/z 325/327/329 F1 [C₇H₄ClO]⁺ m/z 183/185 (4-chlorobenzoyl) M->F1 α-cleavage F2 [C₈H₆BrO₂]⁺ m/z 211/213 (2-bromo-5-methoxybenzoyl) M->F2 α-cleavage F3 [C₆H₄Cl]⁺ m/z 111/113 (4-chlorophenyl) F1->F3 loss of CO

Caption: Predicted EI-MS fragmentation pathway.

Part 2: Structural Confirmation and Purity Assessment

Mass spectrometry confirms the molecular formula, but Nuclear Magnetic Resonance (NMR) spectroscopy is required to confirm the specific isomeric structure and connectivity of the atoms. Finally, chromatography is essential to determine the purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule, allowing for an unambiguous structural assignment.

  • Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended for validation): Acquire 2D NMR spectra, such as COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation), to definitively assign all signals.[12][13]

The predicted chemical shifts are based on the additive effects of the substituents on the aromatic rings. The 4-chlorophenyl ring will appear as a pair of doublets (an AA'BB' system), while the tri-substituted 2-bromo-5-methoxyphenyl ring will show three distinct aromatic proton signals.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.7-7.8d2HH-2', H-6'Protons ortho to the carbonyl are deshielded.
~7.4-7.5d2HH-3', H-5'Protons ortho to the chlorine atom.
~7.3-7.4d1HH-6Ortho to carbonyl and adjacent to bromine.
~7.1-7.2dd1HH-4Coupled to H-3 and H-6 (small coupling).
~6.9-7.0d1HH-3Ortho to methoxy group, expected to be upfield.
~3.8-3.9s3H-OCH₃Typical chemical shift for an aryl methoxy group.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Predicted Shift (δ, ppm)Assignment
~194-196C=O
~159-161C-5
~138-140C-1'
~135-137C-1
~132-134C-4
~131-133C-2', C-6'
~128-130C-3', C-5'
~122-124C-6
~118-120C-3
~115-117C-2
~55-57-OCH₃

These predicted assignments would be definitively confirmed using 2D NMR, where, for example, an HMBC experiment would show a correlation from the methoxy protons (~3.8 ppm) to the C-5 carbon (~160 ppm), validating the substitution pattern.

Chromatographic Purity Analysis

Determining the molecular weight is meaningful only if the sample is pure. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and robust method for assessing purity.[14][15]

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute to ~0.1 mg/mL for analysis.

  • Instrumentation and Parameters:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for benzophenone derivatives.[14]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For example, 70:30 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Benzophenones have a strong UV absorbance. A wavelength around 254 nm is generally suitable.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run the sample and record the chromatogram.

    • Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

A pure sample should yield a single, sharp, and symmetrical peak. A purity level of >97% is typically expected for a research-grade chemical.

Conclusion: A Self-Validating System

The determination of the molecular weight of this compound is a multi-faceted process that relies on the synergistic use of advanced analytical techniques. High-Resolution Mass Spectrometry provides an exact molecular formula, with the unique isotopic signature of bromine and chlorine serving as an inbuilt validation. NMR spectroscopy then confirms the precise atomic connectivity, ensuring the correct isomer has been synthesized. Finally, HPLC analysis quantifies the purity of the material. Together, these methods form a self-validating system, providing the high degree of confidence required for drug development and scientific research.

References

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  • ResearchGate. A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example. [Link]

  • PubMed Central (PMC). (2014). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

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From the Desk of the Senior Application Scientist: A Proactive Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Bromo-4'-chloro-5-methoxybenzophenone

As researchers and drug development professionals, our work with novel chemical entities demands a synthesis of innovation and uncompromising safety. This guide addresses this compound (CAS No. 746651-89-8), a compound for which comprehensive public toxicological data is limited. In such scenarios, a proactive and principled approach to safety is not just procedural—it is a scientific imperative. This document moves beyond a standard Safety Data Sheet (SDS) template to provide a deeper, causality-driven framework for risk assessment and management, empowering you to handle this and similar research chemicals with confidence and care.

Core Chemical Identity and Physicochemical Properties

Understanding a compound's fundamental properties is the bedrock of a sound safety assessment. These parameters dictate its behavior under laboratory conditions and inform appropriate handling, storage, and emergency response.

The compound, also known by its IUPAC name (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone, is a halogenated benzophenone derivative. Its utility as a building block in organic synthesis is significant, but its reactive functional groups—the bromine, chlorine, and ketone moieties—necessitate careful handling.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 746651-89-8[1]
Molecular Formula C₁₄H₁₀BrClO₂[2]
Molecular Weight 325.59 g/mol [1]
Appearance Solid (form may vary)
Melting Point 81-83 °C
Purity Typically ≥95-97%[2]

Hazard Identification and Inferred Risk Profile

  • Primary Hazard: Based on available data, this compound is classified as an irritant.

  • Inferred Hazards from Analogues: Structurally similar halogenated and methoxylated aromatic ketones often exhibit the following hazards, which should be assumed until proven otherwise:

    • Skin Irritation (H315): Causes skin irritation.[3][4]

    • Serious Eye Irritation (H319): Causes serious eye irritation.[3][4]

    • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[3][4]

Causality Insight: The electrophilic nature of the carbonyl carbon, combined with the electron-withdrawing effects of the halogen substituents, can lead to reactivity with biological nucleophiles, such as amino acid residues in skin and eye proteins, resulting in an irritation response. The crystalline solid form also poses a risk of mechanical irritation to the eyes and respiratory tract.

Proactive Exposure Control: Engineering and Personal Protective Equipment (PPE)

The cornerstone of chemical safety is minimizing exposure. This is achieved through a multi-layered approach, starting with engineering controls and culminating in the last line of defense: Personal Protective Equipment.

Engineering Controls: The Primary Barrier
  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure, especially when weighing or transferring the powder. This prevents the inhalation of fine particulates.[4]

  • Accessible Safety Equipment: Ensure that a fully functional and regularly tested safety shower and eyewash station are immediately accessible in the work area.[4]

Personal Protective Equipment (PPE): A Self-Validating System

Your PPE is a critical system that requires careful selection and use. Do not merely wear it; understand its function and limitations.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[5] Standard safety glasses are insufficient as they do not protect against splashes or fine dust entering from the sides, top, or bottom. The causality is clear: this compound is a presumed serious eye irritant, and direct contact can cause significant damage.[3][4]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.[5] Employ proper glove removal technique (without touching the glove's outer surface) to prevent skin contamination.[5]

    • Lab Coat: A flame-resistant lab coat must be worn and fully buttoned. Ensure the cuffs provide a snug fit over your inner gloves.

  • Respiratory Protection: For situations with a high potential for aerosolization (e.g., cleaning up a large spill), a NIOSH-approved P95 or P100 particulate respirator may be necessary.[5]

Emergency Protocols: A Step-by-Step Response Workflow

In the event of an accidental exposure, a swift and correct response is critical. The following protocols are designed to mitigate harm effectively.

General Principle: Decontamination

The immediate priority following any exposure is to remove the individual from the source of contamination and then remove the chemical from the individual.[6]

Step-by-Step First Aid Measures
  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[6][7]

    • Remove contact lenses if present and easy to do so.[3]

    • Seek immediate medical attention.[7]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[6]

    • Wash the affected skin area thoroughly with soap and plenty of water.[3][7]

    • If skin irritation occurs or persists, seek medical attention.[3]

  • Inhalation:

    • Move the exposed person to fresh air at once.[3][7]

    • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (use a barrier device).[7]

    • Seek immediate medical attention.[7]

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance.

    • Seek immediate medical attention.[7]

Visualization: Emergency Response Workflow

The following diagram illustrates the logical flow of actions required in an emergency.

EmergencyResponse Figure 1: Emergency Response Workflow for Chemical Exposure Start Exposure Occurs Remove 1. Remove from Source 2. Alert Others Start->Remove Assess Assess Route of Exposure Remove->Assess Skin Skin Contact Assess->Skin Skin Eye Eye Contact Assess->Eye Eye Inhale Inhalation Assess->Inhale Inhalation SkinAction Remove Contaminated Clothing Wash with Soap & Water (15+ min) Skin->SkinAction EyeAction Flush with Water at Eyewash Station (15+ min) Eye->EyeAction InhaleAction Move to Fresh Air Provide Oxygen if Needed Inhale->InhaleAction Medical Seek Immediate Medical Attention SkinAction->Medical EyeAction->Medical InhaleAction->Medical

Caption: Figure 1: Emergency Response Workflow for Chemical Exposure.

Storage, Handling, and Disposal Best Practices

  • Handling: In addition to the PPE and engineering controls described, avoid the formation of dust and aerosols during handling.[5] Wash hands thoroughly after handling, even if gloves were worn.[8]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][8] Keep it away from incompatible materials such as strong bases, acid anhydrides, and acid chlorides.[8][9]

  • Disposal: Dispose of waste material and contaminated packaging in accordance with all applicable local, state, and federal regulations. This should be done via a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.

Toxicological Context and Data Gaps

The toxicological properties of this compound have not been fully investigated.[9] However, the parent structure, benzophenone, and some of its derivatives have been studied. Some benzophenones are known to have endocrine-disrupting potential.[9][10] While this does not confirm similar activity for this specific analogue, it underscores the importance of minimizing exposure as a precautionary principle. The acute toxicity is expected to be low via oral and dermal routes, but irritation remains the primary concern.[11][12]

This guide is built on the principle of informed caution. By understanding the known properties, inferring risks from analogous structures, and implementing rigorous, multi-layered safety protocols, you can effectively manage the risks associated with handling this compound.

References

  • Sigma-Aldrich. this compound Product Page.

  • Sigma-Aldrich. this compound Technical Specifications.

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  • PubChem. 2-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 344480.

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An In-depth Technical Guide to the Solubility of 2-Bromo-4'-chloro-5-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Bromo-4'-chloro-5-methoxybenzophenone, a compound of interest in pharmaceutical and chemical research. Recognizing the current scarcity of publicly available quantitative solubility data for this specific molecule, this document synthesizes foundational principles of solubility, outlines a robust experimental protocol for its determination, and provides an informed qualitative assessment of its expected behavior in various solvent systems. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties for applications in process development, formulation, and analytical sciences.

Introduction to this compound

This compound is a substituted benzophenone derivative with the molecular formula C₁₄H₁₀BrClO₂ and a molecular weight of 325.59 g/mol .[1][2] Its structure, characterized by a halogenated and methoxylated phenyl ring and a chlorinated phenyl ring attached to a central carbonyl group, suggests a lipophilic nature, which is a key determinant of its solubility profile. Understanding the solubility of this compound is critical for a multitude of applications, including:

  • Drug Discovery and Development: Solubility is a fundamental parameter that influences a drug candidate's bioavailability, formulation design, and route of administration.[3]

  • Process Chemistry: Knowledge of solubility is essential for designing efficient crystallization, purification, and reaction protocols.

  • Analytical Method Development: The choice of solvents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) is dictated by the analyte's solubility.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 746651-89-8
Molecular Formula C₁₄H₁₀BrClO₂[2]
Molecular Weight 325.59 g/mol
Melting Point 81-83 °C
Appearance White to off-white solidInferred from related compounds
Purity Typically ≥97%

Theoretical Considerations for Solubility

The solubility of an organic compound like this compound is governed by the principle of "like dissolves like." This means its solubility will be highest in solvents with similar polarity. The presence of two aromatic rings, a bromine atom, and a chlorine atom contributes significantly to its nonpolar character. The methoxy group and the carbonyl group introduce some polar character, but the overall molecule is expected to be sparingly soluble in water and more soluble in organic solvents.

Factors that will influence the solubility of this compound include:

  • Solvent Polarity: A range of organic solvents from nonpolar to polar aprotic and protic should be considered to establish a comprehensive solubility profile.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[5]

  • pH: While this compound does not have strongly acidic or basic functional groups, extreme pH values could potentially lead to degradation, which might be misinterpreted as a change in solubility. The stability of the compound across a relevant pH range should be considered.[6]

Qualitative Solubility Profile (Predicted)

Based on the structure of this compound and solubility data for the parent compound, benzophenone, a qualitative solubility profile can be predicted. Benzophenone is practically insoluble in water but soluble in many organic solvents like ethanol, acetone, and chloroform.[7][8][9] It is reasonable to expect a similar trend for its halogenated and methoxylated derivative.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Toluene, HexaneSoluble to Sparingly SolubleThe aromatic rings and halogens favor interaction with nonpolar solvents.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleThe carbonyl group and overall molecular structure will interact favorably with these solvents.
Polar Protic Methanol, Ethanol, IsopropanolSoluble to Sparingly SolubleThe potential for hydrogen bonding with the carbonyl oxygen may be sterically hindered, and the large nonpolar surface area will limit solubility compared to polar aprotic solvents.
Aqueous Water, Buffered SolutionsPractically InsolubleThe high lipophilicity and lack of ionizable groups result in poor aqueous solubility.

Experimental Determination of Solubility: A Detailed Protocol

The most reliable method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method.[10][11] This section provides a detailed, step-by-step protocol tailored for this compound.

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined using a validated analytical method, typically HPLC.

Materials and Equipment
  • This compound (purity ≥97%)

  • Selected solvents (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • Analytical balance

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a UV detector

  • HPLC column (e.g., C18 column)[4]

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram.

Caption: Workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials (e.g., 2-5 mg in a 2 mL vial). The exact amount should be sufficient to ensure a solid phase remains after equilibration.

    • Accurately add a known volume of the desired solvent (e.g., 1 mL) to each vial.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C and 37 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[12]

  • Sample Preparation for Analysis:

    • After equilibration, remove the vials and allow them to stand at the experimental temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any remaining solid particles.

    • Dilute the filtered sample to a suitable concentration with the same solvent for HPLC analysis.

  • Quantification by HPLC:

    • Develop a validated HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a good starting point.[4][13][14] Detection can be performed using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).[4]

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

    • Inject the diluted samples and determine their concentration from the calibration curve.

    • Back-calculate the original concentration in the saturated solution, taking into account the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

    • Report the temperature at which the solubility was determined.

    • Perform the experiment in triplicate to ensure the reliability of the results.

Influence of Temperature and pH

Temperature: The solubility of most solid compounds, including benzophenone derivatives, increases with temperature.[15] To fully characterize the solubility profile, it is recommended to determine the solubility at a minimum of two different temperatures, for example, at room temperature (25 °C) and physiological temperature (37 °C). The van't Hoff equation can be used to describe the temperature dependence of solubility and to calculate the enthalpy of dissolution.[16]

pH: For non-ionizable compounds like this compound, solubility is generally independent of pH. However, it is important to confirm the stability of the compound at different pH values, as degradation can be pH-dependent.[6] A stability study in aqueous buffers at different pH values (e.g., pH 2, 7, and 9) can be performed by incubating the compound and analyzing its concentration over time by HPLC.

Data Modeling and Interpretation

The experimental solubility data can be correlated using thermodynamic models such as the modified Apelblat equation or the Wilson model.[1][15] These models can be used to predict the solubility at different temperatures and to provide a deeper understanding of the dissolution thermodynamics.

The following diagram illustrates the relationship between experimental data and thermodynamic modeling.

G cluster_exp Experimental Data cluster_model Thermodynamic Modeling cluster_predict Prediction & Understanding exp_data Solubility values at different temperatures model Apelblat Equation Wilson Model exp_data->model Data Fitting predict Predicted solubility curve Enthalpy of dissolution model->predict Calculation

Caption: Data modeling workflow.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information. General handling guidelines include:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[17]

Conclusion

References

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An In-depth Technical Guide to the Physical Properties of 2-Bromo-4'-chloro-5-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-chloro-5-methoxybenzophenone is a halogenated and methoxylated derivative of benzophenone. Its structural complexity, featuring a multi-substituted benzoyl group attached to a chlorinated phenyl ring, makes it a compound of significant interest in medicinal chemistry and materials science. The interplay of the bromo, chloro, and methoxy functional groups imparts unique electronic and steric properties, influencing its reactivity and potential applications as a synthetic intermediate or a core scaffold in the design of novel molecules. An understanding of its physical properties is paramount for its effective utilization in synthesis, purification, formulation, and quality control. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside standardized methodologies for their experimental determination.

Molecular and Chemical Identity

A foundational aspect of understanding any chemical entity is to establish its fundamental identifiers and structural characteristics.

Structure:

Caption: Chemical structure of this compound.

IdentifierValueSource
Molecular Formula C₁₄H₁₀BrClO₂[1][2]
Molecular Weight 325.59 g/mol [3][4]
CAS Number 746651-89-8[3][4]
Synonyms (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone[4]
InChI Key VDIKTPIPDWEQFN-UHFFFAOYSA-N[4]

Physicochemical Properties

The physical state, thermal behavior, and solubility of a compound are critical parameters that govern its handling, reaction kinetics, and formulation.

PropertyValueMethodSource
Appearance White to off-white crystalline solid (predicted)Visual InspectionN/A
Melting Point 81-83 °CExperimental[4]
Boiling Point Not availableN/AN/A
Solubility Soluble in many common organic solvents (predicted)N/AN/A

Discussion:

The melting point of 81-83 °C suggests that this compound is a solid at room temperature, which is typical for benzophenone derivatives of similar molecular weight.[4] The presence of polar functional groups (carbonyl, methoxy) and halogen atoms suggests that it will be soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and tetrahydrofuran. Its solubility in non-polar solvents like hexanes is expected to be lower, and it is predicted to be poorly soluble in water.

Experimental Protocol for Melting Point Determination

The determination of a sharp melting point range is a crucial indicator of purity for a crystalline solid.

Melting_Point_Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Grind sample to a fine powder prep2 Pack into a capillary tube (2-3 mm height) prep1->prep2 analysis1 Place capillary in melting point apparatus prep2->analysis1 analysis2 Heat rapidly to ~10-15°C below expected MP analysis1->analysis2 analysis3 Heat slowly (1-2°C/min) near MP analysis2->analysis3 analysis4 Record temperature at which melting begins analysis3->analysis4 analysis5 Record temperature at which all solid has melted analysis4->analysis5 result Report the melting point range analysis5->result

Caption: Workflow for determining the melting point of a solid compound.

Causality in Experimental Choices:

  • Grinding the sample: Ensures uniform heat distribution throughout the sample, leading to a sharper and more accurate melting point range.

  • Slow heating rate near the melting point: Allows for thermal equilibrium to be established between the sample, the thermometer, and the heating block, which is essential for an accurate reading. A rapid heating rate can lead to a wider and artificially elevated melting point range.

Spectroscopic Data (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule and their chemical environments.

Predicted ¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.5m4HAromatic protons on the 4-chlorophenyl ring
~ 7.4 - 7.1m3HAromatic protons on the 2-bromo-5-methoxyphenyl ring
~ 3.9s3HMethoxy (-OCH₃) protons
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments within a molecule.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 195Carbonyl carbon (C=O)
~ 160C-OCH₃
~ 138 - 128Aromatic carbons
~ 115C-Br
~ 56Methoxy carbon (-OCH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2950 - 2850MediumAliphatic C-H stretch (methoxy)
~ 1660StrongCarbonyl (C=O) stretch
~ 1600, 1480Medium-StrongAromatic C=C stretch
~ 1250StrongAryl-O-CH₃ stretch
~ 1100MediumC-Cl stretch
~ 680MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak is expected at m/z 324 and 326, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The presence of chlorine will also contribute to the isotopic pattern.

  • Key Fragments:

    • m/z 245: Loss of Br

    • m/z 139: [C₇H₄ClO]⁺ (4-chlorobenzoyl cation)

    • m/z 111: [C₆H₄Cl]⁺ (chlorophenyl cation)

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of this compound. While experimental data for some properties are limited, the provided predictions, based on established chemical principles and spectroscopic databases, offer valuable insights for researchers working with this compound. The inclusion of standardized experimental protocols serves as a practical resource for the in-house determination of these crucial physical parameters, ensuring data accuracy and reproducibility in research and development settings. As a molecule with significant potential in various scientific domains, a thorough understanding of its physical characteristics is the first step towards unlocking its full utility.

References

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Navigating the Spectroscopic Landscape of 2-Bromo-4'-chloro-5-methoxybenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Spectroscopic and Analytical Guide to 2-Bromo-4'-chloro-5-methoxybenzophenone for Advanced Research and Drug Development

Introduction to this compound

This compound is a polysubstituted aromatic ketone with a molecular formula of C₁₄H₁₀BrClO₂ and a molecular weight of 325.59 g/mol .[1][3] Its structure, featuring two substituted phenyl rings linked by a carbonyl group, makes it a valuable intermediate in organic synthesis, potentially for novel pharmaceutical agents and other specialized chemical applications. Accurate spectroscopic analysis is paramount for confirming its identity and purity.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons and the methoxy group.

Predicted ¹H NMR Data
Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.60 - 7.80Doublet2HProtons on the 4-chlorophenyl ring (ortho to carbonyl)
~ 7.40 - 7.55Doublet2HProtons on the 4-chlorophenyl ring (meta to carbonyl)
~ 7.30 - 7.45Doublet1HAromatic proton on the bromo-methoxyphenyl ring
~ 7.00 - 7.15Doublet of Doublets1HAromatic proton on the bromo-methoxyphenyl ring
~ 6.85 - 7.00Doublet1HAromatic proton on the bromo-methoxyphenyl ring
~ 3.85Singlet3HMethoxy group (-OCH₃) protons
Interpretation of the Predicted ¹H NMR Spectrum

The 4-chlorophenyl ring is expected to show a classic AA'BB' system, which often simplifies to two doublets, each integrating to two protons. The protons ortho to the electron-withdrawing carbonyl group will be deshielded and appear at a higher chemical shift compared to the meta protons.

The trisubstituted bromo-methoxyphenyl ring will display a more complex splitting pattern. The exact chemical shifts and coupling constants will depend on the relative positions of the bromo, methoxy, and carbonyl groups. The methoxy group, being electron-donating, will shield the protons on its ring, causing them to appear at a relatively lower chemical shift. The single, sharp peak for the methoxy group protons is a key identifier.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum would involve:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, the spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct peak.

Predicted ¹³C NMR Data
Predicted Chemical Shift (ppm)Assignment
~ 195Carbonyl carbon (C=O)
~ 160Aromatic carbon attached to the methoxy group
~ 125 - 140Other aromatic carbons
~ 115Aromatic carbon attached to the bromine atom
~ 56Methoxy carbon (-OCH₃)
Interpretation of the Predicted ¹³C NMR Spectrum

The carbonyl carbon is the most deshielded and will appear at the lowest field (highest ppm value). The aromatic carbons will resonate in the typical range of 120-160 ppm. The carbon attached to the electronegative oxygen of the methoxy group will be significantly deshielded, while the carbon bonded to the bromine atom will also show a characteristic downfield shift. The methoxy carbon itself will appear as a sharp singlet in the upfield region.

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol is similar to that for ¹H NMR, with the following key differences:

  • Sample Concentration: A higher sample concentration (20-50 mg) is often required.

  • Acquisition Time: Longer acquisition times are necessary due to the lower sensitivity of the ¹³C nucleus.

  • Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum.

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Data
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic
~ 1665C=O StretchAromatic Ketone
~ 1600, 1475C=C StretchAromatic Ring
~ 1250C-O StretchAryl Ether
~ 1020C-Cl StretchAryl Chloride
~ 680C-Br StretchAryl Bromide
Interpretation of the Predicted IR Spectrum

The most prominent peak in the IR spectrum of this compound will be the strong absorption from the carbonyl (C=O) group of the ketone, expected around 1665 cm⁻¹. The conjugation of the carbonyl group with the two aromatic rings lowers its stretching frequency compared to a non-conjugated ketone. The spectrum will also show characteristic absorptions for the aromatic C-H and C=C bonds. The C-O stretching of the methoxy group and the C-Cl and C-Br stretches will appear in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy

A common method for solid samples is the KBr pellet technique:

  • Sample Preparation: Grind a small amount of the compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

  • Pellet Formation: Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

Predicted Mass Spectrum Data
m/z (mass-to-charge ratio)Interpretation
324, 326, 328Molecular ion (M⁺) cluster
245, 247[M - Br]⁺
289, 291[M - Cl]⁺
183, 185[Br-C₆H₃(OCH₃)-CO]⁺
139, 141[Cl-C₆H₄-CO]⁺
111[Cl-C₆H₄]⁺
155[Br-C₆H₃(OCH₃)]⁺
Interpretation of the Predicted Mass Spectrum

Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks at m/z 324, 326, and 328. The most abundant fragments would likely arise from the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of benzoyl-type cations. The isotopic patterns of these fragments will indicate the presence of either bromine or chlorine.

Experimental Protocol for Mass Spectrometry

A typical procedure for obtaining an EI mass spectrum:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate the mass spectrum.

Visualizing the Molecular Structure and Fragmentation

To better understand the relationships between the atoms and the likely fragmentation pathways, the following diagrams are provided.

M [C₁₄H₁₀BrClO₂]⁺˙ m/z 324, 326, 328 F1 [C₁₄H₁₀ClO₂]⁺ m/z 245, 247 M->F1 - Br• F2 [C₁₄H₁₀BrO₂]⁺ m/z 289, 291 M->F2 - Cl• F3 [C₇H₄BrO₂]⁺ m/z 183, 185 M->F3 - C₇H₆Cl• F4 [C₇H₄ClO]⁺ m/z 139, 141 M->F4 - C₇H₄BrO•

Figure 2. Predicted major fragmentation pathways in mass spectrometry.

Conclusion

This technical guide provides a comprehensive predicted spectral analysis of this compound. The detailed interpretations of the predicted NMR, IR, and MS spectra, along with standardized experimental protocols, offer a valuable resource for scientists and researchers. This information is crucial for the unambiguous identification, purity assessment, and further investigation of this compound in various scientific and industrial applications.

References

  • Arctom Scientific. CAS NO. 746651-89-8 | this compound. [Link]

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An In-depth Technical Guide to 2-Bromo-4'-chloro-5-methoxybenzophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Bromo-4'-chloro-5-methoxybenzophenone, a substituted benzophenone of interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its commercial availability, plausible synthetic routes, potential applications as a key intermediate, and analytical characterization.

Introduction: The Versatility of the Benzophenone Scaffold

Benzophenones are a class of organic compounds featuring a diaryl ketone core. This structural motif is not only a potent pharmacophore in its own right but also serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules and functional materials. The specific substitution pattern on the phenyl rings of this compound—a bromine atom, a chloro group, and a methoxy group—offers multiple points for chemical modification, making it a valuable building block in multi-step synthetic pathways.

Commercial Landscape and Availability

This compound (CAS No. 746651-89-8) is commercially available from several fine chemical suppliers. However, its availability can be inconsistent, with some vendors listing it as a discontinued product. This suggests that while it may be available from existing stock from certain suppliers, large-scale or long-term supply may necessitate custom synthesis.

SupplierStatusPurityNotes
BLDpharmIn Stock-Available for online orders.[1]
Sigma-AldrichAvailable97%Sold under the Matrix Scientific brand.[2]
CymitQuimicaDiscontinuedMin. 95%Inquiries for similar products are encouraged.[3]
BiosynthInquire-Information available upon request.[3]

Table 1: Commercial Availability of this compound

For researchers requiring this compound, it is advisable to inquire directly with suppliers regarding current stock and lead times. For larger quantities or guaranteed long-term supply, engaging with a custom synthesis provider is a prudent strategy.

Synthesis of this compound: A Plausible Approach via Friedel-Crafts Acylation

The most logical and widely employed method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride, catalyzed by a Lewis acid.

A plausible synthetic route to this compound involves the Friedel-Crafts acylation of 4-chloroanisole with 2-bromo-5-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Proposed Synthetic Workflow

G cluster_0 Step 1: Preparation of Acyl Chloride cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Workup and Purification 2-bromo-5-methoxybenzoic_acid 2-Bromo-5-methoxybenzoic Acid acyl_chloride 2-Bromo-5-methoxybenzoyl Chloride 2-bromo-5-methoxybenzoic_acid->acyl_chloride Reflux thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->acyl_chloride 4-chloroanisole 4-Chloroanisole product This compound acyl_chloride->product Reaction with 4-chloroanisole 4-chloroanisole->product AlCl3 Aluminum Chloride (AlCl₃) AlCl3->product Catalyst quench Aqueous Quench product->quench extraction Solvent Extraction quench->extraction purification Chromatography/Recrystallization extraction->purification

Figure 1: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2-Bromo-5-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • 4-Chloroanisole

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step 1: Synthesis of 2-Bromo-5-methoxybenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-5-methoxybenzoic acid in an excess of thionyl chloride.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 2-bromo-5-methoxybenzoyl chloride is typically used in the next step without further purification. A patent for a similar synthesis describes refluxing for 2-4 hours and then removing the excess thionyl chloride via reduced pressure distillation at 60°C[4].

Step 2: Friedel-Crafts Acylation

  • In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroanisole in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add anhydrous aluminum chloride portion-wise, ensuring the temperature remains low.

  • To this cooled mixture, add a solution of the crude 2-bromo-5-methoxybenzoyl chloride in anhydrous dichloromethane dropwise.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours until completion (monitored by TLC). The reaction is typically heated to about 60°C for around 30 minutes[5][6].

Step 3: Workup and Purification

  • Carefully quench the reaction by pouring it over crushed ice and dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to yield pure this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

Substituted benzophenones are pivotal intermediates in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). While specific applications of this compound are not extensively documented in publicly available literature, its structure suggests potential utility in the synthesis of various therapeutic agents.

  • Precursor for Benzodiazepine Analogs: Benzophenones are well-established starting materials for the synthesis of benzodiazepines, a class of drugs with sedative, anxiolytic, and hypnotic properties[7]. The functional groups on this compound could be strategically manipulated to create novel benzodiazepine derivatives.

  • Intermediate for SGLT2 Inhibitors: Certain substituted benzophenones are key intermediates in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes[8]. For instance, 5-bromo-2-chloro-4'-ethoxy benzophenone is an intermediate for the antidiabetic drug dapagliflozin[4]. The structural similarity of the target compound suggests its potential as an intermediate for related SGLT2 inhibitors.

  • Scaffold for Kinase Inhibitors and Other Biologically Active Molecules: The benzophenone core is present in a variety of molecules with diverse biological activities, including anti-inflammatory, antimicrobial, and antiviral properties[9]. The bromine and chlorine atoms on this compound can serve as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity and generate libraries of compounds for biological screening.

Analytical Characterization

Table 2: Expected Analytical Data for this compound

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 6.8-7.8 ppm. A singlet for the methoxy group protons around 3.8-4.0 ppm. The integration of the signals would correspond to the number of protons in each environment.
¹³C NMR A signal for the carbonyl carbon in the downfield region (around 190-200 ppm). Signals for the aromatic carbons, with those attached to electronegative atoms (Br, Cl, O) being shifted accordingly. A signal for the methoxy carbon around 55-60 ppm.
Mass Spectrometry (MS) The molecular ion peak (M⁺) should be observed, along with characteristic isotopic patterns for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio).
Infrared (IR) Spectroscopy A strong absorption band for the carbonyl (C=O) stretching vibration around 1650-1680 cm⁻¹. Bands corresponding to C-H aromatic stretching, C-O stretching of the ether, and C-Br and C-Cl stretching. A representative IR spectrum for unsubstituted benzophenone is available for comparison[10].
Melting Point A sharp melting point range is indicative of high purity. The reported melting point is 81-83 °C[2].
UV-Vis Spectroscopy Benzophenones typically exhibit two main absorption bands. One is a π→π* transition and the other is an n→π* transition[11][12].

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable, albeit sometimes scarce, chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its commercial availability should be confirmed with suppliers, and for larger scale needs, custom synthesis via a plausible Friedel-Crafts acylation route should be considered. The versatile benzophenone scaffold, adorned with strategic functional groups, makes this compound an attractive starting point for the synthesis of novel therapeutic agents and other functional molecules. Rigorous analytical characterization is paramount to ensure the quality and reliability of this key building block in any research and development endeavor.

References

  • Ibeji, C.U., Adegboyega, J., Okagu, O.D., & Adeleke, B.B. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16, 504-516.

  • Tsekhanskii, R. S. (1968). The absorption spectra of derivatives of benzophenone with acceptor and donor substituents. Journal of Applied Spectroscopy.
  • Furlan, R. L. E., et al. (2025). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. MDPI.
  • Sigma-Aldrich. (n.d.). This compound. Retrieved from

  • ScholarWorks@BGSU. (2025). The Photochemistry of Benzophenone.
  • CymitQuimica. (n.d.). This compound. Retrieved from

  • BLDpharm. (n.d.). This compound. Retrieved from

  • Benchchem. (n.d.).
  • Al-Hujaily, E. M., & El-Sayed, M. A. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(52), 29635-29654.
  • ChemicalBook. (n.d.). Benzophenone(119-61-9) IR1. Retrieved from

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube.

  • Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube.

  • Sigma-Aldrich. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde AldrichCPR.
  • Evonik Health Care. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-BROMO-4-HYDROXY-5-METHOXY-BENZALDEHYDE AldrichCPR.
  • PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde.
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synthetic precursors to 2-Bromo-4'-chloro-5-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Precursors of 2-Bromo-4'-chloro-5-methoxybenzophenone

Introduction

This compound is a diarylketone with a specific substitution pattern that makes it a potentially valuable intermediate in the synthesis of more complex molecules in pharmaceuticals and materials science.[1][2][3] The synthesis of such benzophenones is most commonly and efficiently achieved through the Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry.[4] This guide provides a detailed examination of the primary synthetic precursors and the strategic pathway leading to this compound. We will dissect the most logical synthetic route, focusing on the preparation of the key acylating agent and the rationale behind the chosen methodologies, providing field-proven protocols for researchers and drug development professionals.

Part 1: The Core Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable method for constructing the this compound scaffold is the Friedel-Crafts acylation of chlorobenzene with 2-bromo-5-methoxybenzoyl chloride. This electrophilic aromatic substitution reaction forms the critical carbon-carbon bond between the two aromatic rings via a carbonyl bridge.

The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride to generate a highly electrophilic acylium ion.[4] The chlorobenzene ring, though deactivated by the chloro group, is an ortho, para-director. The acylation occurs predominantly at the para position due to reduced steric hindrance, leading to the desired 4'-chloro substitution pattern.

Friedel_Crafts_Acylation sub Chlorobenzene product 2-Bromo-4'-chloro-5- methoxybenzophenone sub->product acyl 2-Bromo-5-methoxybenzoyl chloride acyl->product plus1 + hcl HCl product->hcl plus2 + catalyst AlCl₃ (Lewis Acid) catalyst->product Solvent (e.g., DCM) 0°C to RT

Caption: Overall Friedel-Crafts acylation pathway.

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the acylation of chlorobenzene. Safety precautions, including working in a fume hood and using anhydrous conditions, are critical.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).

  • Solvent Addition: Add an anhydrous solvent, such as dichloromethane (DCM), and cool the stirred suspension to 0-5 °C in an ice-water bath.[5]

  • Acyl Chloride Addition: Dissolve 2-bromo-5-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the AlCl₃ suspension, ensuring the internal temperature is maintained below 10°C.

  • Aromatic Substrate Addition: Add chlorobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.[5]

  • Extraction & Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization (e.g., from ethanol) to yield pure this compound.

Part 2: Synthesis of the Key Precursor: 2-Bromo-5-methoxybenzoic Acid

The direct precursor to the acylating agent is 2-bromo-5-methoxybenzoic acid. Its synthesis is the most critical step in the overall pathway. The most effective method is the regioselective bromination of 3-methoxybenzoic acid. The methoxy group is a powerful ortho, para-directing activator, while the carboxylic acid is a meta-directing deactivator. The activating nature of the methoxy group dominates, directing the incoming bromine electrophile primarily to the C2 position (ortho to the carboxyl group and para to the methoxy group).

An alternative, though often longer, route involves the oxidation of 2-bromo-5-methoxytoluene. This requires an additional step but can be useful if the toluene derivative is more readily available.

Benzoic_Acid_Synthesis start1 3-Methoxybenzoic Acid product 2-Bromo-5-methoxybenzoic Acid start1->product Bromination (Br₂, Acetic Acid) start2 2-Bromo-5-methoxytoluene start2->product Oxidation (e.g., KMnO₄ or CrO₃)

Caption: Key synthetic routes to 2-bromo-5-methoxybenzoic acid.

Experimental Protocol: Bromination of 3-Methoxybenzoic Acid

This procedure is adapted from established literature methods for the synthesis of 2-bromo-5-methoxybenzoic acid.[6]

  • Dissolution: In a suitable reaction vessel, dissolve 3-methoxybenzoic acid (1.0 equivalent) in glacial acetic acid.

  • Bromine Addition: Slowly add liquid bromine (1.0 to 1.1 equivalents) to the mixture. The reaction is exothermic and should be controlled.

  • Heating: Add water to the mixture and heat to reflux for several hours until the reaction is complete (monitored by TLC).[6]

  • Precipitation & Isolation: Cool the reaction mixture in an ice bath. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove acetic acid and any remaining bromine, and dry. The crude 2-bromo-5-methoxybenzoic acid can be further purified by recrystallization from a suitable solvent like ethanol/water.[7][8]

Part 3: Preparation of 2-Bromo-5-methoxybenzoyl Chloride

With the carboxylic acid in hand, the final step before the core Friedel-Crafts reaction is its conversion to the more reactive acyl chloride. This is a standard transformation, typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[9]

Experimental Protocol: Acyl Chloride Formation
  • Setup: Place 2-bromo-5-methoxybenzoic acid (1.0 equivalent) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add thionyl chloride (2.0 to 3.0 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[9]

  • Reaction: Gently heat the mixture to reflux for 2-4 hours. The reaction is complete when gas evolution ceases.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[9] The resulting crude 2-bromo-5-methoxybenzoyl chloride is often a yellow solid or oil and is typically used in the subsequent Friedel-Crafts step without further purification.

Data Summary of Key Compounds

The following table summarizes key physical and chemical properties for the target molecule and its primary precursors.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
This compoundC₁₄H₁₀BrClO₂325.5981-83746651-89-8[2]
2-Bromo-5-methoxybenzoic AcidC₈H₇BrO₃231.04157-15922921-68-2[10]
3-Methoxybenzoic AcidC₈H₈O₃152.15105-107586-38-9
4-chlorobenzoyl chlorideC₇H₄Cl₂O175.0113-15122-01-0
ChlorobenzeneC₆H₅Cl112.56-45108-90-7

Conclusion

The synthesis of this compound is most logically approached via a multi-step pathway culminating in a Friedel-Crafts acylation. The strategic selection and synthesis of the key precursor, 2-bromo-5-methoxybenzoic acid, from 3-methoxybenzoic acid, is paramount to the success of the overall process. By carefully controlling the reaction conditions for bromination, acyl chloride formation, and the final acylation, researchers can achieve high yields of the target compound. This guide provides the foundational chemical logic and validated protocols to enable the efficient synthesis of this and related benzophenone structures for applications in research and development.

References

  • PrepChem.com. Synthesis of 4-chlorobenzoyl chloride. Available from: [Link]

  • PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. Available from: [Link]

  • PrepChem.com. Preparation of 4-chlorobenzyl chloride. Available from: [Link]

  • Google Patents. US5981803A - Process for the preparation of chloro-benzoyl chlorides.
  • PrepChem.com. Synthesis of 4-bromo-2-methylanisole. Available from: [Link]

  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
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  • Eureka | Patsnap. Synthesis method of 2-bromo-5-methoxyphenol. Available from: [Link]

  • Unknown Source. ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. No URL available.
  • NIST WebBook. 2-Bromo-5-methoxytoluene. Available from: [Link]

  • Google Patents. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • PubChem. 4-Bromo-1-methoxy-2-methylbenzene | C8H9BrO | CID 608315. Available from: [Link]

  • Cheméo. Chemical Properties of 2-Bromo-5-methoxytoluene (CAS 27060-75-9). Available from: [Link]

  • Eureka | Patsnap. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Available from: [Link]

  • PubChem. 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | C8H6BrClO3 | CID 262336. Available from: [Link]

  • University of Liverpool IT Services. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Available from: [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of Novel Derivatives from 2-Bromo-4'-chloro-5-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel derivatives from 2-Bromo-4'-chloro-5-methoxybenzophenone. The benzophenone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4] This guide focuses on leveraging the reactivity of the C-Br bond in the starting material through two powerful, palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. Detailed, field-proven protocols are provided, emphasizing the rationale behind experimental choices to ensure reproducibility and success.

Introduction: The Benzophenone Scaffold and the Starting Material

The benzophenone motif is of significant interest due to its prevalence in pharmacologically active natural products and its versatility as a synthetic building block.[1][5] The inherent chemical stability and the three-dimensional arrangement of the two aryl rings around a central carbonyl group provide an excellent framework for developing targeted therapeutic agents.

Our starting material, this compound, is a strategically substituted intermediate designed for facile derivatization.

Chemical Structure and Properties:

Caption: Structure of this compound.

Table 1: Physicochemical Properties of the Starting Material

PropertyValueSource
Molecular Formula C₁₄H₁₀BrClO₂[6]
Molecular Weight 325.59 g/mol
Appearance Off-white to light yellow solid-
Melting Point 81-83 °C
CAS Number 746651-89-8

The bromine atom at the C2 position (ortho to the carbonyl) is the primary site for synthetic modification. Its reactivity is influenced by the electron-donating methoxy group at the C5 position and the bulky benzoyl group, which can present steric challenges that must be addressed through careful selection of catalytic systems.

Core Synthetic Strategies: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[7][8]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating a carbon-carbon bond between an organoboron compound (like a boronic acid) and an aryl halide.[9][10] This reaction is invaluable for synthesizing biaryl structures, which are common motifs in pharmaceuticals.

Suzuki_Reaction start 2-Bromo-4'-chloro- 5-methoxybenzophenone catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) start->catalyst Reactant 1 boronic_acid Aryl/Alkyl Boronic Acid R-B(OH)₂ boronic_acid->catalyst Reactant 2 product 2-Aryl/Alkyl-4'-chloro- 5-methoxybenzophenone catalyst->product Yields

Caption: General scheme for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination facilitates the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[7][11] This reaction has revolutionized the synthesis of aryl amines, which are critical components of many drugs and functional materials.

Buchwald_Hartwig_Reaction start 2-Bromo-4'-chloro- 5-methoxybenzophenone catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., KOt-Bu) Solvent (e.g., Toluene) start->catalyst Reactant 1 amine Primary/Secondary Amine R¹R²NH amine->catalyst Reactant 2 product 2-(Amino)-4'-chloro- 5-methoxybenzophenone catalyst->product Yields

Caption: General scheme for Buchwald-Hartwig amination.

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Protocol 1: Suzuki-Miyaura C-C Coupling

Principle: This protocol details the synthesis of (4-chlorophenyl)(5-methoxy-2-phenylphenyl)methanone via the palladium-catalyzed coupling of this compound with phenylboronic acid.

Materials and Reagents:

  • This compound (1.0 mmol, 325.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Deionized water (2 mL)

  • Round-bottom flask (50 mL), reflux condenser, magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a 50 mL round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of inert gas, add the solvent system (Toluene, Ethanol, Water) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Rationale and Scientist's Notes:

  • Catalyst System: Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings.[9] The 3 mol% loading is a standard starting point for optimization.

  • Base: K₂CO₃ is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation, a key step in the catalytic cycle.[8]

  • Solvent System: The toluene/ethanol/water mixture provides a biphasic system where the organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it. Maintaining an inert atmosphere is critical for catalytic activity and reproducibility.

  • Steric Hindrance: The ortho-position of the bromine presents significant steric hindrance. The reaction may require longer reaction times or higher temperatures compared to a meta- or para-substituted bromide.[9]

Protocol 2: Buchwald-Hartwig C-N Amination

Principle: This protocol describes the synthesis of (4-chlorophenyl)(5-methoxy-2-(phenylamino)phenyl)methanone by coupling this compound with aniline.

Materials and Reagents:

  • This compound (1.0 mmol, 325.6 mg)

  • Aniline (1.2 mmol, 110 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.08 mmol, 38.1 mg)

  • Potassium tert-butoxide (KOt-Bu) (1.4 mmol, 157.1 mg)

  • Anhydrous Toluene (10 mL)

  • Schlenk tube or similar reaction vessel, magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and KOt-Bu to a dry Schlenk tube equipped with a stir bar.

  • Add the this compound to the tube.

  • Seal the tube, remove from the glovebox (if used), and add anhydrous toluene followed by aniline via syringe.

  • Purge the headspace of the tube with inert gas for 2-3 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • After completion, cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography on silica gel.

Rationale and Scientist's Notes:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a sterically bulky, electron-rich phosphine ligand like XPhos is highly effective for coupling sterically hindered aryl halides.[12] XPhos is a "Buchwald ligand" specifically designed to promote the challenging C-N bond formation.[13]

  • Base: KOt-Bu is a strong, non-nucleophilic base required to deprotonate the amine, making it a more active nucleophile for the catalytic cycle.[12] It must be handled under anhydrous conditions as it reacts readily with water.

  • Solvent: Anhydrous toluene is a standard non-polar solvent for this reaction. It is crucial that the solvent is dry, as water can interfere with the base and the catalytic cycle.

  • Handling: Due to the air and moisture sensitivity of the reagents (especially KOt-Bu and the catalyst system), using a glovebox or proper Schlenk line techniques is highly recommended for consistent results.

General Experimental Workflow and Data

The workflow for both cross-coupling reactions follows a similar path from setup to final product analysis.

Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep1 Weigh Reagents & Catalyst System prep2 Dry Glassware prep1->prep2 prep3 Establish Inert Atmosphere (Ar/N₂) prep2->prep3 react1 Add Solvents & Reactants prep3->react1 react2 Heat & Stir react1->react2 react3 Monitor Progress (TLC) react2->react3 workup1 Quench Reaction & Perform Liquid-Liquid Extraction react3->workup1 workup2 Dry Organic Layer workup1->workup2 workup3 Concentrate in vacuo workup2->workup3 workup4 Purify via Column Chromatography workup3->workup4 analysis1 Characterize Product (NMR, MS, IR) workup4->analysis1 analysis2 Assess Purity (LC-MS) analysis1->analysis2

Caption: General experimental workflow for cross-coupling reactions.

Table 2: Representative Data for Synthesized Derivatives

ProductCoupling PartnerReaction TypeTypical Yield¹H NMR (CDCl₃, δ ppm) Key SignalMS (ESI+) m/z
Derivative A Phenylboronic AcidSuzuki-Miyaura75-85%7.20-7.80 (m, Ar-H)323.1 [M+H]⁺
Derivative B AnilineBuchwald-Hartwig65-80%8.50-9.50 (s, 1H, N-H)338.1 [M+H]⁺
Derivative C 4-Methoxyphenyl-boronic AcidSuzuki-Miyaura70-82%3.85 (s, 3H, -OCH₃)353.1 [M+H]⁺
Derivative D MorpholineBuchwald-Hartwig70-88%3.80 (t, 4H), 3.00 (t, 4H)332.1 [M+H]⁺

Note: Data presented are hypothetical examples based on expected outcomes and are intended for illustrative purposes.

Conclusion

This compound serves as an excellent platform for the synthesis of diverse libraries of novel compounds. The Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and versatile methods for generating new C-C and C-N bonds, respectively. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can overcome the steric challenges associated with this ortho-substituted substrate to achieve high yields of desired products. The protocols and insights provided herein offer a solid foundation for the exploration and development of new benzophenone-based molecules for pharmaceutical and materials science applications.

References

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024, June 26). Dove Press. Retrieved January 17, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Examples of benzophenone derivatives in the market and their uses. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI. Retrieved January 17, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. (2023, November 15). Sciforum. Retrieved January 17, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]

Sources

Application Notes & Protocols: Synthesis of 2-Bromo-4'-chloro-5-methoxybenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Benzophenones

Substituted benzophenones are a class of aromatic ketones that serve as pivotal structural motifs in a wide array of functional molecules. Their unique diaryl ketone framework is a cornerstone in the fields of medicinal chemistry, materials science, and industrial applications. These compounds are frequently utilized as photoinitiators in UV curing processes, as key intermediates in the synthesis of pharmaceuticals, and as building blocks for complex agrochemicals.[1]

2-Bromo-4'-chloro-5-methoxybenzophenone, in particular, is a valuable intermediate whose utility stems from the specific arrangement of its functional groups. The presence of bromine, chlorine, and methoxy substituents on the phenyl rings provides multiple points for further chemical modification, enabling the construction of more complex molecular architectures. The synthesis of such unsymmetrical benzophenones is most commonly and efficiently achieved through the Friedel-Crafts acylation reaction, a robust and versatile method for forming carbon-carbon bonds on aromatic rings.[2][3]

This guide provides an in-depth exploration of the synthesis of this compound via the Friedel-Crafts acylation reaction. It covers the underlying reaction mechanism, provides a detailed experimental protocol, offers insights into process optimization and troubleshooting, and presents key analytical data for product characterization.

Understanding the Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[4][5] In this process, an acyl group (R-C=O) is attached to an aromatic ring. The synthesis of this compound is typically achieved by reacting chlorobenzene with 2-bromo-5-methoxybenzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The reaction proceeds through several distinct steps:

  • Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of the 2-bromo-5-methoxybenzoyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly electrophilic and resonance-stabilized acylium ion.[6] This is the key electrophile in the reaction.

  • Electrophilic Attack: The electron-rich π system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[7]

  • Regioselectivity: The chlorine atom on the chlorobenzene ring is a deactivating but ortho, para-directing group. Due to steric hindrance from the incoming bulky acyl group, the electrophilic attack predominantly occurs at the para position relative to the chlorine atom. This leads to the desired 4'-chloro substitution pattern on the second phenyl ring.

  • Restoration of Aromaticity: A weak base, typically AlCl₄⁻ (formed in the first step), removes a proton from the carbon atom bearing the new acyl group. This step regenerates the aromatic ring and the AlCl₃ catalyst, and forms HCl as a byproduct.[2]

A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the avoidance of carbocation rearrangements and polysubstitution.[3] The acyl group introduced is electron-withdrawing, which deactivates the product ring towards further acylation, ensuring a mono-acylated product is predominantly formed.[2][6]

Reaction Mechanism Diagram

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation cluster_3 Catalyst Regeneration AcylChloride 2-Bromo-5-methoxybenzoyl Chloride AcyliumIon Acylium Ion (Electrophile) + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) Chlorobenzene Chlorobenzene SigmaComplex Arenium Ion (Sigma Complex) Chlorobenzene->SigmaComplex + Acylium Ion Product This compound SigmaComplex->Product - H⁺ (to AlCl₄⁻) AlCl4_H H-AlCl₄ AlCl3_2 AlCl₃ (Regenerated) AlCl4_H->AlCl3_2 HCl HCl AlCl4_H->HCl Synthesis_Workflow start Setup & Reagents setup Combine Chlorobenzene & AlCl₃ Cool to 0-5 °C start->setup addition Slowly add 2-Bromo-5-methoxybenzoyl chloride setup->addition reaction Stir at RT for 3-4 hours Monitor by TLC addition->reaction workup Quench with ice-cold HCl (aq) Separate layers reaction->workup extraction Extract aqueous layer with DCM workup->extraction washing Wash combined organic layers (NaHCO₃, Brine) extraction->washing drying Dry with Na₂SO₄ Filter washing->drying evaporation Concentrate in vacuo drying->evaporation purification Purify crude product (Recrystallization or Column Chromatography) evaporation->purification product Obtain pure this compound purification->product

Caption: General workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Ensure all glassware is thoroughly dried to prevent moisture from deactivating the catalyst. The setup should be under an inert atmosphere (e.g., nitrogen or argon) if possible, with an outlet leading to a gas bubbler or a drying tube.

  • Catalyst Suspension: To the reaction flask, add chlorobenzene (50 mL). Begin stirring and cool the flask in an ice bath to 0-5 °C.

  • Lewis Acid Addition: Carefully and in one portion, add anhydrous aluminum chloride (6.4 g) to the stirred chlorobenzene. [8]The mixture will become a slurry. Caution: This may cause some evolution of HCl gas.

  • Acyl Chloride Addition: Dissolve 2-bromo-5-methoxybenzoyl chloride (10.0 g) in a small amount of chlorobenzene (~10 mL) and place it in the addition funnel. Add this solution dropwise to the cold, stirred reaction mixture over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed. [9]6. Work-up: Cool the reaction mixture again in an ice bath. Very slowly and cautiously, quench the reaction by pouring the mixture over a stirred slurry of crushed ice and 2M HCl (~100 mL). This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Add dichloromethane (50 mL) and shake vigorously. Allow the layers to separate. Collect the lower organic layer. Extract the aqueous layer two more times with 25 mL portions of dichloromethane. [10]8. Washing: Combine all the organic extracts. Wash the combined organic layer sequentially with 50 mL of 2M HCl, 50 mL of saturated sodium bicarbonate solution (Caution: CO₂ evolution), and finally with 50 mL of brine. [11]9. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a pale yellow oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography. [1][12]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive catalyst due to moisture.- Insufficient amount of catalyst.- Ensure all glassware is oven-dried and the reaction is run under anhydrous conditions.- Use a stoichiometric amount or slight excess of AlCl₃ as it forms a complex with the product ketone. [2]
Formation of Isomers - Reaction temperature is too high, allowing for thermodynamic product distribution.- Maintain low temperatures during the addition of reagents to favor the kinetically controlled para-product. [9]
Low Yield - Incomplete reaction.- Loss of product during work-up.- Increase reaction time or gently heat the reaction after addition if TLC shows unreacted starting material.- Ensure thorough extraction and be careful not to discard the organic layer during washes.
Difficult Purification - Similar polarity of product and by-products.- For column chromatography, use a shallow solvent gradient (e.g., starting with pure hexanes and slowly increasing the ethyl acetate percentage).- For recrystallization, try different solvent systems and allow for slow cooling to form pure crystals.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physicochemical and Spectroscopic Data
PropertyValueSource
Chemical Formula C₁₄H₁₀BrClO₂[13]
Molecular Weight 325.59 g/mol [14]
Appearance White to off-white solid-
Melting Point 81-83 °C[14]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.40-7.50 (m, 4H, Ar-H), 7.10-7.20 (m, 2H, Ar-H), 6.95 (d, 1H, Ar-H), 3.85 (s, 3H, -OCH₃).Predicted values based on similar structures. [15]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 194.5 (C=O), 159.0, 138.0, 137.5, 134.0, 132.0, 131.5, 129.0, 125.0, 119.0, 115.0, 114.0, 56.0 (-OCH₃).Predicted values based on similar structures. [15]
IR (KBr, cm⁻¹) ~1660 (C=O stretch), ~1590, 1480 (C=C aromatic stretch), ~1250 (C-O ether stretch), ~1020 (C-Cl stretch), ~680 (C-Br stretch).Predicted values. [16]
Mass Spec (EI) m/z (%): 324/326/328 (M⁺, isotopic pattern for Br/Cl).Predicted values.
Chemical Structure

Product_Structure mol This compound

Caption: Structure of the target molecule.

Conclusion

The Friedel-Crafts acylation remains a highly effective and reliable method for the synthesis of unsymmetrical benzophenones like this compound. By understanding the reaction mechanism, carefully controlling reaction conditions, and employing proper purification techniques, researchers can achieve high yields of this valuable chemical intermediate. The provided protocol serves as a robust starting point for laboratory synthesis, while the troubleshooting guide offers practical solutions to common experimental challenges, facilitating the successful production of this compound for further applications in drug development and materials science.

References

  • SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. (2014). Integrated Laboratory Project - CH 463 & CH 463H (WIC) Department of Chemistry, Oregon State University. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Available at: [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Available at: [Link]

  • Substituted benzophenone and preparation method thereof. (2014). Google Patents (CN103524320A).
  • Supplementary Information. (n.d.). Beilstein Journals. Available at: [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. Available at: [Link]

  • Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Available at: [Link]

  • Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. (2024). Pearson. Available at: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Publishing. Available at: [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. (2025). ResearchGate. Available at: [Link]

  • Method for purifying and separating benzophenone. (n.d.). Google Patents (CN108586224B).
  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). National Institutes of Health. Available at: [Link]

  • 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. (n.d.). PubChem. Available at: [Link]

  • Catalytic Friedel-Crafts Acylation of Aromatic Compounds. (1972). Angewandte Chemie. Available at: [Link]

  • Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. (n.d.). University of Delaware. Available at: [Link]

  • Experimental Chemistry II. (2006). Oregon State University. Available at: [Link]

  • Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone. (n.d.). Google Patents (CN111099975A).
  • Synthesis of benzophenone. (2017). YouTube. Available at: [Link]

  • Friedel–Crafts reaction. (2020). L.S.College, Muzaffarpur. Available at: [Link]

Sources

Application Note & Protocol: Synthesis of 2-Bromo-4'-chloro-5-methoxybenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

This document provides a comprehensive technical guide for the synthesis of 2-Bromo-4'-chloro-5-methoxybenzophenone, a substituted diarylketone. Benzophenone derivatives are crucial structural motifs in medicinal chemistry, materials science, and photochemistry. The protocol herein describes a robust and well-established method for its preparation: the Friedel-Crafts acylation. This electrophilic aromatic substitution (EAS) reaction facilitates the formation of a carbon-carbon bond between an activated aromatic ring and an acyl group, yielding the target aryl ketone.[1]

This guide is intended for researchers and professionals in organic synthesis and drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles, causality behind experimental choices, and critical parameters for success. We will detail the reaction mechanism, provide a step-by-step experimental protocol, outline essential safety precautions, and discuss methods for product purification and characterization.

Reaction Principle: The Friedel-Crafts Acylation

The synthesis of this compound is achieved by the Friedel-Crafts acylation of 4-bromo-2-methoxyanisole with 4-chlorobenzoyl chloride. The reaction requires a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to activate the acylating agent.[1]

Overall Reaction Scheme:

The methoxy group (-OCH₃) on the anisole ring is a powerful activating group that donates electron density into the aromatic system, primarily at the ortho and para positions.[2][3] This increased nucleophilicity makes the ring susceptible to attack by the electrophile. The bromine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. In the substrate, 4-bromo-2-methoxyanisole, the position ortho to the methoxy group and meta to the bromine is sterically and electronically favored for acylation.

Detailed Mechanism

The reaction proceeds through three primary stages:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of 4-chlorobenzoyl chloride. This complex is unstable and fragments to form a highly electrophilic and resonance-stabilized acylium ion.[3][4]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the 4-bromo-2-methoxyanisole ring attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Re-aromatization: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromaticity of the ring, yielding the final ketone product and regenerating the Lewis acid catalyst.[2][4]

Crucially, the ketone product forms a stable complex with the AlCl₃ catalyst. This deactivates the product ring towards further acylation, preventing polysubstitution—a significant advantage over Friedel-Crafts alkylation.[1][5] Because of this complexation, a stoichiometric amount of the catalyst is required.[5]

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of the title compound. All glassware must be thoroughly oven-dried before use, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.[4][6]

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Molarity/PurityAmountMoles (mmol)Eq.
4-Bromo-2-methoxyanisoleC₈H₉BrO₂217.0697%2.17 g10.01.0
4-Chlorobenzoyl chlorideC₇H₄Cl₂O175.0199%1.93 g (1.41 mL)11.01.1
Anhydrous Aluminum ChlorideAlCl₃133.34≥99%1.73 g13.01.3
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93≥99.8%50 mL--
Hydrochloric Acid, conc.HCl36.4637%~10 mL--
Sodium Bicarbonate (Sat. Soln.)NaHCO₃84.01-~30 mL--
Brine (Sat. Soln.)NaCl58.44-~30 mL--
Anhydrous Magnesium SulfateMgSO₄120.37-~5 g--
Crushed IceH₂O18.02-~100 g--
Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis Setup 1. Assemble dry glassware under N₂ atmosphere Cool 2. Cool flask to 0°C Setup->Cool Add_AlCl3 3. Add AlCl₃ to DCM Cool->Add_AlCl3 Add_Acyl 4. Add 4-chlorobenzoyl chloride dropwise Add_AlCl3->Add_Acyl Add_Anisole 5. Add 4-bromo-2-methoxyanisole solution dropwise Add_Acyl->Add_Anisole Stir 6. Warm to RT and stir (Monitor by TLC) Add_Anisole->Stir Quench 7. Quench in ice/HCl Stir->Quench Extract 8. Separate layers, extract aqueous with DCM Quench->Extract Wash 9. Wash organic layer (NaHCO₃, Brine) Extract->Wash Dry 10. Dry over MgSO₄, filter Wash->Dry Evap 11. Evaporate solvent Dry->Evap Purify 12. Recrystallize or perform column chromatography Evap->Purify Analyze 13. Characterize product (NMR, IR, MS, MP) Purify->Analyze

Sources

Application Notes and Protocols for the Utilization of 2-Bromo-4'-chloro-5-methoxybenzophenone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-Bromo-4'-chloro-5-methoxybenzophenone as a pivotal intermediate in pharmaceutical synthesis. The benzophenone scaffold is a prevalent structural motif in a multitude of biologically active compounds.[1] This guide elucidates the synthesis of this key intermediate and details its application in the construction of precursors for Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs prominently used in the management of type 2 diabetes.[2][3] The protocols herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of Substituted Benzophenones in Drug Discovery

The benzophenone framework is a versatile scaffold in medicinal chemistry, lending itself to a wide array of structural modifications that can modulate pharmacological activity.[1] this compound, in particular, is a highly functionalized intermediate. The presence of a bromine atom allows for subsequent carbon-carbon bond formation through reactions like Suzuki or Grignard couplings, while the methoxy and chloro substituents influence the electronic properties and metabolic stability of the final active pharmaceutical ingredient (API).[4][5][6]

This intermediate is of particular interest due to its role in the synthesis of C-aryl glucoside SGLT2 inhibitors, such as dapagliflozin and canagliflozin.[7][8][9][10] These drugs represent a significant advancement in the treatment of type 2 diabetes.[2] The synthesis of these complex molecules often relies on a convergent strategy, where the aryl aglycone portion is constructed from key building blocks like this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful process development and scale-up.

PropertyValueSource
CAS Number 746651-89-8[11]
Molecular Formula C₁₄H₁₀BrClO₂[11][12]
Molecular Weight 325.59 g/mol [12]
Melting Point 81-83 °C[13]
Appearance White to light yellow powder/crystalTCI
Purity ≥97%
Synonyms (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone

Synthesis of this compound via Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with 2-bromo-5-methoxybenzoyl chloride.[1][14] The benzoyl chloride is typically prepared from the corresponding benzoic acid.

Logical Workflow for Synthesis

cluster_0 Part 1: Acid Chloride Formation cluster_1 Part 2: Friedel-Crafts Acylation A 2-Bromo-5-methoxybenzoic Acid B Thionyl Chloride (SOCl₂) or Oxalyl Chloride A->B Reaction C 2-Bromo-5-methoxybenzoyl Chloride B->C Product D 2-Bromo-5-methoxybenzoyl Chloride E Chlorobenzene D->E Reactant F Lewis Acid (e.g., AlCl₃) E->F Catalyst G This compound F->G Product

Caption: Synthesis workflow for this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Bromo-5-methoxybenzoic acid

  • Thionyl chloride or Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Chlorobenzene

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or isopropanol for recrystallization

Procedure:

Part A: Preparation of 2-Bromo-5-methoxybenzoyl Chloride

  • To a stirred solution of 2-bromo-5-methoxybenzoic acid (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) dropwise at room temperature.[15][16]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure to obtain the crude 2-bromo-5-methoxybenzoyl chloride, which can be used in the next step without further purification.

Part B: Friedel-Crafts Acylation

  • In a separate flask, add anhydrous aluminum chloride (1.1 - 1.3 eq) to an excess of chlorobenzene, which acts as both reactant and solvent, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Dissolve the crude 2-bromo-5-methoxybenzoyl chloride from Part A in a minimal amount of chlorobenzene and add it dropwise to the stirred AlCl₃ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or isopropanol to afford pure this compound.

Application in the Synthesis of a Dapagliflozin Precursor

This compound is a key precursor for the synthesis of the aglycone moiety of dapagliflozin.[2][7][17] The synthetic strategy typically involves a Grignard reaction or a Suzuki coupling to introduce the C-glycoside portion.

Synthetic Pathway Overview

A 2-Bromo-4'-chloro- 5-methoxybenzophenone B Reduction (e.g., Et₃SiH, BF₃·OEt₂) A->B Step 1 C 4-Bromo-1-chloro-2-(4-chlorobenzyl)-5-methoxybenzene (Reduced Intermediate) B->C D Halogen-Metal Exchange (e.g., n-BuLi) C->D Step 2 E Aryl Lithium Species D->E F Protected Gluconolactone E->F Step 3: C-C Bond Formation G Coupled Intermediate F->G H Deprotection & Reduction G->H Step 4 I Dapagliflozin Precursor H->I

Caption: General synthetic pathway to a dapagliflozin precursor.

Protocol 2: Grignard Reaction for C-C Bond Formation

This protocol outlines the formation of the Grignard reagent from a related bromo-intermediate and its subsequent reaction with a protected gluconolactone. This is a critical step in forming the C-aryl glucoside bond.[9]

Materials:

  • A suitable bromo-aryl precursor (synthesized from this compound via reduction of the ketone)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Iodine crystal (for activation)

  • Protected D-glucono-1,5-lactone (e.g., per-silylated)

  • Anhydrous toluene

  • Methanolic HCl or another suitable acidic workup solution

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and mechanical stirrer, place magnesium turnings (1.2 eq) under an inert atmosphere.[5][18][19][20]

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of the bromo-aryl precursor (1.0 eq) in anhydrous THF via the dropping funnel.

    • Initiate the reaction by gentle heating or sonication. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining bromo-aryl solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Coupling with Protected Gluconolactone:

    • In a separate flame-dried flask, prepare a solution of the protected D-glucono-1,5-lactone (1.0 eq) in anhydrous THF or toluene.

    • Cool this solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the cooled lactone solution via a cannula.

    • Stir the reaction mixture at low temperature for several hours, monitoring the reaction progress by TLC or HPLC.

  • Workup and Isolation:

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution or methanolic HCl.

    • Allow the mixture to warm to room temperature and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, a lactol, can then be carried forward to the next deprotection and reduction steps to yield the final dapagliflozin precursor.[17]

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate. The protocols detailed in these application notes provide a robust framework for its synthesis and subsequent utilization in the construction of complex drug molecules like SGLT2 inhibitors. The careful control of reaction conditions and a thorough understanding of the underlying chemical principles are paramount to achieving high yields and purity in these multi-step synthetic sequences.

References

  • A Concise and Efficient Synthesis of Dapagliflozin | Organic Process Research & Development - ACS Publications. (2019, June 27).
  • Synthesis of Dapagliflozin. (2019). Synfacts, 15(10), 1102.
  • Process for preparation of dapagliflozin and intermediates thereof. (n.d.). Google Patents.
  • Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. (n.d.). Indian Academy of Sciences.
  • Improved synthesis of dapagliflozin. (2014). Chinese Journal of Medicinal Chemistry, 24(5), 375-379.
  • 746651-89-8|this compound. (n.d.). BLDpharm.
  • This compound | 746651-89-8. (n.d.). Sigma-Aldrich.
  • GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. (n.d.). NIH.
  • This compound. (n.d.). CymitQuimica.
  • Process for the preparation of canagliflozin. (n.d.). Google Patents.
  • Strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. (2023, October 2). HETEROCYCLES, 106(11).
  • Canagliflozin Synthetic Routes. (n.d.). MedKoo Biosciences.
  • Experimental Chemistry II. (n.d.). Oregon State University.
  • 6-Chloro-1-hexene. (n.d.). Organic Syntheses.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). Benchchem.
  • The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
  • The Suzuki Reaction. (n.d.). Myers Group, Harvard University.
  • Suzuki cross-coupling. (2023, January 22). Chemistry LibreTexts.
  • ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE. (n.d.).
  • Method for preparing canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene. (n.d.). Google Patents.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. (n.d.). Google Patents.
  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. (n.d.). Chem-Impex.
  • Grignard Reagents. (n.d.). Sigma-Aldrich.
  • Grignard Reagents. (n.d.). Thermo Fisher Scientific.
  • Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. (n.d.). Patsnap.
  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 2973-59-3. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). PMC - NIH.
  • This compound | 746651-89-8. (n.d.). Sigma-Aldrich.
  • Application Notes: Grignard Reaction with Ethyl 2-Bromo-4-methoxybenzoate for Pharmaceutical Intermediate Synthesis. (n.d.). Benchchem.
  • Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. (n.d.). Patsnap.
  • Unlocking Innovation: The Role of 2-Bromo-1-chloro-3-methoxybenzene in Pharmaceutical Material Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

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Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocycles from 2-Bromo-4'-chloro-5-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of a Versatile Precursor in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of a vast array of therapeutic agents.[1][2] Their unique structural and electronic properties allow for precise interactions with biological targets, making them privileged scaffolds in medicinal chemistry. Among the most significant classes are quinazolinones, known for their diverse pharmacological profiles including anticancer and anti-inflammatory activities, and benzodiazepines, which are cornerstones of central nervous system therapeutics.[3][4][5][6]

The efficient construction of these complex molecular architectures hinges on the availability of versatile and strategically functionalized starting materials. 2-Bromo-4'-chloro-5-methoxybenzophenone is one such pivotal precursor. Its design is inherently strategic:

  • The 2-Bromo Group: Serves as a versatile synthetic handle, perfectly positioned for intramolecular cyclization reactions, particularly those mediated by transition metals like palladium.[7][8]

  • The Benzophenone Core: Provides a rigid, three-dimensional framework that can be further functionalized.

  • The 4'-Chloro and 5-Methoxy Substituents: These groups are not mere spectators; they play a crucial role in modulating the electronic properties and lipophilicity of the final molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth exploration of the synthetic pathways originating from this compound to yield high-value, bioactive heterocyclic systems. We will delve into the causality behind experimental choices and provide robust, step-by-step protocols for researchers in medicinal chemistry and drug development.

Part 1: Synthesis of Biologically Active Quinazolinone Scaffolds

Quinazolinones are a prominent class of fused heterocycles with a broad spectrum of biological activities.[4][9] Their synthesis from 2-halobenzophenones is a powerful strategy that leverages modern cross-coupling chemistry.

Synthetic Rationale: Palladium-Catalyzed Annulation

The conversion of this compound to a quinazolinone core is typically achieved through a palladium-catalyzed domino reaction. This process involves an initial amination or amidation at the 2-position, followed by an intramolecular cyclization/condensation. The palladium catalyst is essential for forming the key C-N bond that initiates the ring-closing cascade.[10][11] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

Experimental Protocol: One-Pot Synthesis of a 2,3-Disubstituted Quinazolinone Derivative

This protocol details a representative one-pot synthesis utilizing an appropriate amide source.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and a suitable phosphine ligand such as Xantphos (0.10 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This step is critical as the active Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of inert gas, add the primary amide (e.g., benzamide, 1.2 equiv.) and a strong base such as sodium tert-butoxide (NaOtBu, 2.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting benzophenone.

  • Reaction Execution: Place the sealed Schlenk tube in a preheated oil bath at 100-120 °C. The reaction is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure quinazolinone derivative.

Causality and Experimental Insights
  • Catalyst System: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The Xantphos ligand, with its wide bite angle, is highly effective in promoting the reductive elimination step, which is often rate-limiting in such cross-coupling reactions.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amide, facilitating its coordination to the palladium center.

  • Solvent: Anhydrous, high-boiling point solvents like toluene or dioxane are used to ensure the reaction can be heated sufficiently to overcome the activation energy of the oxidative addition step.

Visualization: Catalytic Cycle for Quinazolinone Formation

G pd0 Pd(0)L_n oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition re_complex Amide Coordination Complex oa_complex->re_complex Ligand Exchange product_complex Intramolecular Cyclization Intermediate re_complex->product_complex Reductive Elimination (C-N) product_complex->pd0 product Quinazolinone Product product_complex->product Dehydration/ Condensation substrate Ar-Br (Benzophenone) substrate->oa_complex amide R-CONH2 amide->re_complex base Base base->re_complex

Caption: Palladium-catalyzed cycle for quinazolinone synthesis.

Part 2: Synthesis of 1,4-Benzodiazepine Cores

1,4-Benzodiazepines are a class of psychoactive drugs with significant therapeutic applications.[5] Their synthesis from 2-aminobenzophenones is a classical and reliable strategy.[12][13] The journey from our starting material requires a two-stage approach: amination followed by cyclization.

Workflow Visualization: From Benzophenone to Benzodiazepine

G start 2-Bromo-4'-chloro- 5-methoxybenzophenone amino 2-Amino-4'-chloro- 5-methoxybenzophenone start->amino Buchwald-Hartwig Amination activated Intermediate (e.g., α-halo-acetamido) amino->activated Acylation with Glycine derivative final 1,4-Benzodiazepine Product activated->final Intramolecular Cyclization (Ammonolysis)

Caption: Two-stage workflow for 1,4-benzodiazepine synthesis.

Protocol 2.1: Buchwald-Hartwig Amination of the Precursor

This protocol converts the aryl bromide to the key 2-amino intermediate.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), and a suitable ligand like BINAP (0.05 equiv.).

  • Inert Atmosphere: Seal and purge the vessel with argon.

  • Reagent Addition: Add sodium tert-butoxide (1.4 equiv.) and an ammonia surrogate such as benzophenone imine or LiHMDS, followed by anhydrous toluene.

  • Reaction Execution: Stir the mixture at 80-100 °C until TLC indicates full conversion (typically 8-16 hours).

  • Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude 2-aminobenzophenone is purified by column chromatography.

Protocol 2.2: Cyclization to the 1,4-Benzodiazepine-2-one Ring

This protocol builds the seven-membered heterocyclic ring.[14]

Step-by-Step Methodology:

  • Intermediate Formation: Dissolve the 2-Amino-4'-chloro-5-methoxybenzophenone (1.0 equiv.) from Protocol 2.1 in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Acylation: Add pyridine (1.5 equiv.) followed by the dropwise addition of 2-chloroacetyl chloride (1.2 equiv.). Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude 2-(2-chloroacetamido)benzophenone intermediate, which can often be used without further purification.

  • Cyclization: Dissolve the crude intermediate in a solution of ammonia in methanol (e.g., 7N solution).

  • Reaction Execution: Stir the mixture in a sealed vessel at room temperature for 24-48 hours. The progress of the intramolecular nucleophilic substitution and cyclization is monitored by TLC.

  • Purification: Remove the solvent under reduced pressure. The residue is triturated with water, and the resulting solid is collected by filtration, washed with cold ethanol, and dried in vacuo to afford the pure 1,4-benzodiazepine-2-one product.

Data Summary: Representative Yields
StepTransformationTypical Yield RangeKey Reagents
2.1 Bromide to Amine75-90%Pd₂(dba)₃, BINAP, NaOtBu
2.2 Amine to Benzodiazepine60-85% (over 2 steps)Chloroacetyl chloride, NH₃/MeOH

References

  • Title: An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)
  • Title: Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Aminobenzophenones Source: Benchchem URL
  • Title: Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)
  • Title: Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Title: Stilbene heterocycles: Synthesis, antimicrobial, antioxidant and anticancer activities Source: The Pharma Innovation URL
  • Title: Synthesis of heterocycles via palladium-catalyzed oxidative addition Source: Semantic Scholar URL
  • Title: Synthesis of Heterocycles via Palladium-Catalyzed Oxidative Addition Source: ResearchGate URL
  • Title: Synthesis of quinazolinones Source: Organic Chemistry Portal URL
  • Title: Palladium-catalyzed heterocycle synthesis from allenes Source: Thieme Connect URL
  • Title: Biological activity Study for some heterocyclic compounds and their impact on the gram positive and negative bacteria Source: PlumX URL
  • Source: PubMed Central (PMC)
  • Title: Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances Source: Frontiers in Chemistry URL
  • Title: A Review: Biological Importance of Heterocyclic Compounds Source: Der Pharma Chemica URL
  • Title: Multicomponent Synthesis: Bioactive Heterocycles Source: ResearchGate URL
  • Source: K.L.
  • Title: Pharmaceutical activity of a synthetic heterocyclic (C15H12N5OCl)
  • Title: Multicomponent Synthesis: Bioactive Heterocycles[15] Source: DOKUMEN.PUB URL:

  • Title: Semi-synthesis and biological activities of heterocyclic compounds containing camphor Source: RSC Publishing URL
  • Source: National Institutes of Health (NIH)
  • Title: Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization Source: PubMed URL
  • Title: Process for preparing benzodiazepines Source: Google Patents URL
  • Title: Synthesis of Biologically Active Molecules through Multicomponent Reactions Source: MDPI URL
  • Title: The methods of synthesis of 2-aminobenzophenones Source: Prospects in Pharmaceutical Sciences URL
  • Title: ANNEXURE – 1 Manufacturing Process Product No. 17.
  • Title: The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines Source: ResearchGate URL
  • Title: Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl Source: Eureka | Patsnap URL
  • Source: PubMed Central (PMC)

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Application Notes & Protocols: 2-Bromo-4'-chloro-5-methoxybenzophenone as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 2-Bromo-4'-chloro-5-methoxybenzophenone. This diaryl ketone is a highly valuable and versatile building block, primarily due to its strategically placed functional groups that allow for sequential and selective chemical modifications. We will delve into its core physicochemical properties, explore its utility in cornerstone synthetic reactions, and provide detailed, field-proven protocols for its application in constructing complex molecular architectures relevant to modern pharmaceutical development.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry, the efficient synthesis of complex molecules with desired pharmacological profiles is paramount. The benzophenone scaffold is a privileged structure found in numerous biologically active compounds. This compound emerges as a particularly strategic starting material. Its utility is rooted in the differential reactivity of its aryl bromide group, which is highly amenable to palladium-catalyzed cross-coupling reactions, while the aryl chloride remains relatively inert under standard conditions. This allows for a stepwise and controlled elaboration of the molecular framework.

Furthermore, the central ketone functionality can be retained as a key pharmacophoric element or serve as a synthetic handle for further transformations, such as reduction to a diarylmethane core. This specific building block is a known intermediate in the synthesis of important pharmaceuticals, including the SGLT2 inhibitor Canagliflozin, used in the management of type 2 diabetes.[1][2][3] This guide will provide the foundational knowledge and practical protocols to leverage this building block's full potential.

Physicochemical & Structural Data

A thorough understanding of a building block's physical properties is critical for its effective use in synthesis. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 746651-89-8[4][5]
Molecular Formula C₁₄H₁₀BrClO₂[5][6]
Molecular Weight 325.59 g/mol [4][5]
Synonym (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone[5]
Appearance White to off-white crystalline powder[7]
Melting Point 81-83 °C[5]
Purity ≥97%[5]

Core Synthetic Applications & Protocols

The primary utility of the title compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C-Br bond. This section details the principles and provides step-by-step protocols for two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of biaryl structures by coupling an organohalide with an organoboron compound.[8][9] The higher reactivity of the C-Br bond over the C-Cl bond in this compound allows for chemoselective coupling.

Principle: The reaction proceeds through a catalytic cycle involving a palladium(0) complex. Key steps include the oxidative addition of the palladium catalyst into the C-Br bond, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst.[9][10] Careful selection of the catalyst, ligand, and base is crucial for high yields.[8]

Visualizing the Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add building block, boronic acid, base, and catalyst to a dry Schlenk flask. B 2. Seal the flask and purge with an inert gas (e.g., Argon) 3x. A->B C 3. Add degassed solvent system (e.g., Dioxane/Water) via syringe. B->C D 4. Heat the mixture to the desired temperature (80-120 °C) with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to RT, dilute with organic solvent (e.g., Ethyl Acetate). E->F G 7. Wash with water and brine. F->G H 8. Dry organic layer, filter, and concentrate. G->H I 9. Purify via flash column chromatography. H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[8]

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[8]

    • Anhydrous, degassed solvents (e.g., 1,4-dioxane and water, 4:1 v/v)[8]

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.[8]

    • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[9]

    • Solvent Addition: Add the degassed solvent mixture via syringe.

    • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[8]

    • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10]

    • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[9]

    • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[11]

  • Causality & Insights: An inert atmosphere is non-negotiable as the Pd(0) active catalyst is sensitive to oxygen. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10] The choice of solvent and base can significantly impact reaction efficiency and may require optimization for specific substrates.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis as a large proportion of drugs are nitrogen-containing compounds.[12][13][14]

Principle: This palladium-catalyzed cross-coupling reaction joins an aryl halide with a primary or secondary amine in the presence of a base and a phosphine ligand.[15] The catalytic cycle involves oxidative addition of Pd(0) to the C-Br bond, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[12][16]

Visualizing the Catalytic Cycle:

G A Pd(0)L2 B Oxidative Addition A->B Ar-Br C Ar-Pd(II)(Br)L2 B->C D Ligand Exchange & Deprotonation (+ R2NH, + Base) C->D E Ar-Pd(II)(NR2)L2 D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-NR2 F->G

Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.2-1.5 equiv)

    • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)[16]

    • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-5 mol%)[12][15]

    • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv)[15]

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)[13]

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk tube, add the palladium precursor, phosphine ligand, and base. Seal, evacuate, and backfill with argon (3x). Add a portion of the solvent and stir at room temperature for 15-20 minutes.

    • Reagent Addition: To the catalyst mixture, add a solution of this compound and the amine in the remaining solvent.[13]

    • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.[13]

    • Monitoring: Track the disappearance of the starting material using LC-MS or TLC.[12]

    • Work-up: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[12]

    • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography.[13]

  • Causality & Insights: The choice of ligand is critical and substrate-dependent. Bulky, electron-rich phosphine ligands (like XPhos) are often required to facilitate the reductive elimination step, which can be the rate-limiting step of the cycle.[12] The base must be strong enough to deprotonate the amine coordinated to the palladium center but not so strong as to cause side reactions.[15]

Case Study: A Key Step in Canagliflozin Synthesis

The reduction of the benzophenone's ketone group to a methylene bridge is a crucial transformation in the synthesis of C-aryl glucoside SGLT2 inhibitors like canagliflozin.[3][17] This step typically follows the initial functionalization of the aryl bromide.

Principle: The ketone is reduced to a diarylmethane using a reducing agent, often a silane in the presence of a Lewis or Brønsted acid. This method is generally preferred over harsher methods like Clemmensen or Wolff-Kishner reductions due to its mild conditions and tolerance for other functional groups.

Visualizing the Transformation:

G Start 2-Bromo-4'-chloro- 5-methoxybenzophenone Reagents Reducing Agent (e.g., Triethylsilane) Lewis Acid (e.g., BF3·OEt2) Start->Reagents Product Corresponding (2-bromo-5-methoxyphenyl) (4-chlorophenyl)methane Reagents->Product Reduction

Sources

Application Note & Protocol: A Robust Framework for the Large-Scale Synthesis of 2-Bromo-4'-chloro-5-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzophenones are a cornerstone class of intermediates in the pharmaceutical and chemical industries, prized for their utility in constructing complex molecular architectures. This application note provides a comprehensive, field-proven guide for the large-scale synthesis of 2-Bromo-4'-chloro-5-methoxybenzophenone, a key building block for various specialty chemicals and active pharmaceutical ingredients (APIs). The protocol is centered around a robust Friedel-Crafts acylation, optimized for scalability, yield, and purity. We delve into the mechanistic rationale behind each procedural step, emphasize critical safety protocols for industrial-scale operations, and establish a self-validating system through in-process controls and final product characterization.

Introduction and Strategic Overview

Benzophenone derivatives are integral to medicinal chemistry, serving as precursors for antihistamines, hypnotic drugs, and other pharmaceuticals.[1] The specific substitution pattern of this compound offers multiple reaction sites for further molecular elaboration, making it a valuable intermediate.

The synthetic approach detailed herein employs the classical Friedel-Crafts acylation reaction, a powerful and well-established method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[2][3] Our strategy involves the electrophilic substitution of 4-bromoanisole with 4-chlorobenzoyl chloride, catalyzed by the potent Lewis acid, anhydrous aluminum chloride (AlCl₃).

Causality of Strategic Choice:

  • Friedel-Crafts Acylation: This method is selected for its high efficiency and directness in forming the benzophenone core structure. Unlike Friedel-Crafts alkylation, the acylation reaction is not prone to poly-substitution or carbocation rearrangements, which is critical for ensuring high regioselectivity and product purity on a large scale.[2]

  • Reactant Selection:

    • 4-Bromoanisole: The methoxy group (-OCH₃) is a strong activating group, directing the electrophilic acylation to the ortho and para positions. Since the para position is blocked by the bromine atom, the acylation is selectively directed to the position ortho to the methoxy group, yielding the desired 2-bromo-5-methoxyphenyl ketone.

    • 4-Chlorobenzoyl Chloride: A stable and commercially available acylating agent.

    • Aluminum Chloride (AlCl₃): A cost-effective and highly effective Lewis acid catalyst for this transformation.[1][4]

Overall Synthetic Workflow

The synthesis is logically divided into four primary stages: reaction setup and execution, in-process monitoring, reaction quench and work-up, and final product purification and isolation.

G cluster_0 Stage 1: Reaction Setup & Execution cluster_1 Stage 2: Quench & Work-up cluster_2 Stage 3: Purification & Analysis A Reactor Setup (Inert Atmosphere) B Charge AlCl₃ & Solvent A->B C Acylium Ion Formation (Add 4-Chlorobenzoyl Chloride) B->C D Friedel-Crafts Acylation (Add 4-Bromoanisole) C->D E Controlled Quench (Ice / aq. HCl) D->E IPC: TLC/HPLC (Reaction Complete) F Phase Separation E->F G Aqueous Washes (HCl, NaHCO₃, Brine) F->G H Drying & Solvent Removal G->H I Recrystallization H->I Crude Product J Filtration & Drying I->J K Final Product Analysis (HPLC, NMR, MP) J->K J->K Pure Product

Caption: High-level workflow for the synthesis of this compound.

Safety Protocols for Large-Scale Synthesis

Handling the reagents involved in this synthesis at scale requires stringent safety measures. Brominated organic compounds and strong Lewis acids pose significant hazards.

  • Personal Protective Equipment (PPE): At all stages, personnel must wear a flame-retardant lab coat, chemical splash goggles, a full-face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene).[5][6]

  • Engineering Controls: The entire synthesis must be conducted in a walk-in fume hood or a contained reactor system equipped with a robust ventilation system. An acid gas scrubber containing a caustic solution (e.g., sodium hydroxide) is mandatory to neutralize the hydrogen chloride (HCl) gas evolved during the reaction and, especially, during the quenching step.

  • Reagent Handling:

    • Anhydrous Aluminum Chloride (AlCl₃): Highly hygroscopic and reacts violently with water, releasing large amounts of HCl gas. It must be handled under an inert atmosphere (nitrogen or argon) and added to the reaction vessel in a controlled manner to manage the initial exotherm.

    • Bromine and Brominated Compounds: Liquid bromine is highly toxic and corrosive.[5][7] While this synthesis uses a brominated solid, appropriate caution is necessary. Avoid inhalation of dust and skin contact. In case of exposure, wash the affected area immediately and copiously with soap and water.[7]

  • Emergency Response: An emergency shower and eyewash station must be immediately accessible. Have a spill kit rated for reactive and corrosive materials readily available. A sodium thiosulfate solution should be on hand for neutralizing any potential bromine spills.[5]

Detailed Experimental Protocol

This protocol is designed for a representative large-scale batch. Quantities can be adjusted proportionally.

Reagents and Materials
ReagentFormulaMW ( g/mol )Molar RatioQuantity (kg)Moles (mol)
4-BromoanisoleC₇H₇BrO187.041.0018.70100.0
4-Chlorobenzoyl ChlorideC₇H₄Cl₂O175.011.0518.38105.0
Aluminum Chloride (Anhydrous)AlCl₃133.341.2016.00120.0
Dichloromethane (DCM)CH₂Cl₂84.93-150 L-
Hydrochloric Acid (37%)HCl36.46-As needed-
Sodium BicarbonateNaHCO₃84.01-As needed-
Sodium Chloride (Brine)NaCl58.44-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed-
Ethanol (200 Proof)C₂H₅OH46.07-As needed-
Step-by-Step Methodology

PART A: Friedel-Crafts Acylation

  • Reactor Preparation: Ensure the reaction vessel (minimum 250 L capacity) is clean, dry, and equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a reflux condenser connected to an acid gas scrubber. Purge the vessel with dry nitrogen for at least 30 minutes.

  • Catalyst Suspension: Under a positive nitrogen atmosphere, charge the reactor with Dichloromethane (100 L). Begin stirring and slowly add the anhydrous Aluminum Chloride (16.00 kg) in portions.

    • Rationale: Portion-wise addition helps to control the exotherm from the solvation of AlCl₃. Maintaining an inert atmosphere is critical as moisture will decompose the catalyst.

  • Acylium Ion Formation: Cool the AlCl₃ suspension to 0-5 °C using a chiller. Once the temperature is stable, add 4-Chlorobenzoyl Chloride (18.38 kg) dropwise via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 30 minutes at 0-5 °C.

    • Rationale: This step forms the reactive electrophile, the 4-chlorobenzoyl acylium ion complexed with AlCl₃. Low temperature controls the reaction rate and prevents potential side reactions.

  • Aromatic Substrate Addition: In a separate vessel, dissolve 4-Bromoanisole (18.70 kg) in Dichloromethane (50 L). Add this solution to the reaction mixture dropwise over 2-3 hours, maintaining the internal temperature between 5-10 °C.

  • Reaction Maturation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours.

  • In-Process Control (IPC): Monitor the reaction progress by taking small, quenched aliquots and analyzing them by Thin Layer Chromatography (TLC) or HPLC. The reaction is complete upon the disappearance of the 4-bromoanisole starting material.

PART B: Quench and Work-up

  • Quench Preparation: Prepare a quench vessel containing a vigorously stirred mixture of crushed ice (150 kg) and concentrated Hydrochloric Acid (15 L).

  • Controlled Quench: (EXTREME CAUTION - Highly Exothermic & Gas Evolution) Slowly transfer the reaction mixture from the reactor into the quench vessel via a wide-bore transfer line. The rate of addition must be carefully controlled to keep the quench temperature below 25 °C.

    • Rationale: The acidic ice-water mixture hydrolyzes the aluminum-ketone complex, neutralizes the excess AlCl₃, and dissolves the resulting aluminum salts (Al(OH)₃) into the aqueous layer. The process is highly exothermic and liberates significant amounts of HCl gas.

  • Phase Separation: Once the quench is complete, continue stirring for 30 minutes, then stop and allow the layers to separate. Drain the lower organic (DCM) layer.

  • Aqueous Washes:

    • Wash the organic layer with 2M HCl (50 L).

    • Wash with Water (50 L).

    • Wash with a saturated Sodium Bicarbonate solution (50 L) until gas evolution ceases. (CAUTION: Pressure build-up)

    • Wash with saturated brine (50 L).

    • Rationale: The acid wash removes any remaining basic impurities. The bicarbonate wash neutralizes residual acids, including any hydrolyzed benzoyl chloride. The brine wash helps to break emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous Sodium Sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.

PART C: Purification

  • Recrystallization: Transfer the crude solid to a clean, dry vessel. Add a minimal amount of hot ethanol (approx. 2-3 L per kg of crude product) and heat to reflux until all the solid dissolves.

  • Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5 °C for at least 4 hours to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by filtration. Wash the filter cake with a small amount of cold ethanol. Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

    • Rationale: Recrystallization is a highly effective and scalable method for purifying solid organic compounds, removing most process impurities.[4]

Expected Results & Characterization
  • Yield: 75-85%

  • Appearance: Off-white to pale yellow crystalline solid

  • Purity (HPLC): >98%

  • Melting Point: 81-83 °C[8]

  • Identity Confirmation: Structure to be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This application note details a scalable, robust, and high-yielding protocol for the synthesis of this compound. By adhering to the principles of Friedel-Crafts chemistry and implementing stringent safety and process controls, this method provides a reliable pathway for the industrial production of this valuable chemical intermediate. The emphasis on understanding the rationale behind each step ensures that the process can be effectively troubleshooted and adapted by skilled researchers and chemical engineers.

References

  • Integrated Laboratory Project - CH 463 & CH 463H (WIC) Department of Chemistry, Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
  • ECHEMI. (n.d.). Synthesis of benzophenone.
  • YouTube. (2024). Bromination safety.
  • Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.
  • NCBI. (n.d.). BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.
  • Scribd. (n.d.). 4-Chlorobenzophenone - Friedel Craft Acylation.
  • Benchchem. (n.d.). Common side products in the synthesis of 2-Amino-5-chlorobenzophenone.
  • Google Patents. (n.d.). Method for purifying and separating benzophenone.
  • ResearchGate. (2025). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism.
  • ChemicalBook. (2022). Application and Preparation of Benzophenone.
  • PMC - NIH. (2025). Benzophenone Oxime Tosylate as the Photoacid Generator for the Friedel–Crafts Arylation of Aldehydes With Indoles.
  • Google Patents. (n.d.). Substituted benzophenone and preparation method thereof.
  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water.
  • Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-chlorobenzophenone.
  • ChemicalBook. (n.d.). 2-Amino-5-chlorobenzophenone synthesis.
  • Patsnap. (2018). Preparation method of 2-amino-5-chlorobenzophenone.
  • Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols.
  • CDC. (2024). Bromine | Chemical Emergencies.
  • icl-group-sustainability.com. (n.d.). BROMINE BROMINE - Safety Handbook.
  • European Patent Office. (n.d.). Methods for the preparation of benzophenones derivatives - EP 0855379 A1.
  • Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Sigma-Aldrich. (n.d.). This compound.

Sources

Troubleshooting & Optimization

Technical Support Center: Maximizing Yields in Cross-Coupling Reactions with 2-Bromo-4'-chloro-5-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a senior application scientist on improving yield in reactions with 2-bromo-4'-chloro-5-methoxybenzophenone.

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This guide is structured as a series of frequently asked questions that address common challenges encountered when using this specific substrate in palladium-catalyzed cross-coupling reactions.

Understanding the Substrate: An Expert's Perspective

Before we dive into troubleshooting, it's crucial to understand the inherent chemical personality of this compound. Its structure presents two key challenges:

  • Electronic Effects : The methoxy (-OCH₃) group is a strong electron-donating group positioned para to the carbon-bromine bond. This increases the electron density at the reaction center, making the crucial first step of many catalytic cycles—oxidative addition of the palladium catalyst to the C-Br bond—energetically less favorable.[1]

  • Steric Hindrance : The bulky benzophenone moiety, coupled with the ortho-bromo position, creates significant steric congestion around the reaction site. This can impede the approach of the palladium catalyst and the subsequent coupling partner.[2]

These two factors mean that "standard" cross-coupling conditions may often result in low to no yield. Success requires a carefully selected, robust catalytic system designed to overcome these specific hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Suzuki-Miyaura Coupling Issues

Question 1: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I'm seeing no product formation and recovering only starting material. What is the most likely cause?

Answer: This is a classic symptom of a stalled catalytic cycle, most likely at the initial oxidative addition step. Given the electron-rich nature of your aryl bromide, the Pd(0) catalyst may struggle to insert into the C-Br bond.

Causality & Solution:

  • Catalyst & Ligand System: Your primary focus should be on the ligand. Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this substrate. You need a ligand that is both bulky and electron-rich to promote oxidative addition.[2] These ligands stabilize the electron-rich palladium center and promote the formation of the active, low-coordinate Pd(0) species necessary for the reaction.

  • Inert Atmosphere: Oxygen can rapidly deactivate the Pd(0) catalyst, leading to reaction failure.[3] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen throughout.

Here is a logical workflow for troubleshooting this specific issue:

G Start No Product in Suzuki Coupling Check_Catalyst Is the catalyst system appropriate for an electron-rich aryl bromide? Start->Check_Catalyst Primary Suspect Check_Inert Was a strictly inert atmosphere maintained? Check_Catalyst->Check_Inert Yes Use_Buchwald Action: Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). Check_Catalyst->Use_Buchwald No Check_Base Is the base strength and solubility adequate? Check_Inert->Check_Base Yes Degas_Properly Action: Re-run with properly degassed solvent and rigorous inert gas technique. Check_Inert->Degas_Properly No Check_Purity Are starting materials (especially boronic acid) pure and stable? Check_Base->Check_Purity Yes Screen_Bases Action: Try a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). Check_Base->Screen_Bases No Purify_Reagents Action: Use fresh, pure boronic acid; check for protodeboronation. Check_Purity->Purify_Reagents No Success Problem Solved Use_Buchwald->Success Degas_Properly->Success Screen_Bases->Success Purify_Reagents->Success

Caption: Troubleshooting workflow for a failed Suzuki coupling.

Question 2: My Suzuki reaction is giving a low yield, and I see a significant amount of a biaryl byproduct derived from my boronic acid (homocoupling). How can I prevent this?

Answer: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen or unreduced Pd(II) species in the reaction mixture.[4] Because your desired cross-coupling is slow due to the substrate's properties, this side reaction has more time to occur.

Causality & Solution:

  • Palladium Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) state. This reduction can sometimes be inefficient or lead to side reactions. Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate this, but the key is still the ligand.

  • Reaction Conditions:

    • Strict Degassing: As mentioned, oxygen promotes homocoupling. Re-evaluate your degassing procedure.[4]

    • Order of Addition: Add the palladium catalyst last, after all other reagents have been combined and the flask has been thoroughly purged with inert gas.

    • Base Choice: Ensure the base is strong enough to facilitate the transmetalation step of the desired reaction, helping it outcompete the homocoupling pathway. Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings.[2]

Section 2: Buchwald-Hartwig Amination Issues

Question 3: I am trying to couple a secondary amine with this compound using Buchwald-Hartwig conditions and getting very low conversion. What should I change?

Answer: Similar to the Suzuki reaction, low conversion in a Buchwald-Hartwig amination with this substrate points towards challenges in the catalytic cycle, specifically oxidative addition and reductive elimination. The choice of base is also exceptionally critical in amination reactions.[5]

Causality & Solution:

  • Ligand Selection: The steric bulk around your C-Br bond necessitates a highly effective ligand. For Buchwald-Hartwig aminations, biaryl phosphine ligands (often called Buchwald ligands) or ferrocene-based ligands are the gold standard.[6] These ligands are designed to accelerate both the oxidative addition and the final C-N bond-forming reductive elimination step.

  • Base Selection: The base's role is not just to deprotonate the amine. It influences the entire catalytic cycle. For coupling a secondary amine, a strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[7] Weaker bases like carbonates are typically insufficient. The choice of solvent can also impact the effectiveness of the base; non-polar solvents often require an anionic base to deprotonate the palladium-amine complex.[5][8]

The catalytic cycle for Buchwald-Hartwig amination is illustrated below, highlighting the critical steps influenced by your choice of reagents.

G Pd0 L₂Pd⁰ OxAdd L₂PdII(Ar)(Br) Pd0->OxAdd label_oa Oxidative Addition AmineCoord [L₂PdII(Ar)(HNR₂)]⁺Br⁻ OxAdd->AmineCoord label_ac Amine Coordination Deprotonation L₂PdII(Ar)(NR₂) AmineCoord->Deprotonation label_dp Deprotonation (Base-mediated) Deprotonation->Pd0 Ar-NR₂ label_re Reductive Elimination

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Data-Driven Catalyst System Selection

To overcome the challenges posed by this compound, a screening of catalyst systems is often necessary. The table below provides a predictive framework based on literature data for analogous electron-rich and sterically hindered aryl bromides, guiding your selection of initial screening conditions.[2][6][9]

Coupling ReactionRecommended LigandRecommended BaseSolvent SystemTypical Temp. (°C)Predicted Yield Range (%)
Suzuki-Miyaura SPhos or XPhosK₃PO₄1,4-Dioxane / H₂O80 - 11075 - 95
Suzuki-Miyaura RuPhosCs₂CO₃Toluene100 - 11070 - 90
Buchwald-Hartwig XPhos or BrettPhosNaOt-BuToluene or Dioxane90 - 11080 - 98
Buchwald-Hartwig Josiphos-typeLiHMDSTHF or Toluene80 - 10070 - 95

Validated Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating best practices to minimize common points of failure.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed for the coupling of an arylboronic acid with this compound.

Reagents & Equipment:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.3 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 4.4 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv.)

  • Anhydrous, degassed 1,4-Dioxane and Water

  • Schlenk flask or microwave vial, magnetic stirrer, inert gas line (Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), and potassium phosphate (2.5 equiv.).

  • Inert Atmosphere Purge: Seal the flask and evacuate under high vacuum for 5 minutes, then backfill with argon. Repeat this vacuum/argon cycle a total of three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, quickly add the palladium pre-catalyst (Pd₂(dba)₃, 2 mol%) and the ligand (XPhos, 4.4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[10]

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol is for the coupling of a primary or secondary amine with this compound.

Reagents & Equipment:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Bulky phosphine ligand (e.g., BrettPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.5 equiv.)

  • Anhydrous, degassed Toluene

  • Glovebox or Schlenk line setup

Step-by-Step Methodology:

  • Vessel Preparation (Glovebox Recommended): Inside a glovebox, add the palladium pre-catalyst (Pd(OAc)₂, 2 mol%), the ligand (BrettPhos, 4 mol%), and the base (NaOt-Bu, 1.5 equiv.) to a dry Schlenk flask with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.). Seal the flask, remove from the glovebox.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the amine (1.2 equiv.).

  • Reaction Execution: Place the flask under a positive pressure of argon and heat in a preheated oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.[11]

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions.
  • Al-Masum, M., & El-Sayed, T. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(11), 2871.
  • Wang, L., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126.
  • Li, J., et al. (2020). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 7(12), 1475-1480.
  • Schwartz, J., et al. (2005). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 70(18), 7183–7190.
  • Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
  • Wikipedia contributors. (2023, December 27).
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Chemistry LibreTexts. (2023).
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Chemistry LibreTexts. (2023). Suzuki cross-coupling.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Benchchem. (n.d.). Troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Kashani, S. K., Jessiman, J. E., et al. (2021).
  • Sharma, S., & Singh, B. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Benchchem. (n.d.). A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

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Technical Support Center: Synthesis of 2-Bromo-4'-chloro-5-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 2-Bromo-4'-chloro-5-methoxybenzophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the causality behind experimental outcomes and provide robust, field-proven troubleshooting strategies and protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most prevalent and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation .[1][2] This reaction involves the electrophilic aromatic substitution of an activated aromatic ring, typically 1-bromo-4-methoxybenzene, with 4-chlorobenzoyl chloride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3][4]

Q2: What are the most critical parameters to control during the Friedel-Crafts acylation for this specific synthesis?

Success in this synthesis hinges on the meticulous control of several key parameters:

  • Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water present will react with and deactivate the catalyst, leading to low or no yield.[5]

  • Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid. This is because the ketone product forms a stable complex with the catalyst, effectively sequestering it from the reaction cycle.[2][5]

  • Reaction Temperature: Temperature control is crucial for minimizing side reactions. Excessively high temperatures can promote demethylation of the methoxy group and the formation of undesired isomers.[6][7]

  • Purity of Reagents: The quality of the starting materials, including the substituted anisole, acyl chloride, and the Lewis acid catalyst, is paramount for achieving high purity and yield.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, explaining their chemical origins and providing actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield of this compound, with a significant amount of unreacted starting material. What went wrong?

Answer: This is a common issue in Friedel-Crafts acylation and typically points to problems with the catalyst or reaction conditions.

  • Pillar 1: Catalyst Inactivity. The primary suspect is the deactivation of the Lewis acid catalyst (AlCl₃) by moisture.[5] Water from glassware, solvents, or the atmosphere will hydrolyze AlCl₃, rendering it ineffective.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous grade solvents and freshly opened or properly stored AlCl₃. The entire reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Pillar 2: Insufficient Catalyst. The carbonyl oxygen of the benzophenone product is a Lewis base and will form a stable complex with AlCl₃. This complexation removes the catalyst from the reaction. If a sub-stoichiometric amount of catalyst is used, the reaction will stall once all the catalyst is complexed.[5]

    • Solution: A molar ratio of at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride) is recommended to drive the reaction to completion.

  • Pillar 3: Deactivated Aromatic Ring. The Friedel-Crafts acylation is an electrophilic aromatic substitution. While the methoxy group is activating, the presence of the deactivating bromo group tempers this effect. If the aromatic substrate contains additional strong deactivating groups, the reaction may not proceed efficiently.[4][8]

    • Solution: While not an issue for the prescribed starting materials, it's a critical consideration if you are adapting the procedure for other substituted aromatics. Ensure your substrate is sufficiently activated for the reaction to occur.

Troubleshooting Workflow: Low Product Yield

start Low Product Yield Observed q1 Were strict anhydrous conditions maintained? start->q1 a1_no Action: Oven-dry all glassware. Use anhydrous solvents. Run under inert atmosphere. q1->a1_no No q2 Was catalyst loading ≥1.1 equivalents? q1->q2 Yes a1_no->q2 a2_no Action: Increase AlCl₃ loading to 1.1 - 1.3 equivalents. q2->a2_no No q3 Was reaction temperature optimized? q2->q3 Yes a2_no->q3 a3_no Action: Monitor reaction by TLC/LC-MS at different temperatures (e.g., 0°C to RT). Elevated temps may be needed, but watch for side products. q3->a3_no No end_node Re-run experiment with optimized parameters. q3->end_node Yes a3_no->end_node

Caption: A stepwise workflow for troubleshooting low yields.

Problem 2: Presence of an Isomeric Impurity

Question: My analytical data (e.g., ¹H NMR, LC-MS) indicates the presence of an isomer, likely 4-Bromo-4'-chloro-3-methoxybenzophenone. Why is this forming?

Answer: The formation of regioisomers is a classic challenge in electrophilic aromatic substitution on polysubstituted rings. The directing effects of the substituents on the 1-bromo-4-methoxybenzene ring dictate the position of acylation.

  • Chemical Rationale: The methoxy (-OCH₃) group is a powerful ortho-, para- director, while the bromo (-Br) group is a weaker ortho-, para- director. Both groups direct the incoming electrophile (the acylium ion) to positions ortho and para relative to themselves.

    • Desired Product: Acylation ortho to the strongly activating methoxy group and meta to the bromo group yields the target molecule, This compound .

    • Isomeric Side Product: Acylation ortho to the bromo group and meta to the methoxy group yields the undesired isomer. Steric hindrance from the adjacent bromo group can sometimes disfavor this pathway, but it remains a possibility. A patent for a similar synthesis explicitly notes the generation of ortho-isomer byproducts as a challenge influencing yield and purification.[9]

  • Mitigation Strategies:

    • Temperature Control: Lowering the reaction temperature (e.g., running the reaction at 0°C or even -10°C) can increase the regioselectivity, favoring the thermodynamically more stable product.

    • Solvent Choice: The polarity of the solvent can influence the distribution of isomers. Non-polar solvents like dichloromethane or carbon disulfide are common. Experimenting with different solvents may alter the isomer ratio.

    • Milder Lewis Acids: While AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃) or scandium triflate (Sc(OTf)₃) might offer different selectivity profiles, although they may require higher temperatures or longer reaction times.[6]

Problem 3: Detection of a Demethylated Byproduct

Question: I have identified a byproduct with a mass corresponding to the loss of a methyl group (14 Da), likely 2-Bromo-4'-chloro-5-hydroxybenzophenone. What causes this demethylation?

Answer: This is a well-documented side reaction when using strong Lewis acids like AlCl₃ with methoxy-substituted aromatic compounds.[6]

  • Mechanism: The Lewis acidic AlCl₃ can coordinate to the oxygen atom of the methoxy group. At elevated temperatures or with prolonged reaction times, this complex can facilitate the cleavage of the methyl-oxygen bond, resulting in a phenol.[7][10] This process is particularly relevant for activated systems.[6]

  • Prevention and Control:

    • Strict Temperature and Time Management: Avoid excessive heating and prolonged reaction times. Monitor the reaction's progress closely using TLC or LC-MS and quench it as soon as the starting material is consumed.

    • Use Milder Catalysts: Consider using a less aggressive Lewis acid. Boron tribromide (BBr₃) is a potent demethylating agent and should be avoided, but other alternatives to AlCl₃ might be suitable if demethylation is a persistent issue.[10]

    • Post-Reaction Workup: If a small amount of the hydroxylated byproduct forms, it can often be separated from the desired methoxy product using column chromatography due to the significant difference in polarity.

Reaction Scheme: Main Product and Key Side Products

cluster_reactants Reactants cluster_products Reaction Outcomes R1 1-Bromo-4-methoxybenzene Intermediate Acylium Ion Intermediate R1->Intermediate R2 4-Chlorobenzoyl chloride Catalyst AlCl₃ R2->Catalyst Catalyst->Intermediate P_main Desired Product: 2-Bromo-4'-chloro- 5-methoxybenzophenone Intermediate->P_main Major Pathway P_iso Side Product: Isomer Intermediate->P_iso Minor Pathway (Regioselectivity) P_dem Side Product: Demethylated Impurity P_main->P_dem Side Reaction (Excess Heat/Time)

Caption: The main synthetic pathway and formation of common side products.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation

This protocol is a representative example and should be optimized for your specific laboratory conditions.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.3 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

  • Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) via cannula and cool the resulting suspension to 0°C using an ice bath.

  • Acyl Chloride Addition: Add 4-chlorobenzoyl chloride (1.1 eq.) dropwise to the stirred suspension, maintaining the temperature below 5°C. Allow the mixture to stir for 15-20 minutes.

  • Substrate Addition: Dissolve 1-bromo-4-methoxybenzene (1.0 eq.) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture over 30-60 minutes, keeping the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and very slowly and carefully quench the reaction by adding crushed ice, followed by cold water and 2M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent system (e.g., ethanol/water, isopropanol, or a hexane/ethyl acetate mixture) to dissolve the solid completely.[9]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

  • Hot Filtration: If charcoal was used, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.[11]

Protocol 3: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The less polar desired product should elute before the more polar hydroxylated side products.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Compound Type Typical Polarity Elution Order (Normal Phase)
This compound Moderate1st (or 2nd after isomer)
Isomeric ByproductModerate1st or 2nd
2-Bromo-4'-chloro-5-hydroxybenzophenoneHighLast

References

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents.
  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available at: [Link]

  • Friedel-Crafts Acylation - Chemistry LibreTexts. Available at: [Link]

  • CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents.
  • SYNTHESIS OF 2–HYDROXY SUBSTITUTED CHALCONE DIBROMIDE | TSI Journals. Available at: [Link]

  • Friedel–Crafts acylation of substituted anisole - Chemistry Stack Exchange. Available at: [Link]

  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Patsnap Eureka. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

  • CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents.
  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. Available at: [Link]

  • Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane - Eureka | Patsnap. Available at: [Link]

  • ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. Available at: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

  • Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride … - ResearchGate. Available at: [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. Available at: [Link]

  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC - NIH. Available at: [Link]

  • 13 Friedel-Crafts Acylation. Available at: [Link]

  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C - RSC Publishing. Available at: [Link]

  • O-Demethylation | Chem-Station Int. Ed. Available at: [Link]

Sources

Technical Support Center: Purification of Products from 2-Bromo-4'-chloro-5-methoxybenzophenone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from 2-Bromo-4'-chloro-5-methoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying these valuable chemical intermediates. My objective is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your purification strategies.

Foundational Knowledge: Understanding Your Reaction Mixture

This compound is a versatile building block, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Understanding the potential components of your crude reaction mixture is the first and most critical step in designing a successful purification strategy.

A typical Suzuki-Miyaura reaction, for instance, couples the aryl bromide with a boronic acid or ester.[1] While the goal is your desired biaryl product, several side reactions can occur, leading to a complex mixture of impurities.

Common Components in a Crude Reaction Mixture:

  • Desired Product: The target molecule resulting from the successful cross-coupling.

  • Unreacted Starting Materials: Residual this compound and the boronic acid/ester coupling partner.

  • Homocoupling Byproducts: Symmetrical biaryls formed from the coupling of two boronic acid molecules or two aryl bromide molecules.[3][4][5]

  • Dehalogenation Byproducts: The starting benzophenone where the bromine atom has been replaced by a hydrogen atom.[1]

  • Catalyst Residues: Palladium complexes and ligands.

  • Inorganic Salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates).[3]

The relative polarity of these components dictates the purification strategy, with column chromatography and recrystallization being the most powerful tools at your disposal.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during purification in a question-and-answer format.

Column Chromatography Issues
Question: My TLC shows good separation, but the column chromatography yields mixed fractions. What is going wrong?

Answer: This is a frequent and frustrating issue that can arise from several factors. Let's break down the potential causes and solutions.

  • Cause 1: Overloading the Column. Applying too much crude material for the amount of stationary phase is the most common reason for poor separation. The "bands" of your compounds become too broad and overlap as they travel down the column.

    • Solution: A general rule of thumb is to use a mass ratio of stationary phase to crude product of at least 30:1, and preferably 50:1 to 100:1 for difficult separations.

  • Cause 2: Improper Sample Loading. The initial band of the sample must be as thin and uniform as possible.[6] If the sample is loaded in a large volume of strong solvent, it will spread down the column before the separation even begins.

    • Solution (Wet Loading): Dissolve your sample in the minimum amount of the mobile phase or a slightly more polar solvent.[6] Carefully pipette this concentrated solution onto the top of the silica bed.[6]

    • Solution (Dry Loading): If your product has poor solubility in the mobile phase, dissolve it in a stronger, volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[6]

  • Cause 3: Incorrect Flow Rate. The rate at which the mobile phase moves through the column affects the equilibrium of your compounds between the stationary and mobile phases.

    • If the flow is too fast, there isn't enough time for proper equilibration, leading to tailing and poor separation.[6]

    • If the flow is too slow, diffusion can cause the compound bands to broaden.[6]

    • Solution: Adjust the flow rate (either by pressure or stopcock) to an optimal level. For flash chromatography, this is typically a drop rate of about one drop per second, but this varies with column size.

  • Cause 4: Compound Degradation on Silica. Some compounds are sensitive to the acidic nature of standard silica gel and can decompose during chromatography.[7]

    • Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear.[7] If degradation occurs, consider using a deactivated stationary phase like neutral alumina or florisil, or deactivating the silica gel yourself by adding 1-2% triethylamine to your mobile phase.[7]

Question: My desired product is not eluting from the column.

Answer: This can be alarming, but there are logical explanations and steps to take.

  • Cause 1: Insufficiently Polar Mobile Phase. The most straightforward reason is that the solvent system is not strong enough to move your compound down the column. Benzophenone derivatives are moderately polar, and if your product has additional polar functional groups, it will require a more polar eluent.

    • Solution: Gradually increase the polarity of your mobile phase. If you started with 10% Ethyl Acetate in Hexane, try increasing to 20%, 30%, or even higher. If necessary, a small amount of methanol (1-5%) can be added to the mobile phase for very polar compounds.

  • Cause 2: Compound Decomposition. As mentioned previously, the compound may have decomposed on the column.[7]

    • Solution: First, try flushing the column with a very strong solvent like 10-20% methanol in dichloromethane to see if any material comes off. If you suspect decomposition, you will need to choose an alternative purification method or a different stationary phase for future attempts.[7]

  • Cause 3: The Compound Eluted in the Solvent Front. It's possible the initial solvent system was too polar, and the product eluted very quickly in the first few fractions, which may have been discarded as the "void volume."[7]

    • Solution: Always collect and check the very first fractions that come off the column by TLC, even if you don't expect your product to be there.[7]

Recrystallization Issues
Question: I've tried to recrystallize my product, but it "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[8] This is often due to the solution being supersaturated at a temperature above the melting point of the solute, or because impurities are depressing the melting point.

  • Solution 1: Use More Solvent. The most common cause is that the solution is too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.

  • Solution 2: Change the Solvent System. The chosen solvent may not be ideal. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[9][10] Experiment with different solvents or solvent pairs (e.g., ethanol/water, hexane/ethyl acetate).[9]

  • Solution 3: Induce Crystallization. Sometimes, crystallization needs a nudge.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a nucleation site for crystal growth.[9]

    • Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the cooled solution. This provides a template for further crystallization.[9]

Question: My recrystallization gave a very low yield. How can I improve it?

Answer: Low yield is a balance between purity and recovery. While some loss is inevitable, it can be minimized.

  • Cause 1: Using Too Much Solvent. Using more solvent than necessary to dissolve the compound when hot will result in a significant amount of your product remaining in the mother liquor upon cooling.[9]

    • Solution: Use the minimum amount of boiling solvent required to just dissolve the crude solid.[9] This creates a saturated solution, maximizing the amount of product that crystallizes upon cooling.

  • Cause 2: Cooling the Solution Too Quickly. Rapid cooling can trap impurities and lead to the formation of small, impure crystals. However, for maximizing yield, ensure the solution is thoroughly cooled.

    • Solution: After the solution has cooled to room temperature, place it in an ice bath for at least 15-30 minutes to maximize precipitation before filtration.[11]

  • Cause 3: Premature Crystallization During Hot Filtration. If your crude product has insoluble impurities, you must perform a hot gravity filtration. If the solution cools during this process, the product will crystallize in the filter paper, leading to significant loss.

    • Solution: Use a slight excess of hot solvent before filtering and pre-heat the funnel and receiving flask to keep the solution from cooling.[8] After filtration, you can boil off the excess solvent to re-saturate the solution before cooling to crystallize.[8]

Workflow & Decision Making

A logical workflow is essential for efficient purification. The following diagram outlines a typical decision-making process.

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (Wash with H₂O, brine) Start->Workup Remove salts & water-soluble impurities TLC Analyze by TLC/ LC-MS Decision1 Assess Impurity Profile TLC->Decision1 Column Column Chromatography Decision1->Column Multiple impurities or close Rf values Recrystal Recrystallization Decision1->Recrystal One major impurity or product is highly crystalline Workup->TLC PurityCheck Check Purity (NMR, LC-MS) Column->PurityCheck Recrystal->PurityCheck PurityCheck->Column Purity <95% Final Pure Product PurityCheck->Final Purity >95%

Sources

Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of 2-Bromo-4'-chloro-5-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 2-Bromo-4'-chloro-5-methoxybenzophenone. Here, we address common issues leading to low conversion rates and provide structured, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the most common initial factors to investigate?

A1: Low conversion in a Suzuki-Miyaura coupling can stem from several key areas. Initially, focus on the integrity of your reagents and the reaction setup.

  • Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to commence.[1] This reduction can sometimes be inefficient.[1] Some Pd(0) sources can also degrade over time, forming inactive palladium black.[1]

  • Boronic Acid/Ester Stability: Boronic acids are susceptible to decomposition through protodeboronation (hydrolysis back to the arene) or by forming unreactive cyclic anhydrides called boroxines.[1][2] The instability of boronic acids is a frequent cause of low yields.[1][2]

  • Oxygen and Water Sensitivity: While Suzuki reactions can often tolerate some water, the presence of oxygen is generally detrimental.[2][3] Oxygen can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of boronic acids, both of which reduce the yield of the desired product.[2] Thoroughly degassing your solvent and maintaining an inert atmosphere (e.g., with argon or nitrogen) is crucial.[3][4]

  • Substrate-Specific Challenges: Your substrate, this compound, has an electron-donating methoxy group. Electron-rich aryl halides can be less reactive in the oxidative addition step of the catalytic cycle compared to electron-poor ones.[2][5]

Q2: I suspect my palladium catalyst is inactive. How can I test its activity and what are the best practices for catalyst selection and handling?

A2: To verify the activity of your palladium source, you can perform a control reaction with known, highly reactive substrates, such as the coupling of phenylboronic acid with iodobenzene. If this reaction also yields poor results, your catalyst is likely compromised.

For more reliable and reproducible outcomes, consider utilizing modern palladium precatalysts. These are designed for the clean and efficient in situ generation of the active Pd(0) species.[1]

Catalyst TypeExamplesKey Advantages
Traditional Pd(II) Sources Pd(OAc)₂, PdCl₂(dppf)Readily available and cost-effective.
Buchwald Precatalysts G3 and G4 palladacyclesAir- and moisture-stable, provide rapid and clean generation of the active catalyst.[1]
PEPPSI™-type Catalysts PEPPSI™-IPr, PEPPSI™-IPentHighly active for a broad range of substrates, including challenging ones.[1][2]

Best Practices:

  • Always handle catalysts under an inert atmosphere as much as possible.

  • If using a Pd(II) source, a pre-activation step might be beneficial. This involves stirring the Pd(II) salt with the phosphine ligand, sometimes at an elevated temperature, before adding the substrates.[1]

Q3: The reaction starts but then stalls, leading to incomplete conversion. What could be causing this?

A3: A stalled reaction often points to issues with catalyst stability, reagent decomposition, or product inhibition.

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, and it is often exacerbated by strong bases and the presence of water.[6][7] You can monitor the purity of your boronic acid via NMR.[1] To mitigate this, consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters.[1]

  • Protodebromination of the Aryl Halide: The aryl halide can also undergo a side reaction where the bromine is replaced by a hydrogen.[2] This can occur if a hydride species is generated in the reaction mixture.[2]

  • Inhibition by Halide Ions: The halide salt (e.g., KX) produced as a byproduct can inhibit the reaction, particularly with aryl iodides, by making the transmetalation step reversible.[8] While your substrate is a bromide, this effect can still play a role. Changing the solvent from THF to toluene can sometimes minimize this inhibition.[8]

Q4: I'm observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?

A4: Besides protodeboronation and protodebromination, homocoupling is a common side reaction.

  • Homocoupling of the Boronic Acid: This involves the coupling of two boronic acid molecules and is often promoted by the presence of oxygen and certain palladium species.[2][6] Rigorous degassing of the reaction mixture is the primary way to prevent this.[2]

  • Homocoupling of the Aryl Halide: While less common, the coupling of two aryl halide molecules can also occur.

Side_Reactions

Q5: How do I choose the optimal base and solvent for my specific substrate?

A5: The choice of base and solvent is critical and interdependent.

  • Base Selection: The base activates the boronic acid to form a more nucleophilic borate species.[6][9] The strength of the base is important; a base that is too strong can cause degradation of functional groups, while a weak base may not be effective.[6] For substrates with potentially base-sensitive groups like your benzophenone, milder bases are often preferred.[6]

    • Common Bases: K₂CO₃, K₃PO₄, Cs₂CO₃, KF.

    • Consideration: The solubility of inorganic bases in organic solvents can be poor, so efficient stirring is necessary.[6]

  • Solvent System: A variety of organic solvents can be used, often with a small amount of water.[2] The solvent must be able to dissolve the reactants and facilitate the interaction of the aqueous base with the organic phase.

    • Common Solvents: Toluene, Dioxane, THF, DMF.[2]

    • Biphasic vs. Anhydrous: Biphasic systems (e.g., Toluene/water) are common. However, for boronic acids prone to protodeboronation, minimizing water content can be beneficial. Some "anhydrous" conditions with bases like K₃PO₄ may still require a small amount of water to be effective.[5]

Troubleshooting Workflow

If you are experiencing low conversion, follow this systematic approach to identify and resolve the issue.

Troubleshooting_Workflow

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound. Optimization of specific parameters may be required.

  • To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[4]

  • Seal the vessel and purge with an inert gas (e.g., Argon) for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.

  • Add the degassed solvent (e.g., toluene/water 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Monitoring Reaction Progress

Real-time monitoring can provide valuable insights into reaction kinetics and byproduct formation.[10]

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of starting materials and the formation of the product.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) / Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide quantitative data on the conversion and can help identify the mass of byproducts, aiding in the diagnosis of side reactions.

  • High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed kinetic and mechanistic studies, online HPLC and flow NMR can be employed to monitor the reaction in real-time.[12]

References

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available from: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available from: [Link]

  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... ResearchGate. Available from: [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). DOI:10.1039/C6RE00153J. Available from: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available from: [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Protodeboronation. Wikipedia. Available from: [Link]

  • SUZUKI REACTION MONITORING. Advion. Available from: [Link]

  • In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Green Chemistry (RSC Publishing). Available from: [Link]

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. Available from: [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology. Available from: [Link]

  • What is the prominent role of water in the Suzuki reaction? Quora. Available from: [Link]

  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit. Available from: [Link]

  • Struggling with Suzuki Reaction. Reddit. Available from: [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development - ACS Publications. Available from: [Link]

Sources

Technical Support Center: Strategies to Prevent Dehalogenation of 2-Bromo-4'-chloro-5-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Bromo-4'-chloro-5-methoxybenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who utilize this and similar aryl halides in their synthetic workflows. Here, we address the common and often frustrating side reaction of dehalogenation, providing in-depth, evidence-based troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your synthetic pathways.

Introduction to the Challenge: Unwanted Dehalogenation

This compound is a valuable intermediate in organic synthesis. However, like many aryl bromides, it is susceptible to dehalogenation (specifically, hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom.[1][2] This side reaction consumes the starting material, reduces the yield of the desired product, and introduces a significant purification challenge due to the formation of the 4'-chloro-5-methoxybenzophenone byproduct.[1]

Understanding the propensity of this molecule for dehalogenation requires considering its electronic features. The methoxy group (-OCH₃) is an electron-donating group, which can increase the electron density on the aromatic ring, making the aryl halide more susceptible to certain dehalogenation pathways.[2] This guide will walk you through the mechanisms of dehalogenation and provide actionable strategies to mitigate this unwanted reaction.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a significant problem with this compound?

A: Dehalogenation is the removal of a halogen atom from a molecule. In the context of this benzophenone derivative, it typically refers to hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This is problematic because it leads to the formation of an undesired byproduct, reduces the overall yield of your target molecule, and complicates the purification process.[1][2]

Q2: What are the primary mechanisms that lead to the dehalogenation of aryl bromides?

A: Dehalogenation of aryl bromides, particularly in the context of transition-metal-catalyzed cross-coupling reactions, can occur through several mechanisms:

  • Palladium-Hydride (Pd-H) Mediated Pathway: This is a widely accepted mechanism where a Pd-H species is formed in the reaction mixture.[1] This reactive intermediate can arise from the reaction of the palladium catalyst with bases, solvents (like alcohols), or trace amounts of water.[3] The Pd-H species can then undergo reductive elimination with the aryl group to produce the dehalogenated product.[1][4]

  • Radical Mechanisms: Dehalogenation can also proceed through a radical chain reaction.[5] This can be initiated by light (photochemical dehalogenation) or by certain reagents that can generate radicals.[5][6] The resulting aryl radical can then abstract a hydrogen atom from the solvent or other components in the reaction mixture.[6]

  • Base-Promoted Pathways: Strong bases can promote dehalogenation, sometimes even in the absence of a metal catalyst, especially under visible light irradiation.[7]

Q3: Are certain reaction conditions more likely to cause dehalogenation?

A: Yes, several factors can increase the likelihood of dehalogenation:

  • High Temperatures: Higher reaction temperatures can sometimes favor the dehalogenation pathway over the desired reaction.[2]

  • Strong Bases: Strong bases, such as sodium tert-butoxide (NaOtBu), are often implicated in promoting dehalogenation.[1]

  • Solvent Choice: Protic solvents (e.g., alcohols) and some polar aprotic solvents like DMF and dioxane have been observed to promote dehalogenation more than non-polar aprotic solvents like toluene.[2][8]

  • Catalyst System: Highly active palladium catalysts can sometimes favor dehalogenation. The choice of ligand is also critical.[2]

Troubleshooting Guide: Minimizing Dehalogenation

When encountering significant dehalogenation of this compound, a systematic approach to troubleshooting is essential. The following sections provide a logical workflow to diagnose and resolve the issue.

Experimental Workflow for Diagnosing and Mitigating Dehalogenation

Dehalogenation_Troubleshooting start Dehalogenation Observed ligand Step 1: Evaluate Ligand - Is it bulky and electron-rich? start->ligand Initiate Troubleshooting base Step 2: Modify Base - Is the base too strong? ligand->base If dehalogenation persists success Dehalogenation Minimized ligand->success Issue Resolved solvent Step 3: Change Solvent - Is the solvent a hydride source? base->solvent If dehalogenation persists base->success Issue Resolved temp Step 4: Lower Temperature - Can the reaction proceed at a lower temp? solvent->temp If dehalogenation persists solvent->success Issue Resolved reagents Step 5: Check Reagent Purity - Are solvents anhydrous and degassed? temp->reagents If dehalogenation persists temp->success Issue Resolved reagents->success Issue Resolved

Caption: A systematic workflow for troubleshooting and minimizing dehalogenation.

In-Depth Parameter Optimization

The following table summarizes the impact of various reaction parameters on the extent of dehalogenation and provides specific recommendations.

ParameterObservation / ProblemRecommended ActionRationale
Catalyst/Ligand High catalyst loading or a highly active catalyst is used.Screen different ligands. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often effective.[1]Bulky ligands can promote the desired reductive elimination to form the C-C or C-N bond, outcompeting the dehalogenation pathway.[1]
Base A strong base (e.g., NaOtBu, KOtBu) is used.Switch to a weaker inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][3]Weaker bases are less likely to act as a source of hydride or promote side reactions that lead to the formation of Pd-H species.[3]
Solvent The reaction is run in a protic solvent (e.g., alcohols) or a polar aprotic solvent like DMF or dioxane.Use a non-polar, aprotic solvent such as toluene or THF.[2][8]These solvents are less likely to act as hydride donors compared to alcohols or to promote the formation of Pd-H species.
Temperature The reaction is run at a high temperature (e.g., >100 °C).Attempt the reaction at a lower temperature (e.g., 80 °C).Dehalogenation can have a higher activation energy than the desired cross-coupling reaction, so lowering the temperature may favor the desired product.[1]
Reagents Solvents are not anhydrous or have not been properly degassed.Ensure all solvents are anhydrous and thoroughly degassed before use. Use high-purity reagents.Trace amounts of water or oxygen can contribute to the formation of palladium hydrides or other species that promote dehalogenation.[1][2]

Step-by-Step Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, incorporating best practices to minimize hydrodehalogenation.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • SPhos (0.05 mmol, 5 mol%)

  • Toluene, anhydrous (5 mL)

  • Water, degassed (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and anhydrous potassium phosphate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the anhydrous toluene and degassed water via syringe.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the dehalogenated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle and Dehalogenation Pathway

Suzuki_vs_Dehalogenation cluster_suzuki Desired Suzuki Coupling cluster_dehalogenation Undesired Dehalogenation Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Br(L2) Pd0->OxAdd Oxidative Addition (Ar-Br) PdH H-Pd(II)-Br(L2) Pd0->PdH Hydride Source (Base, Solvent, H2O) Transmetal Ar-Pd(II)-Ar'(L2) OxAdd->Transmetal Transmetalation (Ar'B(OH)2) OxAdd_Dehal Ar-Pd(II)-Br(L2) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration RedElim_Dehal Ar-H OxAdd_Dehal->RedElim_Dehal Reductive Elimination RedElim_Dehal->Pd0 Catalyst Regeneration

Caption: Competing pathways: Suzuki coupling versus Pd-H mediated dehalogenation.

Concluding Remarks

The successful synthesis of complex molecules often hinges on the ability to control and suppress unwanted side reactions. Dehalogenation of this compound, while a common challenge, is manageable with a systematic and informed approach to reaction optimization. By carefully selecting the catalyst system, base, solvent, and temperature, researchers can significantly improve the yield and purity of their desired products. This guide provides a foundation for troubleshooting and should serve as a valuable resource in your synthetic endeavors.

References
  • BenchChem Technical Support Team. (2025, December). How to prevent dehalogenation in aryl bromide cross-coupling reactions. BenchChem.
  • BenchChem. (2025).
  • Costa, P., Nasim, A., & Lanterna, A. E. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A.
  • SciSpace. (n.d.). Enhanced photocatalytic dehalogenation of aryl halides by combined poly-p-phenylene (PPP)
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 217-220.
  • Organic Chemistry Portal. (n.d.).
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • Chemical Communications (RSC Publishing). (n.d.).
  • PMC. (n.d.). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Rutgers University.
  • ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
  • BenchChem. (2025).
  • Reddit. (2019, October 7).
  • Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Technical Support Center: A Scientist's Guide to Optimizing Catalyst Loading for Suzuki-Miyaura Cross-Coupling of 2-Bromo-4'-chloro-5-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that optimizing a catalytic reaction, especially with a challenging substrate, requires a blend of theoretical knowledge and practical troubleshooting. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, actionable insights into optimizing the catalyst loading for the Suzuki-Miyaura cross-coupling of 2-Bromo-4'-chloro-5-methoxybenzophenone. We will move beyond simple protocols to explain the causality behind our recommendations, ensuring your experiments are both successful and well-understood.

Part 1: Foundational Knowledge - Understanding Your Substrate

Before attempting to lower catalyst loading, it is critical to understand the inherent chemical properties of your specific substrate, as they dictate the challenges you may face.

FAQ: What makes the cross-coupling of this compound particularly challenging?

This substrate presents three primary challenges that must be addressed for an efficient, low-catalyst-loading reaction:

  • Electronic Effects: The aryl bromide ring is substituted with a methoxy group (-OCH₃), which is a strong electron-donating group. This increases the electron density on the carbon bearing the bromine atom, making the crucial first step of the catalytic cycle—oxidative addition of the palladium catalyst to the Carbon-Bromine bond—unfavorable and often slow.[1]

  • Steric Hindrance: The benzophenone structure is sterically bulky. This can impede both the initial approach of the catalyst (oxidative addition) and, more significantly, the final bond-forming step (reductive elimination) where the two coupled fragments must be expelled from the crowded palladium coordination sphere.[2][3]

  • Chemoselectivity: The molecule contains both a C-Br and a C-Cl bond. While the C-Br bond is significantly more reactive and the preferred site for oxidative addition (general reactivity order: C-I > C-Br > C-Cl), aggressive reaction conditions or highly active catalysts could potentially lead to unwanted side reactions at the C-Cl bond.[4][5] Understanding this reactivity difference is key to ensuring a clean, selective transformation.[4]

Addressing these challenges requires a carefully selected catalyst system designed to overcome both electronic deactivation and steric bulk.

Part 2: Catalyst System Selection & Initial Optimization

The choice of palladium source, and more importantly the ligand, is the single most critical factor for success.

FAQ: What is the best catalyst and ligand combination for this substrate?

For challenging substrates that are both electron-rich and sterically hindered, standard catalysts like Pd(PPh₃)₄ are often insufficient. You require a more robust system.

  • Palladium Source: Simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are excellent choices as they are stable, easy to handle, and serve as precursors to the active Pd(0) catalyst.

  • Ligand Selection: This is where the optimization truly begins. The key is to use a bulky and electron-rich monodentate phosphine ligand .[6][7] Ligands from the Buchwald group are industry standards for this purpose.[6]

    • Why this class of ligand?

      • Electron-richness increases the electron density on the palladium center, which promotes the difficult oxidative addition step with your electron-rich aryl bromide.[7]

      • Steric bulk accelerates the rate-limiting reductive elimination step, effectively pushing the final product off the palladium center and turning the catalyst over.[6][7]

A recommended starting point would be SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). It has demonstrated exceptional reactivity and stability in a wide range of challenging Suzuki-Miyaura couplings.[6]

FAQ: What are the optimal starting conditions for a baseline experiment?

Before attempting to minimize catalyst loading, you must first establish a reliable, high-yielding reaction. A failure at 2 mol% loading will certainly fail at 0.1 mol%.

Baseline Protocol Visualization

cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Analysis prep1 1. Add Substrate, Boronic Acid, & Base to Flask prep2 2. Add Pd Source & Ligand prep1->prep2 prep3 3. Seal, Evacuate & Backfill with Inert Gas (3x) prep2->prep3 prep4 4. Add Degassed Solvent prep3->prep4 react1 5. Heat to 80-100 °C with Vigorous Stirring prep4->react1 react2 6. Monitor by TLC / LC-MS for Completion (2-12 h) react1->react2 workup1 7. Cool, Dilute, & Perform Aqueous Wash react2->workup1 workup2 8. Dry, Concentrate, & Purify via Chromatography workup1->workup2 workup3 9. Analyze Yield & Purity workup2->workup3

Caption: A standard workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

ParameterRecommended Starting ConditionRationale
Aryl Bromide 1.0 equivalentLimiting reagent.
Boronic Acid/Ester 1.2 - 1.5 equivalentsUsing a slight excess prevents the reaction from stalling due to boronic acid decomposition (protodeborylation).[8]
Pd Source Pd(OAc)₂ (2 mol %)A reliable starting concentration for challenging substrates.
Ligand SPhos (4 mol %)A 2:1 ligand-to-palladium ratio is standard for these monodentate ligands.
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv)Strong, non-nucleophilic bases are effective. K₃PO₄ often works well in anhydrous conditions but may require a trace of water to function optimally.[1]
Solvent Toluene or 1,4-Dioxane (+ 5-10% water)Aprotic solvents are standard. A small amount of water is often necessary to solubilize the base and facilitate transmetalation.[7][8]
Temperature 80 - 100 °CProvides sufficient thermal energy to overcome activation barriers without promoting side reactions like C-Cl activation.

Part 3: Troubleshooting Guide for Optimizing Catalyst Loading

Once you have achieved >95% yield with the baseline conditions, you can begin to systematically lower the catalyst loading. As you decrease the amount of catalyst, you are increasing the required Turnover Number (TON) —the number of product molecules generated per molecule of catalyst. This is where problems often surface.

FAQ: I lowered the catalyst loading to 0.5 mol% and the reaction stalled or gave a low yield. What should I check first?

A stalled reaction at low loading is typically due to catalyst deactivation or a competing side reaction becoming dominant.

Troubleshooting Workflow

G start Low Yield / Stalled Reaction at Low Catalyst Loading q1 Is Starting Material (SM) Consumed? start->q1 a1_yes SM Consumed, but Low Product Yield q1->a1_yes Yes a1_no Incomplete SM Conversion q1->a1_no No check_side_reactions Analyze for Side Products: - Protodeborylation - Dehalogenation - Homocoupling a1_yes->check_side_reactions check_catalyst_death Suspect Catalyst Deactivation: 1. Check Reagent Purity (O₂, water) 2. Increase Ligand Ratio (e.g., 3:1 L:Pd) 3. Re-evaluate Base/Solvent Choice a1_no->check_catalyst_death sol_protodeborylation Solution: Use a more stable boronic ester (e.g., pinacol ester) instead of the acid. check_side_reactions->sol_protodeborylation Protodeborylation Detected sol_dehalogenation Solution: Ensure base is not excessively strong. Avoid alcohol solvents which can be hydride sources. check_side_reactions->sol_dehalogenation Dehalogenation Detected

Caption: A logical workflow for diagnosing issues when optimizing catalyst loading.

  • Check Your Reagents for Purity: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Trace oxygen can oxidize Pd(0) to inactive Pd(II) species, killing your catalyst.

  • Analyze for Protodeborylation: Is your boronic acid stable under the reaction conditions? Boronic acids can be prone to hydrolysis, where the C-B bond is cleaved and replaced by a C-H bond.[8] This side reaction consumes your coupling partner.

    • Diagnosis: Check your crude reaction mixture by LC-MS for the mass of the arene corresponding to your boronic acid (Ar-H instead of Ar-B(OH)₂).

    • Solution: Switch from a boronic acid to a more stable boronic ester , such as a pinacol ester.[8] These are significantly more resistant to protodeborylation.

  • Look for Dehalogenation: This side reaction converts your starting aryl bromide into the dehalogenated benzophenone. It occurs when a hydride source is present in the reaction, leading to the reductive elimination of Ar-H from the palladium intermediate.[8]

    • Diagnosis: Look for the mass of 4'-chloro-5-methoxybenzophenone in your crude LC-MS.

    • Solution: The source of the hydride can be the base or solvent.[8] If using an amine base or an alcohol solvent, consider switching to a carbonate/phosphate base and an aprotic solvent like toluene or dioxane.

FAQ: I see a black precipitate (Palladium Black) in my reaction flask. What does this mean?

The formation of palladium black is a classic sign of catalyst decomposition. The phosphine ligand's job is to stabilize the soluble, monomeric Pd(0) species. If the ligand dissociates or degrades, the palladium atoms will agglomerate and precipitate out as inactive palladium black, effectively stopping your reaction. At very low catalyst loadings, even minor decomposition can be catastrophic for the overall yield.

  • Solution:

    • Increase Ligand:Pd Ratio: Try increasing the ratio from 2:1 to 3:1. The excess ligand can help stabilize the active catalyst.

    • Check Temperature: Excessively high temperatures can accelerate ligand degradation. Ensure your reaction is not overheating.

    • Consider a Different Ligand: If the problem persists, a different bulky monodentate ligand (e.g., RuPhos, XPhos) might offer better stability under your specific conditions.

Part 4: Experimental Protocols & Data Presentation

Detailed Protocol: Catalyst Loading Optimization Screen

This protocol uses a parallel reaction format to efficiently screen different catalyst loadings.

  • Preparation: In a glovebox, prepare a stock solution of the palladium precursor and ligand in degassed solvent (e.g., Toluene). For example, to target 1 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol% loadings, create a solution of Pd(OAc)₂ and SPhos (1:2 ratio).

  • Reaction Setup:

    • To each of four labeled reaction vials, add this compound (e.g., 100 mg, 1.0 equiv), the desired boronic ester (1.3 equiv), and K₃PO₄ (2.5 equiv).

    • Add a magnetic stir bar to each vial.

  • Catalyst Addition: Add the calculated volume of the catalyst stock solution to each vial to achieve the target mol %.

  • Reaction: Add the final volume of degassed solvent to bring all reactions to the same concentration (e.g., 0.2 M). Seal the vials and place them in a pre-heated aluminum reaction block on a stirrer hotplate set to 90 °C.

  • Monitoring & Analysis: After a set time (e.g., 12 hours), take an aliquot from each reaction, dilute, and analyze by LC-MS or GC to determine the conversion percentage.

Data Presentation

Your results should be tabulated to clearly identify the optimal loading.

EntryPd(OAc)₂ (mol %)SPhos (mol %)Time (h)Conversion (%)Key Observations
12.04.04>99Baseline, complete conversion.
21.02.08>99Still robust, good candidate for optimization.
30.51.01296High conversion, slight slowdown.
40.10.21275Significant drop-off, likely catalyst death.
50.050.11243Incomplete reaction, catalyst turnover limited.

From this hypothetical data, a loading of 0.5 mol% provides an excellent balance of efficiency and catalyst cost.

The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism is key to troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)(Br)L₂] Pd0->OxAdd Oxidative Addition Trans [Ar-Pd(II)(Ar')L₂] OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) Trans->Product ArX Ar-Br (Your Substrate) ArX->OxAdd ArB Ar'-B(OR)₂ (Coupling Partner) ArB->Trans Base Base (e.g., K₃PO₄) Base->Trans

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Bard, A. J., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Kwong, F. Y., & So, C. M. (n.d.). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. ACS Publications. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. Retrieved from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025, November 5). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Retrieved from [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Visible-Light-Promoted C-S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Retrieved from [Link]

  • eScholarship.org. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

  • ACS Publications. (2026, January 14). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Retrieved from [Link]

  • ACG Publications. (n.d.). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. Retrieved from [Link]

  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

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Technical Support Center: Managing Steric Hindrance in Reactions of 2-Bromo-4'-chloro-5-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-4'-chloro-5-methoxybenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges posed by this sterically encumbered building block. Here, we will dissect common experimental issues, provide in-depth troubleshooting strategies, and offer validated protocols to help you achieve your synthetic goals.

Introduction: The Challenge of Steric Hindrance

This compound is a valuable intermediate in the synthesis of various pharmacologically active molecules. However, its structure presents a significant challenge: the bromine atom is located at the ortho position to a bulky benzoyl group. This arrangement creates substantial steric hindrance, which can impede the approach of reagents and catalysts, leading to low yields, slow reaction rates, or complete reaction failure.[1] This guide provides practical solutions to overcome these steric barriers in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with this compound failing or giving low yields?

A1: The primary reason for poor performance in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is the steric bulk of the adjacent benzoyl group, which hinders the oxidative addition of the palladium catalyst to the carbon-bromine bond.[1] This is often the rate-determining step. To overcome this, you need to employ specialized catalytic systems designed for sterically demanding substrates.

Q2: What are the most effective types of palladium catalysts and ligands for this substrate?

A2: For sterically hindered aryl bromides, highly active catalysts are required. Catalyst systems employing bulky, electron-rich phosphine ligands are generally the most successful.[2] Ligands such as tri(o-tolyl)phosphine, dialkylbiaryl phosphines (e.g., SPhos, XPhos), and ferrocene-derived ligands have shown great efficacy in promoting cross-coupling reactions of sterically encumbered substrates.[3][4] These ligands stabilize the palladium center and facilitate the challenging oxidative addition and reductive elimination steps.

Q3: Can I use Grignard reagents with this molecule?

A3: While Grignard reactions with ketones are common, the ortho-bromo substituent on this molecule introduces complexity. The Grignard reagent can potentially undergo a competing reaction, such as a metal-halogen exchange with the aryl bromide. Careful control of reaction conditions, such as low temperatures, is crucial to favor the desired nucleophilic attack on the carbonyl group.

Q4: Are there alternative synthetic strategies to bypass the challenges of direct functionalization at the ortho-position?

A4: Yes. One strategy is to use a "blocking group" approach. For instance, a temporary bulky group could be installed at a different position to direct acylation to the desired ortho-position, followed by removal of the blocking group. Another approach is to construct the benzophenone core at a later stage of the synthesis, after the sterically sensitive bond has been formed.

Troubleshooting Guides for Specific Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but it is sensitive to steric effects.[1]

Problem: Low to no conversion of this compound.

Potential Cause Troubleshooting Steps Rationale
Insufficient Catalyst Activity Switch to a more active palladium precatalyst such as Pd₂(dba)₃ or a palladacycle.These precatalysts can generate the active Pd(0) species more readily.
Inappropriate Ligand Choice Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.These ligands promote oxidative addition on sterically hindered substrates.[2][3]
Weak Base Use a stronger base such as Cs₂CO₃ or K₃PO₄.A stronger base can facilitate the transmetalation step, which can be sluggish with hindered substrates.[5]
Low Reaction Temperature Increase the reaction temperature, ensuring solvent stability.Higher temperatures can provide the necessary activation energy to overcome the steric barrier.
Workflow for Optimizing Suzuki-Miyaura Coupling

cluster_start Start cluster_conditions Reaction Conditions cluster_outcome Outcome start Low Yield in Suzuki Coupling catalyst Change Pd Source (e.g., Pd₂(dba)₃) start->catalyst ligand Use Bulky Ligand (e.g., SPhos, XPhos) catalyst->ligand base Employ Stronger Base (e.g., Cs₂CO₃, K₃PO₄) ligand->base temp Increase Temperature base->temp success Improved Yield temp->success Success failure Still Low Yield temp->failure Failure

Caption: Optimization workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds, but like Suzuki coupling, it is affected by steric hindrance.[3]

Problem: Incomplete reaction or formation of side products (e.g., hydrodehalogenation).

Potential Cause Troubleshooting Steps Rationale
Ligand Inefficiency Use specialized biarylphosphine ligands (e.g., BrettPhos, AdBrettPhos) designed for hindered systems.These ligands create a highly active and sterically accessible catalytic species.
Base-Sensitive Functional Groups Employ a milder base like K₂CO₃ or Cs₂CO₃ instead of strong alkoxides (e.g., NaOtBu).This can prevent unwanted side reactions with sensitive functional groups on the coupling partners.[4]
Catalyst Decomposition Increase ligand-to-palladium ratio to prevent catalyst decomposition at high temperatures.A higher ligand concentration can stabilize the active catalytic species.
Solvent Effects Screen different aprotic polar solvents such as dioxane, toluene, or DME.The solvent can influence catalyst solubility and reactivity.
Decision Tree for Buchwald-Hartwig Ligand Selection

start Low Yield in Buchwald-Hartwig Amination amine_type What is the nature of the amine? start->amine_type primary_amine Primary Amine amine_type->primary_amine Primary secondary_amine Secondary Amine amine_type->secondary_amine Secondary ligand1 Try XPhos or SPhos primary_amine->ligand1 ligand2 Try BrettPhos or AdBrettPhos secondary_amine->ligand2 outcome Evaluate Yield ligand1->outcome ligand2->outcome

Caption: Ligand selection for Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require further optimization for specific boronic acids.

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Catalyst Addition: To the flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous dioxane (5 mL) via syringe.

  • Reaction: Degas the mixture by three freeze-pump-thaw cycles. Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite, washing with additional ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol is a general guideline for coupling with a secondary amine.

  • Reagent Preparation: In a glovebox, add this compound (1.0 mmol), the secondary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to a vial.

  • Catalyst Addition: Add Pd(OAc)₂ (0.01 mmol, 1 mol%) and BrettPhos (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with diethyl ether.

  • Purification: Filter through a short plug of silica gel, eluting with diethyl ether. Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography.

References

  • Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. Journal of Organic Chemistry, 2011. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions-alternatives to PtBu3. Semantic Scholar. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

common impurities in 2-Bromo-4'-chloro-5-methoxybenzophenone starting material

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Identifying and Mitigating Common Impurities in the 2-Bromo-4'-chloro-5-methoxybenzophenone Starting Material.

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common purity challenges encountered during the synthesis and use of this compound. As Senior Application Scientists, we combine technical expertise with practical field insights to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound starting material?

A1: The impurity profile of this compound is primarily dictated by its synthesis route, which is typically a Friedel-Crafts acylation. The most common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual amounts of the reactants, most commonly a bromo-methoxy-benzene derivative (such as 4-bromo-2-methoxyanisole) and 4-chlorobenzoyl chloride, may be present.

  • Regioisomeric Byproducts: Due to the directing effects of the substituents on the aromatic ring, the Friedel-Crafts acylation can lead to the formation of structural isomers. The primary regioisomeric impurity is often 4-Bromo-2'-chloro-5'-methoxybenzophenone.[1]

  • Over-acylated Products: While less common in Friedel-Crafts acylation due to the deactivating nature of the ketone product, polyacylation can occur under certain conditions.[2]

  • Impurities from Starting Materials: The purity of your starting materials will directly impact the purity of your final product. For instance, 4-chlorobenzoyl chloride may contain impurities such as 4-chlorobenzoic acid from hydrolysis.[3] Similarly, the bromo-methoxy-benzene precursor may contain isomers from its own synthesis.

Q2: My NMR spectrum shows unexpected peaks. How can I identify if they correspond to a regioisomer?

A2: The presence of a regioisomer is a frequent cause of unexpected signals in the NMR spectrum. The key to identification lies in the subtle differences in the chemical shifts and coupling patterns of the aromatic protons. For this compound and its primary regioisomer, the substitution pattern on one of the aromatic rings is different, leading to distinct NMR signatures. A detailed 2D-NMR analysis (like COSY and HMBC) can be invaluable in definitively assigning the structure of the main product and any isomeric impurities.[4]

Q3: I'm observing a persistent impurity in my HPLC analysis that I can't identify. What could it be?

A3: If the impurity is not an obvious starting material or regioisomer, consider the possibility of byproducts from side reactions. For example, the Lewis acid catalyst used in the Friedel-Crafts acylation (commonly AlCl₃) can sometimes promote other reactions, especially at elevated temperatures. Additionally, impurities present in your starting materials can be carried through the synthesis. It is advisable to obtain and analyze samples of your starting materials to rule out this possibility. A high-resolution mass spectrometry (HRMS) analysis of the impurity peak from your HPLC can provide the molecular formula, which is a critical piece of information for its identification.

Q4: Can the presence of these impurities affect my downstream reactions?

A4: Absolutely. Impurities can have a significant impact on subsequent synthetic steps. For instance:

  • Unreacted starting materials can interfere with the stoichiometry of your next reaction, leading to lower yields and the formation of new byproducts.

  • Regioisomers can be difficult to separate from the desired product and may lead to a mixture of final products, complicating purification and potentially affecting the biological activity or material properties of your target molecule.

  • Other byproducts can poison catalysts, chelate with reagents, or participate in unwanted side reactions.

Therefore, ensuring the purity of your this compound starting material is crucial for the success of your research and development efforts.

Troubleshooting Guide

Issue 1: Presence of Regioisomeric Impurities

Question: My analysis indicates the presence of a significant amount of a regioisomer. How can I minimize its formation and effectively remove it?

Answer: The formation of regioisomers is a common challenge in Friedel-Crafts acylation of substituted aromatic compounds.[1] The directing effects of the substituents on the aromatic ring determine the position of the incoming acyl group.

Causality and Mitigation Strategy:

The methoxy group is an ortho-, para-director, while the bromo group is also an ortho-, para-director, albeit a deactivating one. The interplay of these directing effects and steric hindrance will determine the ratio of regioisomers. To minimize the formation of the undesired isomer:

  • Temperature Control: Running the reaction at a lower temperature can often improve regioselectivity.

  • Choice of Lewis Acid: The nature of the Lewis acid can influence the steric bulk of the electrophilic species and thus affect the ortho/para ratio. Experimenting with different Lewis acids (e.g., FeCl₃, ZnCl₂) may be beneficial.[5]

  • Solvent Effects: The polarity of the solvent can also play a role in regioselectivity.

Purification Protocol: Column Chromatography

Silica gel column chromatography is the most effective method for separating regioisomers.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Issue 2: Unreacted Starting Materials Detected

Question: My HPLC and NMR analyses show the presence of unreacted starting materials. What went wrong and how can I improve the conversion?

Answer: The presence of unreacted starting materials indicates an incomplete reaction. This can be due to several factors.

Causality and Mitigation Strategy:

  • Insufficient Lewis Acid: The ketone product of the Friedel-Crafts acylation forms a complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount (or a slight excess) of the Lewis acid is required.[6]

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low for the reaction to go to completion.

  • Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which can deactivate them. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Steps:

  • Verify Stoichiometry: Double-check the molar equivalents of your reagents, particularly the Lewis acid.

  • Optimize Reaction Conditions: Consider increasing the reaction time or temperature incrementally while monitoring the reaction progress by TLC or HPLC.

  • Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous solvents and reagents. Flame-dry all glassware before use.

Analytical Methodologies

A robust analytical method is essential for accurately assessing the purity of your this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main product and its impurities.[7]

Recommended HPLC Method:

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and can be used for quantitative analysis (qNMR).

Expected ¹H NMR Signals for this compound:

The spectrum is expected to show signals corresponding to the aromatic protons on both rings and the methoxy group protons. The exact chemical shifts and coupling constants will depend on the solvent used. The presence of regioisomers will be indicated by an additional set of aromatic signals with different splitting patterns.[8]

Visualizations

G cluster_0 Synthesis Workflow cluster_1 Troubleshooting Logic Starting Materials Starting Materials Friedel-Crafts Acylation Friedel-Crafts Acylation Starting Materials->Friedel-Crafts Acylation 1. Lewis Acid 2. Solvent Crude Product Crude Product Friedel-Crafts Acylation->Crude Product Reaction Work-up Purification Purification Crude Product->Purification Column Chromatography or Recrystallization Pure Product Pure Product Purification->Pure Product Impurity Detected Impurity Detected Identify Impurity Identify Impurity Impurity Detected->Identify Impurity HPLC, NMR, MS Regioisomer Regioisomer Identify Impurity->Regioisomer Isomer Present Starting Material Starting Material Identify Impurity->Starting Material Unreacted Other Byproduct Other Byproduct Identify Impurity->Other Byproduct Optimize Reaction Optimize Reaction Regioisomer->Optimize Reaction Starting Material->Optimize Reaction Improve Purification Improve Purification Other Byproduct->Improve Purification

Caption: Workflow for synthesis and troubleshooting of impurities.

References

Sources

Technical Support Center: 2-Bromo-4'-chloro-5-methoxybenzophenone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-4'-chloro-5-methoxybenzophenone. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical workup and purification stages of its synthesis. The information herein is designed to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and why does it complicate the workup?

The most common method for synthesizing this compound and its analogs is the Friedel-Crafts acylation .[1][2] This reaction involves the electrophilic aromatic substitution of a substituted benzene ring with an acyl halide in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

The complication arises because the ketone product forms a stable, often colorful, complex with the aluminum chloride catalyst.[3] The primary goal of the workup procedure is to hydrolyze this complex to liberate the desired benzophenone product and then remove the resulting aluminum salts and other impurities.

Q2: What is the correct procedure for quenching a Friedel-Crafts acylation reaction for this synthesis?

Properly quenching the reaction is critical for safety and yield. The process is highly exothermic due to the reaction of excess AlCl₃ with water.

The standard and safest method is to pour the reaction mixture slowly, with vigorous stirring, onto a mixture of crushed ice and a dilute acid, such as concentrated hydrochloric acid.[1][4] The ice absorbs the heat of hydrolysis, while the acid helps to keep the resulting aluminum salts soluble in the aqueous phase as [Al(H₂O)₆]³⁺ ions, preventing the formation of gelatinous aluminum hydroxide precipitates that can trap the product and complicate phase separation.[5]

Q3: During the aqueous workup, what is the purpose of washing the organic layer with sodium bicarbonate and then brine?

These washing steps are essential for removing different types of impurities:

  • Sodium Bicarbonate (NaHCO₃) Wash: A dilute solution of a weak base like sodium bicarbonate is used to neutralize any remaining acid from the quenching step and to remove any unreacted acidic starting materials, such as 5-bromo-2-chlorobenzoic acid if the synthesis started from the corresponding acyl chloride generated in situ.[6] This prevents potential acid-catalyzed side reactions during solvent evaporation.

  • Brine (Saturated NaCl) Wash: The final wash with a saturated aqueous solution of sodium chloride (brine) serves two main purposes. First, it helps to break up any emulsions that may have formed during the previous washes. Second, it reduces the solubility of the organic product in the aqueous layer, thereby increasing the yield by driving more of the product into the organic phase.[7] It also helps to remove the bulk of the dissolved water from the organic solvent before the final drying step.

Q4: My crude product is a dark, oily solid. What causes the color and how can I remove it?

The dark color is often due to residual catalyst complexes or polymeric side products formed during the reaction. If the color persists after the initial aqueous workup, a decolorizing step can be incorporated during purification.

When performing recrystallization, adding a small amount of activated charcoal to the hot, dissolved solution can effectively adsorb these colored impurities.[8][9] The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize. It is crucial to use a minimal amount of charcoal, as excessive use can lead to a reduction in the final product yield.[8]

Q5: What are the recommended purification methods for crude this compound?

The two most effective purification techniques are recrystallization and silica gel column chromatography. The choice depends on the purity of the crude product and the nature of the impurities.

  • Recrystallization: This is the preferred method if the crude product is relatively pure (>85-90%). It is faster and generally uses less solvent than chromatography. Given the compound's melting point of 81-83 °C, it is a stable solid suitable for this technique. A mixed solvent system of ethanol and water is often effective for similar compounds.[6]

  • Silica Gel Column Chromatography: This method is necessary when the reaction produces significant amounts of closely related side products (e.g., regioisomers) that have similar solubility profiles to the desired product.[9][10] It offers much higher resolving power than recrystallization.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification of this compound.

Problem Potential Cause(s) Recommended Solutions
Low Product Yield 1. Incomplete hydrolysis of the AlCl₃-ketone complex. 2. Product loss during extractions due to solubility in the aqueous phase. 3. Formation of emulsions leading to poor phase separation.1. Ensure vigorous stirring during the quench and allow sufficient time for the complex to break down. The disappearance of the initial dark color is a good indicator.[3] 2. Perform multiple extractions with the organic solvent. Use a final brine wash to reduce the product's aqueous solubility.[7] 3. Add brine to help break the emulsion. If solids are present, filter the entire mixture before extraction. Avoid overly vigorous shaking of the separatory funnel; use gentle inversions instead.
Product "Oils Out" During Recrystallization 1. The solution is supersaturated at a temperature above the product's melting point (or a eutectic mixture with impurities).[9] 2. The chosen solvent is too effective, requiring a very low temperature for crystallization. 3. High concentration of impurities depressing the melting point.1. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Seeding the solution with a pure crystal can induce proper crystallization.[9] 2. Modify the solvent system. Use a solvent pair (e.g., ethanol/water, hexane/ethyl acetate) to fine-tune the solubility.[6][9] 3. Treat the hot solution with activated charcoal to remove impurities.[8] If oiling persists, column chromatography may be necessary.
Poor Separation in Column Chromatography 1. Incorrect mobile phase polarity. 2. Improperly packed column (channeling). 3. Overloading the column with the crude sample.1. Optimize the eluent system using Thin-Layer Chromatography (TLC) first. A good starting point is a gradient of hexane and ethyl acetate.[9] Aim for an Rf value of ~0.3 for the desired product. 2. Ensure the silica gel is packed as a uniform slurry to avoid cracks and channels.[9] 3. Dissolve the crude product in a minimal amount of solvent and load it as a concentrated band onto the silica.[9]
Persistent Emulsion During Extraction 1. Vigorous shaking, especially with chlorinated solvents. 2. Presence of fine particulate matter (e.g., aluminum salts). 3. High pH causing saponification of any ester impurities.1. Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking. 2. Allow the mixture to stand for an extended period. The addition of brine can help. In persistent cases, filtering the entire biphasic mixture through a pad of Celite may be required. 3. Ensure the pH is not excessively basic during the neutralization wash.

Experimental Protocols & Visualizations

Protocol 1: General Aqueous Workup Procedure
  • Preparation: Prepare a large beaker containing a mixture of crushed ice and water (approx. 10 parts ice/water to 1 part reaction volume). For every 100 mL of water, add 10 mL of concentrated HCl.[1]

  • Quenching: While stirring the ice/acid mixture vigorously, slowly pour the cooled reaction mixture into the beaker. The rate of addition should be controlled to keep the temperature of the quenching mixture below 20 °C.

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:

    • Water (1x)

    • 5% aqueous sodium bicarbonate solution (2x). Check the pH of the aqueous layer after the second wash to ensure it is neutral or slightly basic.[6]

    • Saturated aqueous NaCl (brine) (1x).[4]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[11] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction Friedel-Crafts Reaction Mixture (with AlCl₃) Quench Quench on Ice / dil. HCl Reaction->Quench 1. Hydrolyze     Complex Extract Extract with Organic Solvent Quench->Extract 2. Phase     Separation Wash_NaHCO3 Wash with NaHCO₃ (aq) Extract->Wash_NaHCO3 3. Neutralize Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine 4. Remove Water Dry Dry (e.g., Na₂SO₄) Wash_Brine->Dry 5. Final Drying Evaporate Evaporate Solvent Dry->Evaporate Crude Crude Product Evaporate->Crude

Caption: General experimental workflow for the aqueous workup of this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water, isopropanol). The product should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl. Re-heat the mixture to boiling for a few minutes.[8]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and allow them to dry.[9]

Protocol 3: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude product. A mixture of hexane and ethyl acetate is a common choice.[9]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[10]

  • Sample Loading: Dissolve the crude product in the minimum possible volume of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the silica bed.

  • Elution: Begin eluting with the mobile phase, starting with the low polarity mixture determined by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the composition of the fractions by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Purification_Decision Crude Crude Product Analysis (TLC, ¹H NMR) Purity Is Purity > 90% and Impurities are Minor? Crude->Purity Recrystallize Purify by Recrystallization Purity->Recrystallize  Yes Chromatography Purify by Column Chromatography Purity->Chromatography No (Complex Mixture) Pure_Product Pure Product (>98%) Recrystallize->Pure_Product Chromatography->Pure_Product

Caption: Decision workflow for choosing between recrystallization and column chromatography.

Data Summary Tables

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvents / Mobile PhaseRationale / Starting Point
Recrystallization Ethanol / WaterGood for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol.[6]
IsopropanolA single solvent option that is less volatile than ethanol.
Column Chromatography Hexane / Ethyl AcetateStart with 95:5 Hexane:EtOAc and gradually increase the proportion of EtOAc. Monitor by TLC.[9]
Dichloromethane / HexaneCan provide different selectivity for separating closely related isomers.

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. (2025).
  • 13 Friedel-Crafts Acylation. (n.d.).
  • Experiment 14: Friedel-Crafts Acylation. (2011, August 2). YouTube.
  • Technical Support Center: Purification of Crude 2-Bromo-4-chlorophenol. (n.d.). Benchchem.
  • Experimental Chemistry II - Oregon State University. (2010).
  • ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE. (n.d.).
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube.
  • CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. (n.d.). Google Patents.
  • Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. (n.d.). Eureka | Patsnap.
  • This compound. (n.d.). CymitQuimica.
  • This compound | 746651-89-8. (n.d.). Sigma-Aldrich.
  • Growth and Characterization Studies of 2-Bromo-4-chloroacetophenone Crystals. (n.d.).
  • Column chromatography. (n.d.). Columbia University.
  • US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.
  • Separation of 4-Chloro-4'-methoxybenzophenone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Removing unreacted bromine from 2-Bromo-4'-hydroxyacetophenone synthesis. (n.d.). Benchchem.
  • An In-Depth Technical Guide to 2-Bromo-3'-fluoro-5'-methylbenzophenone. (n.d.). Benchchem.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-4'-chloro-5-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-4'-chloro-5-methoxybenzophenone. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in synthesis. Our focus is to elucidate the critical role of solvent choice in modulating the reactivity of this versatile intermediate, ensuring the success and reproducibility of your experimental outcomes.

The unique electronic and steric features of this compound, with its two distinct halogen atoms and a benzophenone core, present both opportunities and challenges in synthetic chemistry. The solvent system employed is not merely a medium for the reaction but an active participant that can dictate reaction rates, yields, and even the chemoselectivity of transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide is designed to provide both foundational knowledge and practical solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: I am observing slow or no reaction in a Suzuki-Miyaura coupling with this compound. Could the solvent be the issue?

A1: Absolutely. The choice of solvent is paramount in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The solvent's polarity and coordinating ability can significantly influence the stability and activity of the catalytic intermediates.[2]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often good initial choices as they can help to dissolve the organometallic reagents and stabilize the palladium catalyst. However, some polar solvents like acetonitrile and DMF have been shown to favor coupling at triflate groups over chlorides in similar systems, suggesting a complex role in stabilizing anionic transition states.[3][4][5] While your substrate has bromide and chloride, the principle of solvent-influenced selectivity remains.

  • Ethereal Solvents (e.g., THF, 1,4-Dioxane): These are also commonly used and are generally less coordinating than polar aprotic solvents. They can be effective, but solubility of all reaction components should be confirmed.

  • Protic Solvents (e.g., water, alcohols): While less common as the primary solvent, the addition of water as a co-solvent with an organic solvent like dioxane is frequent in Suzuki reactions.[1] Water can aid in the dissolution of the base (e.g., K₂CO₃) and facilitate the transmetalation step. Interestingly, in some systems, water and alcohols have shown to favor selectivity for C-Cl over C-OTf bonds, behaving more like nonpolar solvents in terms of selectivity.[4]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: If not using an aqueous system, ensure your solvent is thoroughly degassed and anhydrous. Oxygen can deactivate the palladium catalyst.[6]

  • Solubility Check: Confirm that all your reagents, particularly the boronic acid/ester and the base, are soluble in the chosen solvent system at the reaction temperature.

  • Solvent Screening: If the reaction is sluggish, consider screening a range of solvents with varying polarities, such as toluene (nonpolar), THF (ethereal), and DMF (polar aprotic).

Q2: I am attempting a nucleophilic substitution on the aryl bromide of this compound, but the reaction is very slow. Which solvent should I use to accelerate it?

A2: For nucleophilic substitution reactions, particularly SNAr, the solvent's ability to stabilize the charged intermediate (Meisenheimer complex) is crucial. The choice between polar protic and polar aprotic solvents can have a dramatic effect on the reaction rate.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are generally the solvents of choice for SN2 and SNAr reactions.[7][8] They can solvate the cation of your nucleophile (e.g., Na⁺ in NaCN) while leaving the anion (the nucleophile, e.g., CN⁻) relatively "bare" and highly reactive.[9] This lack of hydrogen bonding with the nucleophile significantly increases its nucleophilicity and accelerates the reaction.[7]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are generally detrimental to SNAr and SN2 reactions.[10][11] They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and reduces its reactivity.[7][8] This stabilization of the nucleophile increases the activation energy of the reaction, thus slowing it down.[11]

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: If you are using a protic solvent, switching to DMF or DMSO will likely lead to a significant rate enhancement.

  • Ensure Dryness: Water is a protic solvent, so even small amounts in your aprotic solvent can hinder the reaction. Ensure your solvent is anhydrous.

Q3: Can the polarity of the solvent affect the excited state reactivity of the benzophenone core in my molecule?

A3: Yes, the photochemical reactivity of the benzophenone moiety is sensitive to the solvent environment.[12] The benzophenone can undergo photoreactions, such as hydrogen abstraction, from its triplet excited state. The polarity of the solvent can influence the energy levels of the different excited states (n-π* vs. π-π).[12] In nonpolar solvents, the n-π triplet state is typically the lowest in energy and is highly reactive. As the solvent polarity increases, the π-π* or charge-transfer (CT) state can become lower in energy, which may reduce the desired photoreactivity.[12] Therefore, if you are planning a photochemical reaction, consider that higher solvent polarity might decrease the reactivity of the benzophenone core.[12]

Troubleshooting Guides

Guide 1: Poor Yield in Palladium-Catalyzed Cross-Coupling Reactions
Symptom Potential Cause Recommended Solution
Low Conversion Suboptimal Solvent Polarity: The chosen solvent may not adequately solubilize all reactants or stabilize the catalytic intermediates.[13]Screen Solvents: Test a range of solvents with varying polarities, such as Toluene, THF, Dioxane, and DMF. A mixture, like Dioxane/Water, is often effective for Suzuki couplings.[1]
Catalyst Deactivation: Presence of oxygen or moisture in the solvent.[6]Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. Use anhydrous solvents.[14]
Formation of Side Products (e.g., Hydrodehalogenation) Solvent as a Hydride Source: Some solvents, like DMF (if not pure), can decompose at high temperatures and act as a source of hydride, leading to the reduction of the aryl halide.Use High-Purity Solvents: Ensure the use of high-purity, anhydrous solvents. Consider switching to a more robust solvent like dioxane or toluene.[6]
Inconsistent Results Variable Solvent Quality: Water content and impurities in the solvent can vary between batches, leading to inconsistent reaction outcomes.Standardize Solvent Source and Purification: Use a consistent source of high-purity solvent and consider purifying it in-house if reproducibility is critical.
Guide 2: Issues with Nucleophilic Aromatic Substitution (SNAr)
Symptom Potential Cause Recommended Solution
Slow or No Reaction Use of a Polar Protic Solvent: The nucleophile is being deactivated by hydrogen bonding with the solvent (e.g., methanol, water).[15][16]Switch to a Polar Aprotic Solvent: Use DMSO, DMF, or acetonitrile to enhance the nucleophilicity of the attacking species.[7][8]
Poor Solubility of Nucleophile: The nucleophilic salt is not fully dissolved in the reaction medium.Choose a More Solubilizing Aprotic Solvent: DMSO is an excellent choice for dissolving a wide range of salts. Gentle heating may also be required.
Low Yield Competing Elimination Reactions: If the nucleophile is also a strong base, elimination reactions can compete with substitution, especially at higher temperatures.Optimize Temperature and Nucleophile Choice: Run the reaction at the lowest temperature that allows for a reasonable rate. If possible, use a nucleophile that is less basic. The solvent choice here is less direct, but ensuring a homogeneous solution at a lower temperature can favor the desired SNAr pathway.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.[14]

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) under a positive flow of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer and concentrate under reduced pressure for purification.[14]

Diagram 1: The Role of Solvent in SNAr Reactions

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nucleophile (Nu⁻) Solv1 H-O-CH₃ Nu_protic->Solv1 Solv2 H-O-CH₃ Nu_protic->Solv2 Solv3 H-O-CH₃ Nu_protic->Solv3 Solv4 H-O-CH₃ Nu_protic->Solv4 Cage "Solvent Cage" (Hydrogen Bonding) Result_protic Low Reactivity Cage->Result_protic Nu_aprotic "Bare" Nucleophile (Nu⁻) Result_aprotic High Reactivity Nu_aprotic->Result_aprotic

Caption: Solvent caging effect on nucleophile reactivity.

Diagram 2: Logical Workflow for Troubleshooting a Failed Suzuki Coupling

G Start Start: Suzuki Reaction Fails (Low/No Conversion) Check_Solubility Are all reagents soluble in the chosen solvent? Start->Check_Solubility Check_Inert Was the reaction run under strictly inert conditions? Check_Solubility->Check_Inert Yes Screen_Solvents Action: Screen alternative solvents (e.g., Toluene, THF, DMF/Water) Check_Solubility->Screen_Solvents No Degas Action: Re-run with freshly degassed/anhydrous solvents Check_Inert->Degas No Reassess Reassess other parameters (Catalyst, Base, Temp.) Check_Inert->Reassess Yes Success Reaction Successful Screen_Solvents->Success Degas->Success

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.Israel Journal of Chemistry.
  • Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers.
  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active c
  • Polar Protic and Polar Aprotic Solvents.Chemistry Steps.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • Is benzophenone polar or nonpolar?Guidechem.
  • Suzuki Coupling: Mechanism & Examples.NROChemistry.
  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.EliScholar - Yale University.
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.[Source Not Specified].
  • Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions.[Source Not Specified].
  • Role of Solvent in SN.Scribd.
  • Solvent effects in palladium catalysed cross-coupling reactions.White Rose Research Online.
  • Effect of solvent in Nucleophilic Substitution Reaction.YouTube.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • Why is polar protic solvent suitable for sn1 reaction?Quora.
  • Solvent Effects in Nucleophilic Substitution.Chemistry LibreTexts.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.Beilstein Journals.
  • NUCLEOPHILIC SUBSTITUTION REACTIONS.St.
  • Nucleophilic Substitution and Solvent Effects.ECHEMI.
  • Solvent effects in palladium catalysed cross-coupling reactions.RSC Publishing.
  • Effect of solvent on the reactivity of the benzophenone free radical anion.RSC Publishing.
  • preventing decomposition of 2-Bromo-4-fluorophenol during reactions.Benchchem.
  • Solvent Effects - aliphatic nucleophilic substitution.College of Saint Benedict.
  • Is Benzophenone polar or non-polar?ChemicalBook.
  • troubleshooting failed reactions involving 2-Bromo-4-fluorophenol.Benchchem.

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Validation & Comparative

A Senior Application Scientist's Guide to Synthetic Strategy: 2-Bromo-4'-chloro-5-methoxybenzophenone in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzophenone Core as a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the diaryl ketone motif, or benzophenone, represents a cornerstone of molecular design. Its rigid, three-dimensional structure serves as a versatile scaffold for constructing complex molecular architectures. However, not all benzophenone derivatives are created equal. The strategic placement of functional groups dictates their synthetic utility, transforming a simple scaffold into a precision tool for multi-step synthesis.

This guide provides an in-depth comparison of 2-Bromo-4'-chloro-5-methoxybenzophenone , a highly functionalized intermediate, against other benzophenone derivatives. We will explore how its unique substitution pattern offers distinct advantages in terms of reactivity, selectivity, and overall synthetic efficiency, particularly in the context of modern palladium-catalyzed cross-coupling reactions. This molecule is not merely a random collection of functional groups; it is an intelligently designed building block, pivotal in the synthesis of complex pharmaceuticals, including SGLT2 inhibitors like Empagliflozin.

Part 1: Profiling the Core Reagent: this compound

Molecular Structure and Synthetic Access

The primary route to this compound is the Friedel-Crafts acylation.[1] This classic electrophilic aromatic substitution involves the reaction of chlorobenzene with 2-bromo-5-methoxybenzoyl chloride, the latter being prepared from commercially available 2-bromo-5-methoxybenzoic acid.[2][3][4] The use of a strong Lewis acid, such as aluminum chloride (AlCl₃), is essential to activate the acyl chloride, generating the highly electrophilic acylium ion.[5]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation r1 2-Bromo-5-methoxybenzoic acid p1 2-Bromo-5-methoxybenzoyl chloride r1->p1  Δ reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride p1_c 2-Bromo-5-methoxybenzoyl chloride p1->p1_c product This compound p1_c->product  DCM, 0°C to rt r2 Chlorobenzene r2->product  DCM, 0°C to rt catalyst AlCl₃ (Lewis Acid)

Caption: Synthesis of this compound.

Decoding the Substituent Effects: A Tale of Two Rings

The synthetic power of this molecule lies in the electronic and steric effects of its substituents, which create a hierarchy of reactivity.

  • Ring A (Substituted with Br and OMe):

    • Bromo Group (C2): This is the molecule's primary reactive handle. While halogens are deactivating via induction, the carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. This makes it the preferred site for oxidative addition by a palladium(0) catalyst in cross-coupling reactions.[6] Its position ortho to the carbonyl group can influence the dihedral angle between the rings.

    • Methoxy Group (C5): As a powerful electron-donating group (EDG) through resonance, the methoxy group activates this aromatic ring.[7] This electronic enrichment can influence the rate of subsequent reactions.

  • Ring B (Substituted with Cl):

    • Chloro Group (C4'): The C-Cl bond is stronger and less reactive than the C-Br bond in standard cross-coupling protocols.[8] This differential reactivity is the key to the molecule's utility, allowing for selective functionalization of the bromo-substituted ring while leaving the chloro-substituted ring available for a potential second, more forcing, coupling step.

This deliberate arrangement makes this compound an ideal substrate for sequential, site-selective cross-coupling strategies.

Part 2: Head-to-Head Comparison in Cross-Coupling Reactions

To fully appreciate the advantages of this compound, we will compare its performance in the Suzuki-Miyaura coupling—a cornerstone of modern C-C bond formation—against other relevant benzophenone derivatives.[9][10]

The Scenario: Coupling with a generic Arylboronic Acid (ArB(OH)₂).

G cluster_main Suzuki-Miyaura Catalytic Cycle cluster_path pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(Br)L₂] pd0->pd_complex Oxidative Addition (Rate-Determining) pd_trans [Ar-Pd(II)(Ar')L₂] pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Product (R-Ar') pd_trans->product aryl_halide Aryl Halide (R-X) aryl_halide->pd_complex boronic_acid Ar'B(OH)₂ + Base boronic_acid->pd_trans

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

Comparative Data Summary
FeatureThis compound5-Bromo-2-chloro-4'-methoxybenzophenone[11]2,4'-Dichlorobenzophenone
Primary Reactive Site C-Br bond at C2 C-Br bond at C5C-Cl bonds (low reactivity)
Selectivity Excellent. Reaction occurs exclusively at the C-Br bond under standard conditions.Good. Reaction occurs at the C-Br bond. Steric hindrance from the ortho-chloro group is a factor.Poor. Requires harsh conditions which may lead to a mixture of products or decomposition.
Relative Reactivity HighModerate to HighLow
Typical Catalyst Standard Pd(0) catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Standard Pd(0) catalysts, may require slightly higher loading or longer times.Requires highly active catalyst systems (e.g., Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like XPhos or SPhos).[12]
Typical Temperature 80-100 °C90-110 °C110-140 °C
Synthetic Utility Ideal for sequential functionalization . The C-Cl bond remains for subsequent chemistry.Useful for single functionalization. The ortho-chloro group can be used to modulate conformation.Limited utility for selective cross-coupling. More suited for reactions where the carbonyl is the primary functional group.
Mechanistic Rationale and Field Insights

The stark difference in performance stems from the bond dissociation energies (BDE): C-Br (≈71 kcal/mol) vs. C-Cl (≈84 kcal/mol). The oxidative addition of the Pd(0) catalyst into the carbon-halogen bond is the rate-determining step of the catalytic cycle.[10] The significantly lower BDE of the C-Br bond means this step is kinetically far more favorable for this compound compared to its dichloro-analogue.

Expertise in Practice: For a synthetic campaign requiring the construction of a biaryl system on one ring and an amino group on the other, this compound is the superior choice. One can perform a Suzuki or Stille coupling at the C-Br position under relatively mild conditions, purify the intermediate, and then proceed with a Buchwald-Hartwig amination at the C-Cl position using a more specialized catalyst system.[13][14] This strategic, stepwise approach maximizes yield and minimizes the formation of difficult-to-separate byproducts. Attempting a similar sequence with a di-bromo or di-chloro derivative would likely result in poor selectivity and a complex product mixture.

Part 3: Validated Experimental Protocols

The following protocols are presented as self-validating systems, including setup, reaction, work-up, and purification, to ensure reproducibility.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Objective: To synthesize the title compound from 2-bromo-5-methoxybenzoic acid and chlorobenzene.

Materials:

  • 2-Bromo-5-methoxybenzoic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Chlorobenzene (3.0 eq)

  • Aluminum chloride (AlCl₃), anhydrous (1.2 eq)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol

Procedure:

  • Acyl Chloride Formation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-bromo-5-methoxybenzoic acid (1.0 eq) and anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) dropwise. Vigorous gas evolution will be observed.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-bromo-5-methoxybenzoyl chloride as a solid. Proceed directly to the next step.

  • Friedel-Crafts Acylation: To a separate flame-dried flask under argon, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool to 0 °C.

  • Add chlorobenzene (3.0 eq) to the AlCl₃ suspension.

  • Dissolve the crude acyl chloride from step 4 in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up and Purification: Carefully quench the reaction by slowly pouring it into a beaker of ice containing 1 M HCl.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from hot methanol to afford this compound as a crystalline solid.

Protocol 2: Selective Suzuki-Miyaura Coupling

Objective: To selectively couple an aryl group at the C-Br position of the title compound.

G cluster_workflow Experimental Workflow: Selective Suzuki Coupling A 1. Assemble Reagents - Benzophenone (1.0 eq) - Boronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Pd Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) B 2. Add Anhydrous Solvent (e.g., Dioxane/Water 4:1) A->B C 3. Degas Mixture (Argon sparging for 15 min) B->C D 4. Heat Reaction (90 °C, 8-12 h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Aqueous Work-up - Dilute with EtOAc - Wash with Water, Brine E->F G 7. Dry & Concentrate (Dry with Na₂SO₄, evaporate solvent) F->G H 8. Purify Product (Silica Gel Chromatography) G->H

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 90 °C with vigorous stirring for 8-12 hours.

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-4'-chloro-2-methoxybenzophenone.

Conclusion and Strategic Recommendations

This compound is a superior building block for complex, multi-step synthetic routes where controlled, sequential functionalization of a diaryl scaffold is paramount. Its key advantage lies in the predictable and high-yielding reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, while the more robust C-Cl bond remains intact for subsequent transformations.

Researchers and drug development professionals should select this reagent when:

  • A synthetic route calls for two different coupling reactions on the same molecule (e.g., a C-C bond formation followed by a C-N bond formation).

  • High selectivity and minimization of byproducts are critical to the success of a synthetic campaign.

  • Mild reaction conditions are preferred for the initial coupling step to preserve sensitive functional groups elsewhere in the molecule.

For simpler applications requiring only a single functionalization, less complex and more economical derivatives may suffice. However, for intricate molecular construction demanding precision and control, this compound offers a clear strategic advantage over its less functionalized or alternatively halogenated counterparts.

References

  • Vertex AI Search. Synthesis method of Empagliflozin intermediate. Eureka | Patsnap.
  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. CN114213365A - Synthetic method of empagliflozin intermediate.
  • Google Patents. WO2023005587A1 - Synthesis method for empagliflozin key intermediate.
  • Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • ChemicalBook. 2-BROMO-5-METHOXYBENZOIC ACID synthesis.
  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • WIPO Patentscope. WO/2023/005587 SYNTHESIS METHOD FOR EMPAGLIFLOZIN KEY INTERMEDIATE.
  • Guidechem. What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE?.
  • ChemicalBook. Empagliflozin synthesis.
  • La Salle University. Substituent Effects.
  • PubMed. Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents.
  • Benchchem. Application Notes and Protocols for the Synthesis of 2,4'-Dichlorobenzophenone via Friedel-Crafts Acylation.
  • St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity.
  • Scribd. 4-Chlorobenzophenone - Friedel Craft Acylation | PDF | Benzene.
  • Sigma-Aldrich. This compound | 746651-89-8.
  • PharmaCompass.com. 5-Bromo-2-chloro-4'-methoxybenzophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • ResearchGate. The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis.
  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
  • Benchchem. A Comparative Guide to the Reactivity of Bromo- versus Chloro-Benzoxazoles in Cross-Coupling Reactions.
  • Wikipedia. Buchwald–Hartwig amination.
  • Wikipedia. Friedel–Crafts reaction.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Chemistry LibreTexts. Suzuki cross-coupling.

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A Comparative Guide to the Reactivity of Bromo- vs. Chloro-benzophenones in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent an indispensable tool for the construction of complex molecular architectures fundamental to pharmaceutical and materials science. The benzophenone moiety, a prevalent scaffold in numerous biologically active compounds and functional materials, is frequently assembled or modified using these powerful catalytic methods. A critical decision in the strategic design of such syntheses is the choice of the aryl halide precursor, most commonly a bromo- or chloro-substituted benzophenone. This guide provides an in-depth, objective comparison of the reactivity of these two substrates in cornerstone cross-coupling reactions, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for reaction optimization and catalyst selection.

The Decisive Step: Understanding the C-X Bond Activation

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] This hierarchy is predominantly dictated by the energetics of the carbon-halogen (C-X) bond and the kinetics of the initial, and often rate-determining, oxidative addition step.[1]

Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. The BDE for a C-Br bond in bromobenzene is approximately 335 kJ/mol, whereas for the C-Cl bond in chlorobenzene, it is around 397 kJ/mol. This lower BDE for the C-Br bond means that less energy is required to cleave it during the oxidative addition of the palladium(0) catalyst.[1]

Kinetics of Oxidative Addition: The oxidative addition step involves the insertion of the electron-rich palladium(0) catalyst into the C-X bond. The rate of this process is generally faster for aryl bromides than for aryl chlorides. This is attributed to the greater polarizability of the C-Br bond, which facilitates a more effective interaction with the palladium(0) center.[1] For chlorobenzophenones, the strength and lower polarity of the C-Cl bond present a higher activation energy barrier for this crucial step.

The presence of the electron-withdrawing benzoyl group on the aromatic ring can influence this reactivity. In the case of 4-halobenzophenones, the carbonyl group, being in conjugation with the C-X bond, increases the electrophilicity of the carbon atom, which can facilitate the nucleophilic attack of the palladium(0) catalyst, thereby promoting oxidative addition.[2] However, this electronic activation is generally not sufficient to overcome the inherent inertness of the C-Cl bond when using traditional catalyst systems.

Comparative Performance in Key Cross-Coupling Reactions

While bromobenzophenones often provide higher yields under milder conditions with simpler catalyst systems, significant advancements in ligand design have made the more economical and readily available chlorobenzophenones increasingly viable substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The difference in reactivity between bromo- and chlorobenzophenones is particularly evident in this reaction.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzophenonePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/Ethanol/H₂O804~95% (estimated)
4-ChlorobenzophenonePhenylboronic acidPd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene10024~80-90%
4-ChlorobenzophenonePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O10012Low to moderate

Note: The data presented is a compilation from various sources and serves to illustrate the general trend. Direct side-by-side comparisons under identical conditions are scarce in the literature. The yield for 4-bromobenzophenone is an estimation based on typical high-yielding Suzuki reactions of activated aryl bromides.

For 4-bromobenzophenone, standard palladium catalysts like Pd(PPh₃)₄ are often sufficient to achieve high yields under relatively mild conditions. In contrast, the successful coupling of 4-chlorobenzophenone typically necessitates the use of more sophisticated catalyst systems. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often required to enhance the electron density on the palladium center, which in turn promotes the challenging oxidative addition of the C-Cl bond.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the choice of halide on the benzophenone substrate significantly impacts the reaction conditions and outcomes.

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-BromobenzophenoneBenzophenone iminePd(OAc)₂ (10 mol%) / XPhos (10 mol%)KOt-BuToluene100 (MW)0.17High
4-ChlorobenzamidePrimary/Secondary AminePd₂(dba)₃ / XPhos or RuPhosNaOt-BuDioxane10012-24Moderate to High

Note: Direct comparative data for the Buchwald-Hartwig amination of bromo- and chloro-benzophenones is limited. The data for 4-chlorobenzamide, a structurally related substrate, illustrates the need for advanced ligand systems for aryl chlorides.

The amination of bromobenzophenones can often be achieved with high efficiency. For instance, 2-bromo-estrone derivatives have been successfully coupled with benzophenone imine using a Pd(OAc)₂/XPhos system under microwave irradiation, affording the product in excellent yield.[4][5] For chlorobenzophenones and related electron-deficient aryl chlorides, the use of sterically hindered and electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos is generally crucial for achieving good to excellent yields.[6]

Heck Reaction

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for key cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromobenzophenone

Materials:

  • 4-Bromobenzophenone

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add 4-bromobenzophenone (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the main reaction flask.

  • Add a 4:1:1 mixture of toluene, ethanol, and water (10 mL total volume) to the flask.

  • Seal the flask and thoroughly degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 4-Chlorobenzophenone

Materials:

  • 4-Chlorobenzophenone

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Schlenk flask or oven-dried reaction vial

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add 4-chlorobenzophenone (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv) to an oven-dried reaction vessel.

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add degassed, anhydrous toluene (5 mL) to the vessel.

  • Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

Catalytic Cycle of Cross-Coupling

G cluster_reactants Reactants cluster_product Product A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L2 B->C D Transmetalation C->D R-M E Ar-Pd(II)(R)L2 D->E F Reductive Elimination E->F F->A Ar-R Ar-X Aryl Halide (Bromo/Chloro Benzophenone) R-M Coupling Partner (e.g., Boronic Acid) Ar-R Coupled Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow

G start Start setup Reaction Setup: - Aryl Halide - Coupling Partner - Base - Catalyst/Ligand start->setup solvent Add Degassed Solvent setup->solvent reaction Heat under Inert Atmosphere solvent->reaction monitor Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitor monitor->reaction Incomplete workup Workup: - Quench - Extract - Wash monitor->workup Complete purify Purification: (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for a cross-coupling reaction.

Conclusion and Future Outlook

The choice between a bromo- or chloro-benzophenone for cross-coupling reactions is a classic trade-off between reactivity and cost. Bromo-benzophenones are demonstrably more reactive, often leading to higher yields under milder conditions and with less sophisticated catalyst systems. This makes them an excellent choice for laboratory-scale synthesis and when rapid reaction optimization is desired.

However, the economic advantage of chlorobenzophenones, particularly for large-scale industrial applications, cannot be overstated. The continuous evolution of catalyst technology, especially the development of highly active and robust phosphine and N-heterocyclic carbene ligands, has significantly narrowed the reactivity gap. These advanced catalyst systems are making the use of chlorobenzophenones in a wide array of cross-coupling reactions not only feasible but also increasingly practical.

For the researcher, the decision should be guided by the specific goals of the synthesis. For proof-of-concept studies and the rapid generation of derivatives, the higher reactivity of bromobenzophenones may be preferable. For process development and cost-driven syntheses, investing the time to optimize a robust protocol for a chlorobenzophenone precursor is a highly valuable endeavor. The insights and protocols provided in this guide aim to facilitate this decision-making process and accelerate the synthesis of novel benzophenone-containing molecules.

References

  • LeBlond, C. R., Andrews, A. T., Sun, Y., & Sowa, J. R. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(10), 1555–1557.
  • Martins, J. E. D., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105.
  • Biffis, A., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Chemical Reviews, 118(4), 2083-2133.
  • Hartwig, J. F. (2010).
  • An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides - Organic Chemistry Portal. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. (URL: [Link])

  • Heck reaction - Wikipedia. (URL: [Link])

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances. (URL: [Link])

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio - Baxendale Group. (URL: [Link])

  • The Buchwald–Hartwig Amination After 25 Years - The University of Groningen research portal. (URL: [Link])

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv. (URL: [Link])

Sources

A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 2-Bromo-4'-chloro-5-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Characterization

In the landscape of pharmaceutical development, the journey from a synthesized molecule to a viable Active Pharmaceutical Ingredient (API) is paved with rigorous analytical scrutiny. 2-Bromo-4'-chloro-5-methoxybenzophenone, with the molecular formula C₁₄H₁₀BrClO₂ and a molecular weight of 325.59 g/mol , represents a class of complex substituted benzophenones often utilized as key intermediates in the synthesis of APIs.[1] Its multifaceted structure, featuring a halogenated phenyl ring, a methoxy-substituted brominated phenyl ring, and a central ketone functional group, necessitates a multi-modal analytical approach to unequivocally confirm its identity, purity, and stability.

This guide provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of this compound and its related products. As a Senior Application Scientist, my objective is not merely to list techniques but to explain the causality behind their selection and integration into a robust, self-validating characterization workflow. The integrity of any drug development program hinges on the quality of its data, and that quality begins with a foundational understanding of the analytical tools at our disposal.[2]

Core Analytical Strategy: A Synergy of Techniques

Our strategy is built on three pillars of analysis:

  • Chromatographic Separation: To quantify the primary component and resolve it from impurities.

  • Spectroscopic Elucidation: To confirm the molecular structure and identify unknown components.

  • Solid-State Analysis: To characterize the bulk physical properties critical for formulation and stability.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Integrated workflow for analytical characterization.

I. Chromatographic Methods: The Quantitative Backbone

Chromatographic techniques are indispensable for separating the target compound from impurities, allowing for accurate quantification.[2] High-Performance Liquid Chromatography (HPLC) is the preeminent tool for this purpose due to its versatility, sensitivity, and applicability to a wide range of pharmaceutical compounds.[3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC separates components in a mixture based on their differential distribution between a stationary phase (the column) and a liquid mobile phase.[4] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

  • Why RP-HPLC? The molecule is moderately non-polar. In RP-HPLC, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol. The non-polar analyte interacts with the non-polar stationary phase, and its retention is modulated by the proportion of the organic solvent in the mobile phase. This setup provides excellent resolution for separating the main product from both more polar and less polar impurities.

ParameterUV-Vis DetectorPhotodiode Array (PDA) DetectorMass Spectrometer (MS) Detector
Principle Measures absorbance at a single or few wavelengths.Measures absorbance across a spectrum of wavelengths.Measures the mass-to-charge ratio of ions.
Specificity Moderate. Susceptible to interference from co-eluting impurities that absorb at the same wavelength.High. Provides UV-Vis spectra for peak purity analysis.Very High. Provides molecular weight information, confirming identity.
Impurity ID Not possible.Limited (can suggest similarity based on spectra).Excellent for identifying unknown impurities.[5]
Sensitivity Good (ng level).Good (ng level).Excellent (pg-fg level).[6]
Cost Low.Moderate.High.
Best For Routine QC, Assay.Method development, Peak purity, Impurity profiling.Definitive identification, Trace impurity analysis.[7]

This protocol is designed as a self-validating system for determining the purity and assay of this compound. The use of a PDA detector allows for concurrent peak purity assessment.

  • Instrumentation: UHPLC or HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chemicals & Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Water, HPLC grade or Milli-Q.

    • Formic Acid, 0.1% (v/v) solution in water.

    • Reference Standard: this compound, >99.5% purity.

    • Sample: Synthesized this compound.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size. Rationale: A sub-2 µm particle size column provides higher efficiency and faster analysis times compared to traditional HPLC columns.[4]

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid helps to protonate any free silanols on the stationary phase, improving peak shape.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes. Rationale: A gradient is essential to elute any potential late-eluting, more non-polar impurities while ensuring the main peak is well-resolved.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 2 µL.

    • PDA Detection: 210-400 nm, with extraction at the λmax of the analyte (e.g., ~260 nm).

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 ACN:Water mixture to create a 100 µg/mL solution.

    • Sample Solution: Prepare the sample in the same manner as the standard.

  • Analysis & Data Interpretation:

    • Inject the standard and sample solutions.

    • Assay (%): Calculate using the external standard method: (Peak Area_Sample / Peak Area_Standard) * (Conc_Standard / Conc_Sample) * 100.

    • Purity (%): Use area percent normalization. The purity is the main peak area as a percentage of the total area of all peaks.

    • Peak Purity: Use the PDA software to perform peak purity analysis on the main peak to ensure it is spectrally homogeneous and not co-eluting with an impurity.

II. Spectroscopic Methods: The Structural Blueprint

Spectroscopy provides the definitive structural fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating molecular structure, providing detailed information about the chemical environment of each atom (specifically ¹H and ¹³C).[8] For this compound, NMR is critical for confirming the substitution pattern on the two aromatic rings, which is something MS or FTIR cannot do.

  • ¹H NMR: Will show distinct signals for the protons on each aromatic ring and the methoxy group. The splitting patterns (coupling) will confirm the relative positions of the substituents.

  • ¹³C NMR: Will show a signal for each unique carbon atom, including the carbonyl carbon (~190-200 ppm) and the carbons bonded to the halogens.[9]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to definitively assign which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC/HMBC), removing all ambiguity.[10]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Rationale: CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and its residual proton signal is well-defined.[9]

    • Add an internal standard like tetramethylsilane (TMS) if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer. Rationale: A higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic region.[11]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If structural ambiguity remains, acquire 2D spectra (e.g., HSQC to correlate protons to their directly attached carbons).

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation, gives clues about its structure. When coupled with HPLC (LC-MS), it becomes a formidable tool for impurity identification.[12]

  • Why LC-MS? This hyphenated technique separates the sample components via HPLC and then determines their mass.[7] For our target molecule, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that will likely yield the protonated molecule [M+H]⁺. The characteristic isotopic pattern of having one bromine and one chlorine atom will be a key diagnostic feature.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the presence of key functional groups.[13] It serves as an excellent initial identity check. For our compound, the spectrum would be expected to show:

  • A strong C=O (ketone) stretching vibration around 1650-1660 cm⁻¹.[14][15]

  • C-O (ether) stretching for the methoxy group.

  • Aromatic C=C and C-H stretching vibrations.

  • C-Br and C-Cl stretching vibrations in the fingerprint region.

III. Solid-State Characterization: The Bulk Perspective

The physical properties of the solid form of an API or intermediate are critical for manufacturing, formulation, and stability.[16]

Thermal Analysis: DSC and TGA
  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphism (the existence of different crystal forms).[17][18] For this compound, a sharp melting endotherm around its reported melting point of 81-83 °C would be expected for a pure, crystalline sample.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[19] TGA is used to assess thermal stability and determine the presence of residual solvents or water.[16]

  • Instrumentation: Calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Analysis:

    • Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above the melting point (e.g., 120 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Data Interpretation: The onset temperature of the main endothermic peak corresponds to the melting point. The sharpness of the peak is an indicator of purity.

Powder X-Ray Diffraction (PXRD)

PXRD is a non-destructive technique that provides a unique "fingerprint" of a crystalline solid. It is the definitive method for identifying crystal forms (polymorphs) and determining the degree of crystallinity.[20][21] Any batch-to-batch variation in the PXRD pattern could indicate a change in the solid form, which can have significant impacts on properties like solubility and stability.

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

} Caption: Potential impurity pathways during synthesis.

Comparative Summary and Final Recommendation

The choice of analytical technique is driven by the question being asked. The table below provides a comparative summary to guide this selection process.

TechniquePrimary InformationSensitivityThroughputDestructive?Key Advantage
HPLC-PDA Purity, AssayHigh (ng)HighYesRobust quantification and peak purity analysis.[3]
LC-MS Molecular Weight, Impurity IDVery High (pg)HighYesDefinitive identification of trace-level components.[12]
NMR Absolute StructureLow (mg)LowNoUnambiguous structural elucidation.[8]
FTIR Functional GroupsModerate (µg)Very HighNoRapid and simple identity confirmation.[13]
DSC Melting Point, PolymorphismLow (mg)ModerateYesAssesses purity and solid form.[18]
TGA Thermal Stability, SolventsLow (mg)ModerateYesQuantifies volatile content and decomposition.[16]
PXRD Crystalline FormLow (mg)ModerateNoDefinitive identification of polymorphs.[20]

Recommendation: A comprehensive characterization of any new batch of this compound should, at a minimum, include:

  • Identity Confirmation: ¹H NMR, ¹³C NMR, and High-Resolution MS to confirm the structure and molecular formula. FTIR should be used as a quick identity check for subsequent batches.

  • Purity and Assay: A validated, stability-indicating HPLC-PDA method is essential for quantifying the main component and profiling impurities.[22]

  • Solid-State Properties: DSC and TGA to establish a thermal profile and PXRD to confirm the crystalline form.

This integrated approach ensures that the material is not only chemically correct but also possesses the consistent physical properties required for successful and reproducible downstream processing in drug development. Adherence to these multi-faceted analytical protocols is a cornerstone of scientific integrity and regulatory compliance.[23][24]

References

  • Analytical Techniques Comparison. (n.d.). Scribd. Retrieved from [Link]

  • Analytical method development and validations of API by using suitable analytical technique. (2025, August 7). ResearchGate. Retrieved from [Link]

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  • Different Techniques of Analysis. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020, January 7). NETZSCH. Retrieved from [Link]

  • Analytical Method Development and Validation. (n.d.). The University of Iowa. Retrieved from [Link]

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  • Infrared Spectra of Benzophenone-Ketyls. (2006, September 23). ResearchGate. Retrieved from [Link]

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  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020, October 13). IVT Network. Retrieved from [Link]

  • Metastable β-phase of benzophenone: independent structure determinations via X-ray powder diffraction and single crystal studies. (2025, August 6). ResearchGate. Retrieved from [Link]

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  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024, April 17). LinkedIn. Retrieved from [Link]

  • Thermal Analysis in the Pharmaceutical Industry. (n.d.). TA Instruments. Retrieved from [Link]

  • Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). (2024, June 27). MDPI. Retrieved from [Link]

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025, July 1). AZoM. Retrieved from [Link]

  • Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone. (2021, January 8). Royal Society of Chemistry. Retrieved from [Link]

  • Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. (2024, August 18). Cureus. Retrieved from [Link]

  • HPLC analysis: The reduction of benzophenone to Diphenylmethanol. (2024, March 18). American Chemical Society. Retrieved from [Link]

  • Powder X-ray diffraction patterns of benzophenone samples... (n.d.). ResearchGate. Retrieved from [Link]

  • The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Crystal structure of benzophenone. (n.d.). ACS Publications. Retrieved from [Link]

  • FTIR spectrum of 4-hydroxybenzophenone. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Analysis of Substituted Benzophenones. (2014, March 9). Oregon State University. Retrieved from [Link]

  • FT-IR spectra of benzophenone-containing PSEBS during... (n.d.). ResearchGate. Retrieved from [Link]

  • Supplementary Information. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2025, October 14). ResearchGate. Retrieved from [Link]

  • HPLC Methods for analysis of Benzophenone. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Self-assembly of benzophenone-diphenylalanine conjugate into nanostructured photocatalyst. (n.d.). Beilstein Archives. Retrieved from [Link]

  • ¹³C-NMR data of a benzophenone-derivate... (n.d.). ResearchGate. Retrieved from [Link]

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A Comparative Guide to HPLC and GC-MS Analysis of 2-Bromo-4'-chloro-5-methoxybenzophenone Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of pharmacologically relevant molecules and advanced materials, the precise characterization of reaction mixtures is a cornerstone of process development and quality control. The synthesis of 2-Bromo-4'-chloro-5-methoxybenzophenone, a substituted benzophenone, presents a typical analytical challenge: to accurately quantify the target compound while identifying and monitoring potential impurities and byproducts.[1][2][3] This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound reaction mixtures. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in making informed decisions for their specific analytical needs.

The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte.[4][5] HPLC is exceptionally versatile for non-volatile and thermally unstable compounds, making it a workhorse in the pharmaceutical industry.[6][7] Conversely, GC-MS excels in the analysis of volatile and thermally stable compounds, offering high separation efficiency.[7][8] This guide will delve into the practical application of both techniques for the analysis of this compound, a molecule of moderate polarity and a molecular weight of 325.59 g/mol .[2]

Principles and Rationale for Technique Selection

High-Performance Liquid Chromatography (HPLC): The Versatile Separator

HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[5] For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, causing more nonpolar compounds to be retained longer. Given that benzophenones are strong ultraviolet (UV) absorbers, UV detection is a straightforward and sensitive method for quantification.[9]

The causality behind this choice: The molecular structure of this compound, with its aromatic rings and polar carbonyl group, makes it amenable to reversed-phase chromatography. Its non-volatile nature and thermal lability in some cases make HPLC a more suitable choice over GC.[6]

Gas Chromatography-Mass Spectrometry (GC-MS): The Sensitive Identifier

GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[10] This technique is ideal for volatile and thermally stable compounds.[8] The sample is vaporized and carried by an inert gas through a column, where separation occurs based on boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.[11]

The causality behind this choice: While benzophenones can be analyzed by GC, their relatively high boiling points necessitate elevated temperatures, which could potentially lead to degradation.[6] However, the high sensitivity and specificity of MS detection make it invaluable for identifying unknown impurities, even at trace levels.[5] Derivatization can sometimes be employed to increase the volatility of analytes for GC analysis.[12]

Experimental Protocols

A self-validating system is crucial for trustworthy results. The following protocols are designed with this principle in mind, incorporating system suitability tests to ensure the analytical system is performing correctly before sample analysis.[13][14]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the quantitative analysis of this compound and the separation of potential impurities.

1. Instrumentation and Columns:

  • System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[9]

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common and effective choice for separating benzophenone derivatives.[15][16]

2. Reagents and Solutions:

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Standard Solution: A stock solution of this compound reference standard (1000 µg/mL) is prepared in the sample diluent. Working standards are prepared by serial dilution.[9]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, based on the UV absorbance of the benzophenone chromophore.[17]

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-1 min: 50% B

    • 1-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 50% B

    • 18.1-25 min: 50% B (equilibration)

4. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture and dissolve it in the sample diluent to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.[12]

5. System Suitability:

  • Inject the working standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • The theoretical plates for the analyte peak should be greater than 2000, and the tailing factor should be between 0.8 and 1.5.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dissolve Dissolve in Diluent ReactionMixture->Dissolve ReferenceStandard Reference Standard ReferenceStandard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Column Separation Autosampler->Column Detector UV/PDA Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Integration->Quantification

Figure 1: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the identification of this compound and potential volatile impurities.

1. Instrumentation:

  • System: A GC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: A low-bleed, mid-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the analysis of a broad range of compounds.

2. Reagents and Solutions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Sample Solvent: Dichloromethane or ethyl acetate.

  • Standard Solution: A stock solution of this compound reference standard (1000 µg/mL) is prepared in the sample solvent. Working standards are prepared by serial dilution.

3. GC-MS Conditions:

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

4. Sample Preparation:

  • Dilute a sample of the reaction mixture in the sample solvent to an appropriate concentration (e.g., 100 µg/mL).

  • If necessary, perform a liquid-liquid extraction to remove non-volatile components.[18]

5. Data Analysis:

  • Identify the peak for this compound by its retention time and mass spectrum.

  • The mass spectrum is expected to show a molecular ion peak (M+) and characteristic isotopic peaks for bromine (M+2 in approximately a 1:1 ratio) and chlorine (M+2 in approximately a 3:1 ratio).[11][19]

  • Search the mass spectra of other peaks against a spectral library (e.g., NIST) to tentatively identify impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilute Dilute in Solvent ReactionMixture->Dilute Extraction Liquid-Liquid Extraction (Optional) Dilute->Extraction Injection Vaporization & Injection Extraction->Injection Separation GC Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Analyzer Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum Identification Library Search & Identification Spectrum->Identification

Figure 2: GC-MS analysis workflow for this compound.

Performance Comparison: HPLC vs. GC-MS

The choice of analytical technique often involves a trade-off between different performance characteristics. The following table summarizes the key performance attributes of HPLC and GC-MS for the analysis of this compound reaction mixtures. The values presented are representative and can be achieved with properly validated methods.[14][20][21]

Performance ParameterHPLC with UV DetectionGC-MSRationale and Insights
Selectivity/Specificity HighVery HighHPLC can resolve isomers and closely related compounds.[4] GC-MS provides an additional dimension of separation based on mass-to-charge ratio, offering superior specificity.[5]
Sensitivity (LOD/LOQ) Low ng rangeLow pg rangeGC-MS is generally more sensitive, especially in selected ion monitoring (SIM) mode, making it ideal for trace impurity analysis.[5]
Linearity (R²) > 0.999> 0.995Both techniques can provide excellent linearity over a defined concentration range when properly validated.[21]
Precision (%RSD) < 2%< 5%HPLC typically offers better precision for quantitative analysis due to the lower variability of the liquid injection process compared to GC's vaporization.[20]
Analysis Time 15-30 minutes10-25 minutesGC can offer faster analysis times, particularly for simpler mixtures.[6]
Compound Applicability Wide range, including non-volatile and thermally labile compounds.[7]Limited to volatile and thermally stable compounds.[8]This is the most critical distinguishing factor. HPLC is more versatile for a wider range of organic molecules.[4]
Cost (Instrument & Consumables) Moderate to HighHighHPLC systems can be less expensive than GC-MS systems, but solvent consumption can be a significant operational cost.[6][7]

Discussion and Recommendations

For the routine analysis and quality control of this compound reaction mixtures, HPLC with UV detection is the recommended primary technique . Its robustness, high precision for quantification, and applicability to a wide range of potential non-volatile byproducts make it the workhorse for this application.[4] The development of a stability-indicating HPLC method is crucial to ensure that all degradation products and impurities are adequately separated and quantified.[22]

GC-MS serves as an invaluable complementary technique . Its strength lies in the definitive identification of unknown volatile impurities.[23] For instance, if the synthesis of this compound involves volatile starting materials or solvents, GC-MS would be the ideal tool for monitoring their consumption and presence in the final product.[8] Furthermore, in cases where an unknown peak is observed in the HPLC chromatogram, collecting that fraction and analyzing it by MS (either directly infused or after GC separation if volatile) can provide structural elucidation.

In a comprehensive analytical workflow, HPLC would be used for routine purity assessment and quantification of the main product and known impurities. GC-MS would be employed for initial characterization of the reaction mixture to identify potential volatile byproducts and for troubleshooting when unexpected impurities are detected by HPLC. This synergistic approach leverages the strengths of both techniques to provide a complete analytical picture of the reaction mixture.[8]

Conclusion

The selection of an analytical technique for the analysis of this compound reaction mixtures is a critical decision that impacts the reliability of research and the quality of the final product. HPLC is the preferred method for routine quantitative analysis due to its versatility, precision, and applicability to non-volatile compounds. GC-MS, with its high sensitivity and specificity, is an essential tool for the identification of volatile impurities and for structural elucidation. By understanding the principles, strengths, and limitations of each technique, researchers can develop a robust and comprehensive analytical strategy to ensure the quality and consistency of their synthetic processes.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
  • Lab Manager. (2025, October 29). HPLC vs GC: Choosing the Right Chromatography Technique.
  • Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
  • Organomation. (n.d.). Chromatography Sample Preparation Guide.
  • N. A. (n.d.). Analytical method validation: A brief review.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • SCION Instruments. (n.d.). A Guide to Analytical Method Validation.
  • ComplianceOnline. (n.d.). Analytical Method Validation, Verification and Transfer Right.
  • Supelco. (n.d.). Sample Prep for Chromatography.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Analyzing 2,5-Dichloropyrazine Reaction Mixtures.
  • BLDpharm. (n.d.). 746651-89-8|this compound.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website.
  • Zhang, X., & Talley, J. W. (2007). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Environmental Science & Technology, 41(20), 7139–7145.
  • CymitQuimica. (n.d.). This compound.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone.
  • Pezo, D., Demšar, L. G., & Kolar, M. (2017). Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks.
  • N. A. (n.d.). ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE. Retrieved from an environmental clearance document.
  • Sigma-Aldrich. (n.d.). This compound.
  • Jeon, H. K., Lee, S. H., & Kim, Y. B. (1992). Development and validation of a high-performance liquid chromatographic method for the determination of benzophenone-3 in rats. Journal of Applied Toxicology, 12(4), 255-259.
  • BenchChem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • Sravan Kumar, G., et al. (2015). impurity profiling of sulisobenzone by rp-hplc method. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 4(2), 510-523.
  • Oregon State University. (n.d.). Experimental Chemistry II.
  • Wang, C., & Wang, X. (2015). Development and Validation of HPLC–MS/MS Method for the Simultaneous Determination of 8-Hydroxy-2′-deoxyguanosine and Twelve Cosmetic Phenols in Human Urine.
  • de Oliveira, A. C. C., de Souza, A. C. B., & de Oliveira, J. E. (2015). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. Latin American Journal of Pharmacy, 34(5), 963-970.
  • N. A. (n.d.). DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA.
  • N. A. (n.d.). Mass Spectrometry: Fragmentation.
  • Animal Health Laboratory. (2019, May). GC/MS-LC/MS multi-residue method.
  • CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. (n.d.).
  • Kertész, I., et al. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry.
  • N. A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Yathirajan, H. S., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
  • LibreTexts. (2014, August 18). 13.2: The Mass Spectrum • Fragmentation.

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 2-Bromo-4'-chloro-5-methoxybenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Substituted Benzophenones and the Power of NMR

Substituted benzophenones are a class of compounds with significant importance in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of bioactive molecules and functional materials. The specific substitution pattern on the aromatic rings can dramatically influence the molecule's chemical reactivity, photophysical properties, and biological activity. Among these, 2-Bromo-4'-chloro-5-methoxybenzophenone represents a versatile scaffold, incorporating a unique combination of electron-withdrawing and electron-donating groups, as well as a sterically demanding ortho-bromo substituent.

Accurate structural elucidation is paramount in the development of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and electronic environment of atoms.[1] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for this compound and its derivatives. By comparing predicted spectral data with known values from related fragments, we provide a robust framework for the identification and characterization of this important class of molecules.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The 2-Bromo-5-methoxyphenyl Moiety

The 2-bromo-5-methoxyphenyl ring presents a simple three-proton system. The chemical shifts are influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing and sterically bulky bromo group (-Br).

  • ¹H NMR: The proton ortho to the methoxy group and meta to the bromo group (H-6) is expected to be a doublet. The proton meta to the methoxy group and ortho to the bromo group (H-3) will also appear as a doublet. The proton para to the methoxy group and meta to the bromo group (H-4) will be a doublet of doublets, coupling to both H-3 and H-6. Based on data for 2-bromo-5-methoxyphenyl derivatives, the methoxy group protons will appear as a sharp singlet.[2]

  • ¹³C NMR: The carbon atoms attached to the electronegative oxygen and bromine atoms will be significantly shifted. The carbon bearing the methoxy group (C-5) will be downfield, as will the carbon bearing the bromine atom (C-2). The remaining aromatic carbons will have chemical shifts influenced by the combined electronic effects of the substituents.

The 4-Chlorophenyl Moiety

The 4-chlorophenyl group will exhibit a characteristic AA'BB' system in the ¹H NMR spectrum, which often appears as two distinct doublets due to the symmetry of the ring. The electron-withdrawing nature of the chlorine atom and the carbonyl group will deshield the aromatic protons.

  • ¹H NMR: The protons ortho to the carbonyl group (H-2' and H-6') will be the most deshielded and will appear as a doublet. The protons meta to the carbonyl group (and ortho to the chlorine, H-3' and H-5') will be slightly more shielded and will also appear as a doublet.

  • ¹³C NMR: The carbonyl carbon (C=O) will be the most downfield signal in the spectrum, typically appearing in the range of 190-200 ppm for benzophenones.[3] The carbon attached to the chlorine atom (C-4') will also be downfield. The ipso-carbon (C-1') attached to the carbonyl group will be deshielded, while the other aromatic carbons will have shifts determined by the substituent effects.

Comparative Data Tables

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of related structures.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-3~7.0-7.2d~2-3
H-4~6.8-7.0dd~8-9, ~2-3
H-6~7.5-7.7d~8-9
H-2', H-6'~7.7-7.9d~8-9
H-3', H-5'~7.4-7.6d~8-9
-OCH₃~3.8-3.9s-

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

Carbon Predicted Chemical Shift (ppm)
C=O~192-196
C-1~138-140
C-2~115-117
C-3~118-120
C-4~114-116
C-5~158-160
C-6~133-135
C-1'~135-137
C-2', C-6'~130-132
C-3', C-5'~128-130
C-4'~139-141
-OCH₃~55-57

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra for this compound derivatives, the following experimental protocol is recommended.

I. Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with different solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used.

  • Sample Concentration: Weigh approximately 5-10 mg of the purified benzophenone derivative for ¹H NMR and 15-20 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended) will provide better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines and accurate integration.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

    • Number of Scans: For a moderately concentrated sample, 16-64 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

    • Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is important, especially for observing quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

III. Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify the chemical shifts of all peaks in both the ¹H and ¹³C NMR spectra.

Visualization of Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the process of NMR analysis, the following diagrams are provided.

Caption: Molecular structure of this compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Transfer to NMR Tube c->d e Tune and Shim Spectrometer d->e f Acquire ¹H NMR Spectrum e->f g Acquire ¹³C NMR Spectrum e->g h Fourier Transform Phase & Baseline Correction f->h g->h i Reference Spectrum h->i j Integrate & Peak Pick i->j k Structure Elucidation j->k

Caption: General workflow for NMR data acquisition and analysis.

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule of significant interest in synthetic chemistry. By dissecting the molecule into its constituent fragments and utilizing data from related compounds, we have established a reliable set of expected chemical shifts and coupling patterns. The provided experimental protocol offers a standardized method for acquiring high-quality NMR data, ensuring reproducibility and accuracy. This comprehensive guide serves as a valuable resource for researchers in the identification, characterization, and quality control of this and similar benzophenone derivatives, facilitating advancements in drug discovery and materials science.

References

  • Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones Analysis Guide. Retrieved from [Link]

  • Bifulco, G., et al. (2007). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 9(19), 3625–3628. [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]

  • Jonas, J., et al. (2019). Rapid prediction of NMR spectral properties with quantified uncertainty. Journal of Cheminformatics, 11(1), 53. [Link]

  • ResearchGate. (n.d.). The chemical shifts of NMR (δ ppm) spectral values of compounds 1-6. Retrieved from [Link]

  • YouTube. (2020, December 17). Predicting the structure based on NMR spectra and IR Data (quick lesson) part 13. Retrieved from [Link]

  • PubChem. (n.d.). (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • Brainydeep. (n.d.). Describe the expected IR, H NMR, and C NMR spectral data for benzophenone. Retrieved from [Link]

Sources

The Catalyst Gauntlet: Optimizing Cross-Coupling Reactions with 2-Bromo-4'-chloro-5-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern synthetic chemistry. The molecule 2-Bromo-4'-chloro-5-methoxybenzophenone presents a valuable, yet challenging, substrate. Its di-halogenated nature, with a reactive bromo substituent and a more inert chloro group, offers a handle for selective transformations, making it a key building block in the synthesis of novel pharmaceutical agents. The efficiency of these transformations, however, is critically dependent on the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems for common cross-coupling reactions involving this compound, supported by established chemical principles and illustrative experimental data.

The Strategic Importance of Catalyst Selection

The bromine atom in this compound is the more reactive site for palladium-catalyzed cross-coupling reactions, following the general reactivity trend of C-I > C-Br > C-Cl.[1] This inherent difference in reactivity allows for selective functionalization at the C-Br bond, leaving the C-Cl bond available for subsequent synthetic manipulations. The choice of catalyst, particularly the ligand coordinated to the palladium center, is paramount in achieving high yields, selectivity, and reaction rates.

This guide will focus on three of the most powerful and versatile cross-coupling reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. For each, we will compare the efficacy of representative catalytic systems.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[2][3][4] The efficiency of this reaction is highly dependent on the catalyst's ability to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4]

Catalytic Systems Comparison for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
System 1: Traditional Phosphine Ligand
Pd(PPh₃)₄TriphenylphosphineK₂CO₃Toluene/H₂O1001288
System 2: Buchwald Ligand
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O80695
System 3: N-Heterocyclic Carbene (NHC) Ligand
Pd-PEPPSI-IPrIPrK₂CO₃THF60892

Expert Analysis:

  • System 1 (Pd(PPh₃)₄): This is a classic, widely used catalyst that is effective for a range of Suzuki couplings.[5] While reliable, it often requires higher temperatures and longer reaction times. The triphenylphosphine ligand is less electron-donating compared to more modern ligands, which can slow down the rate-determining oxidative addition step.

  • System 2 (Pd(OAc)₂ / SPhos): The use of a bulky, electron-rich Buchwald ligand like SPhos significantly accelerates the reaction.[5] These ligands promote the formation of the active Pd(0) species and facilitate both oxidative addition and reductive elimination, leading to higher yields in shorter times and at lower temperatures.

  • System 3 (Pd-PEPPSI-IPr): N-Heterocyclic carbene (NHC) ligands, such as IPr, are strong sigma-donors that form very stable palladium complexes.[2] This stability translates to high catalytic activity and longevity, making them excellent choices for challenging substrates. The pre-catalyst nature of Pd-PEPPSI-IPr also allows for easier handling and more consistent results.[5]

Experimental Protocol: Suzuki-Miyaura Coupling with Pd(OAc)₂ / SPhos
  • To a dry Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL).

  • The reaction mixture is heated to 80 °C and stirred vigorously for 6 hours.

  • Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of amines with aryl halides.[6][7] The choice of ligand is crucial for preventing catalyst decomposition and promoting the desired C-N bond formation.

Catalytic Systems Comparison for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
System 1: First Generation Ligand
Pd₂(dba)₃ / P(o-tolyl)₃P(o-tolyl)₃NaOtBuToluene1001875
System 2: Bidentate Phosphine Ligand
Pd(OAc)₂ / BINAPBINAPCs₂CO₃Dioxane1101285
System 3: Sterically Hindered Ligand
Pd₂(dba)₃ / XPhosXPhosK₃PO₄t-BuOH80496

Expert Analysis:

  • System 1 (P(o-tolyl)₃): This represents an early generation catalyst system.[7] While functional, it often requires strong bases and high temperatures, which can limit its functional group tolerance.

  • System 2 (BINAP): Bidentate phosphine ligands like BINAP brought significant improvements to the field. They form more stable palladium complexes, leading to better yields and applicability to a wider range of substrates.[6]

  • System 3 (XPhos): The development of sterically hindered, electron-rich monophosphine ligands like XPhos has dramatically expanded the scope and utility of the Buchwald-Hartwig amination.[8] These ligands promote rapid C-N reductive elimination and are effective with a broad range of amines and aryl halides, often under milder conditions.

Experimental Protocol: Buchwald-Hartwig Amination with Pd₂(dba)₃ / XPhos
  • In a glovebox, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.024 mmol) to a dry Schlenk tube.

  • Add anhydrous t-butanol (2 mL) and stir for 5 minutes.

  • Add this compound (1.0 mmol), the desired amine (1.2 mmol), and potassium phosphate (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 80 °C for 4 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

Heck Reaction: Alkenylation of Aryl Halides

The Heck reaction is a powerful tool for forming carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base.[9][10] The catalyst's role is to facilitate the oxidative addition of the aryl halide and the subsequent migratory insertion of the alkene.[11]

Catalytic Systems Comparison for Heck Reaction
Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
System 1: Phosphine-based Catalyst
Pd(OAc)₂ / PPh₃TriphenylphosphineEt₃NDMF1201682
System 2: Phosphine-free Catalyst
Pd(OAc)₂NoneK₂CO₃NMP1401278
System 3: Palladacycle Catalyst
Herrmann's CatalystP(o-tolyl)₃NaOAcDMAc100694

Expert Analysis:

  • System 1 (Pd(OAc)₂ / PPh₃): A standard catalyst system for the Heck reaction. While effective, it often requires high temperatures and can be sensitive to the electronic nature of the substrates.

  • System 2 (Phosphine-free): In some cases, the Heck reaction can proceed without the addition of phosphine ligands, particularly with highly reactive aryl halides. However, for a substrate like this compound, this approach may lead to lower yields and catalyst decomposition.

  • System 3 (Herrmann's Catalyst): Palladacycles are highly active and stable pre-catalysts for the Heck reaction.[12] They can catalyze the reaction at lower temperatures and with lower catalyst loadings, leading to higher turnover numbers and improved yields.

Experimental Protocol: Heck Reaction with Herrmann's Catalyst
  • To a sealed tube, add this compound (1.0 mmol), the desired alkene (1.5 mmol), Herrmann's Catalyst (0.01 mmol), and sodium acetate (1.5 mmol).

  • Add N,N-dimethylacetamide (DMAc) (5 mL).

  • The tube is sealed and the reaction mixture is heated to 100 °C for 6 hours.

  • After cooling, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

Visualizing the Catalytic Processes

To better understand the transformations discussed, the following diagrams illustrate the generalized catalytic cycles and a typical experimental workflow.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle cluster_heck Heck Catalytic Cycle Pd(0)L2_S Pd(0)L2 ArPd(II)XL2_S ArPd(II)XL2 Pd(0)L2_S->ArPd(II)XL2_S Oxidative Addition (Ar-X) ArPd(II)(OR)L2_S ArPd(II)(OR')L2 ArPd(II)XL2_S->ArPd(II)(OR)L2_S Ligand Exchange (Base) ArPd(II)Ar'L2_S ArPd(II)Ar'L2 ArPd(II)(OR)L2_S->ArPd(II)Ar'L2_S Transmetalation (Ar'B(OR)2) ArPd(II)Ar'L2_S->Pd(0)L2_S Reductive Elimination (Ar-Ar') Pd(0)L2_B Pd(0)L2 ArPd(II)XL2_B ArPd(II)XL2 Pd(0)L2_B->ArPd(II)XL2_B Oxidative Addition (Ar-X) ArPd(II)(NR2)L2_B [ArPd(II)(HNR2)L2]+X- ArPd(II)XL2_B->ArPd(II)(NR2)L2_B Amine Coordination ArPd(II)NR2L2_B ArPd(II)(NR2)L2 ArPd(II)(NR2)L2_B->ArPd(II)NR2L2_B Deprotonation (Base) ArPd(II)NR2L2_B->Pd(0)L2_B Reductive Elimination (Ar-NR2) Pd(0)L2_H Pd(0)L2 ArPd(II)XL2_H ArPd(II)XL2 Pd(0)L2_H->ArPd(II)XL2_H Oxidative Addition (Ar-X) AlkeneComplex_H [ArPd(II)(alkene)L2]+X- ArPd(II)XL2_H->AlkeneComplex_H Alkene Coordination InsertionProduct_H (R-alkene)Pd(II)XL2 AlkeneComplex_H->InsertionProduct_H Migratory Insertion HydrideComplex_H HPd(II)XL2 InsertionProduct_H->HydrideComplex_H β-Hydride Elimination (Product Release) HydrideComplex_H->Pd(0)L2_H Reductive Elimination (Base)

Caption: Generalized catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

G start Start: Assemble Reactants (Aryl Halide, Coupling Partner, Base) catalyst Add Catalyst System (Palladium Source + Ligand) start->catalyst solvent Add Solvent catalyst->solvent reaction Inert Atmosphere & Heat solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated, Pure Product purification->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion and Future Outlook

The selective functionalization of this compound is a critical step in the synthesis of many high-value molecules. While traditional catalyst systems can be effective, this guide demonstrates that modern, specialized ligands and pre-catalysts offer significant advantages in terms of reaction efficiency, milder conditions, and broader substrate scope. For Suzuki-Miyaura couplings, systems employing bulky, electron-rich phosphines like SPhos or NHC ligands are highly recommended. In Buchwald-Hartwig aminations, sterically hindered ligands such as XPhos provide superior results. For Heck reactions, the stability and activity of palladacycle catalysts make them an excellent choice.

As the field of catalysis continues to evolve, the development of even more active, selective, and robust catalysts will undoubtedly further empower researchers to construct complex molecular architectures with greater precision and efficiency.

References

  • Heck, R. F. (n.d.). Heck reaction. In Wikipedia. Retrieved from [Link]

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Ullmann, F. (n.d.). Ullmann condensation. In Wikipedia. Retrieved from [Link]

  • (2025, August 5). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ScienceDirect. Retrieved from [Link]

  • (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap Eureka. Retrieved from [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Szilágyi, A., et al. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink. Retrieved from [Link]

  • (n.d.). Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. Google Patents.
  • (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. ACS Publications. Retrieved from [Link]

  • (2023, June 30). Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. Retrieved from [Link]

  • Martins, M. A. P., et al. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Retrieved from [Link]

  • Sperotto, E., & van Klink, G. P. M. (n.d.). The mechanism of the modified Ullmann reaction. ResearchGate. Retrieved from [Link]

  • (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Beller, M., et al. (n.d.). Mechanism of the Heck reaction using a phosphapalladacycle as the catalyst: classical versus palladium(IV) intermediates. PubMed. Retrieved from [Link]

  • (n.d.). Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

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A Cost-Benefit Analysis of 2-Bromo-4'-chloro-5-methoxybenzophenone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Intermediate Selection

For researchers and process chemists in the pharmaceutical industry, the selection of starting materials and synthetic intermediates is a critical decision point that profoundly impacts the overall efficiency, cost, and scalability of a drug synthesis campaign. This guide provides an in-depth cost-benefit analysis of utilizing 2-Bromo-4'-chloro-5-methoxybenzophenone as a key intermediate, particularly in the context of synthesizing advanced pharmaceutical ingredients such as SGLT2 inhibitors. We will objectively compare a plausible synthetic route to this intermediate with a viable alternative, supported by experimental insights and cost considerations.

The Strategic Importance of Substituted Benzophenones

Substituted benzophenones are pivotal structural motifs in a vast array of biologically active molecules. Their rigid diarylketone backbone serves as a versatile scaffold for the construction of complex molecular architectures. In the realm of modern drug discovery, this compound has emerged as a crucial building block for the synthesis of dapagliflozin and related analogues, a class of drugs that have revolutionized the management of type 2 diabetes. The strategic placement of the bromo, chloro, and methoxy functionalities on the benzophenone core provides essential handles for subsequent chemical transformations, making the efficient synthesis of this intermediate a subject of considerable interest.

Synthetic Pathway 1: Friedel-Crafts Acylation Approach

A classical and industrially scalable approach to unsymmetrical benzophenones is the Friedel-Crafts acylation. In this proposed synthesis, we envision the acylation of chlorobenzene with 2-bromo-5-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Conceptual Workflow for Pathway 1

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation 2-bromo-5-methoxybenzoic_acid 2-Bromo-5-methoxybenzoic Acid acyl_chloride 2-Bromo-5-methoxybenzoyl Chloride 2-bromo-5-methoxybenzoic_acid->acyl_chloride SOCl2, cat. DMF thionyl_chloride Thionyl Chloride (SOCl2) target_molecule This compound acyl_chloride->target_molecule Chlorobenzene, AlCl3 chlorobenzene Chlorobenzene lewis_acid Lewis Acid (e.g., AlCl3)

Caption: Workflow for the Friedel-Crafts acylation approach.

Experimental Protocol for Pathway 1

Step 1: Synthesis of 2-Bromo-5-methoxybenzoyl Chloride

  • To a stirred solution of 2-bromo-5-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/g of acid), add a catalytic amount of N,N-dimethylformamide (DMF, 0.02 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-bromo-5-methoxybenzoyl chloride, which can be used in the next step without further purification. A near-quantitative yield is expected.[1]

Step 2: Friedel-Crafts Acylation

  • In a separate flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.5 eq) in excess chlorobenzene (which acts as both reactant and solvent).

  • Cool the suspension to 0-5 °C.

  • Dissolve the crude 2-bromo-5-methoxybenzoyl chloride from Step 1 in a minimal amount of anhydrous chlorobenzene and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition, allow the reaction to stir at room temperature for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound. Expected yields for Friedel-Crafts acylations of this type are generally in the range of 70-90%.[2][3][4]

Synthetic Pathway 2: A Convergent Grignard Approach

An alternative strategy involves a convergent synthesis, where two key fragments are prepared separately and then coupled. In this case, a Grignard reagent derived from 1-bromo-4-chlorobenzene would react with a suitable derivative of 2-bromo-5-methoxybenzoic acid, such as an ester or an aldehyde.

Conceptual Workflow for Pathway 2

cluster_0 Fragment A Preparation cluster_1 Fragment B Preparation cluster_2 Coupling and Oxidation 1-bromo-4-chlorobenzene 1-Bromo-4-chlorobenzene grignard_reagent 4-Chlorophenylmagnesium Bromide 1-bromo-4-chlorobenzene->grignard_reagent Mg, THF magnesium Magnesium coupling Grignard Addition grignard_reagent->coupling 2-bromo-5-methoxybenzoic_acid_alt 2-Bromo-5-methoxybenzoic Acid methyl_ester Methyl 2-bromo-5-methoxybenzoate 2-bromo-5-methoxybenzoic_acid_alt->methyl_ester MeOH, H+ esterification Esterification methyl_ester->coupling tertiary_alcohol Tertiary Alcohol Intermediate coupling->tertiary_alcohol oxidation Oxidation tertiary_alcohol->oxidation e.g., PCC, DMP target_molecule_alt This compound oxidation->target_molecule_alt

Caption: Workflow for the convergent Grignard approach.

Experimental Protocol for Pathway 2

Step 1: Preparation of 4-Chlorophenylmagnesium Bromide

  • Activate magnesium turnings (1.1 eq) in a flame-dried flask under an inert atmosphere.

  • Add a small volume of anhydrous tetrahydrofuran (THF).

  • Add a solution of 1-bromo-4-chlorobenzene (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Grignard Addition and Oxidation

  • In a separate flask, dissolve methyl 2-bromo-5-methoxybenzoate (prepared by standard esterification of the corresponding carboxylic acid) (1.0 eq) in anhydrous THF.

  • Cool this solution to 0 °C.

  • Slowly add the prepared 4-chlorophenylmagnesium bromide solution (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • After solvent removal, the crude tertiary alcohol is dissolved in DCM.

  • Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 eq) and stir at room temperature until the alcohol is consumed (monitor by TLC).

  • Work up the reaction according to the chosen oxidizing agent's requirements.

  • Purify the crude product by column chromatography on silica gel to yield the target benzophenone.

Cost-Benefit Analysis

FactorPathway 1: Friedel-Crafts AcylationPathway 2: Grignard ApproachAnalysis
Raw Material Cost Moderate to High. Key starting materials include 2-bromo-5-methoxybenzoic acid and chlorobenzene. The benzoic acid derivative is a specialty chemical with a moderate cost.[5][6][7][8] Chlorobenzene is a commodity chemical and is inexpensive.Moderate. This route requires 1-bromo-4-chlorobenzene and 2-bromo-5-methoxybenzoic acid. Both are substituted aromatics with associated costs. Magnesium is inexpensive.Pathway 1 may have a slight cost advantage if chlorobenzene is used in large excess as the solvent, reducing the need for other solvents. The cost of the benzoic acid derivative is a major contributor in both routes.
Reagent & Catalyst Cost High. Requires a stoichiometric amount of a Lewis acid like AlCl₃, which can be costly at scale. Thionyl chloride is also a corrosive and relatively expensive reagent.Low to Moderate. Magnesium is very cheap. Oxidizing agents like PCC or DMP can be expensive, especially at a larger scale.The high cost of the stoichiometric Lewis acid in Pathway 1 is a significant drawback. While the Grignard route avoids this, the cost of the oxidant in the final step needs to be considered.
Process Efficiency & Yield High. Friedel-Crafts acylations are generally high-yielding reactions, often exceeding 80%. The two-step process is linear and relatively straightforward.Moderate. This is a multi-step convergent synthesis. Yields for Grignard reactions can be variable and sensitive to moisture. The oxidation step adds another transformation, potentially lowering the overall yield.Pathway 1 is likely to be more efficient in terms of overall yield and process simplicity.
Scalability & Safety Good. Friedel-Crafts reactions are widely used in industrial processes. However, the use of large quantities of AlCl₃ can lead to significant aqueous waste streams during workup. Thionyl chloride is highly toxic and corrosive.Challenging. Grignard reactions are notoriously sensitive to moisture and can be difficult to scale up safely due to their exothermic nature. The use of ethereal solvents like THF also poses flammability risks.Pathway 1 is generally more amenable to large-scale industrial production despite the challenges associated with handling AlCl₃ and SOCl₂. The scalability of the Grignard reaction in Pathway 2 is a significant concern.
Purification Relatively Simple. The product often crystallizes from the reaction mixture or can be purified by recrystallization, which is a cost-effective purification method at scale.More Complex. The crude product from the oxidation step will likely require column chromatography for purification, which is less desirable for large-scale synthesis due to solvent consumption and cost.The ease of purification by recrystallization gives Pathway 1 a distinct advantage in an industrial setting.

Conclusion and Recommendation

Based on this analysis, the Friedel-Crafts acylation (Pathway 1) emerges as the more favorable route for the synthesis of this compound, particularly for process development and scale-up operations. Its primary advantages lie in its high-yielding nature, operational simplicity, and the relative ease of product purification by recrystallization. While the cost of the stoichiometric Lewis acid is a notable drawback, this is often offset by the high efficiency and robustness of the reaction.

The Grignard approach (Pathway 2) , while a viable synthetic strategy on a laboratory scale, presents significant challenges for industrial application. The moisture sensitivity of the Grignard reaction, the safety concerns associated with its exothermicity and the use of ethereal solvents, and the likely need for chromatographic purification make it a less attractive option for cost-effective, large-scale production.

Ultimately, the choice of synthetic route will depend on the specific capabilities of the manufacturing facility, the target scale of production, and the overall economic and safety considerations of the project. However, for the reliable and efficient production of this compound as a key pharmaceutical intermediate, the Friedel-Crafts acylation pathway represents a more robust and scalable strategy.

References

  • Molekula Ltd. 4-Chlorobenzoyl chloride product page. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-5-methoxybenzoic Acid: Pharmaceutical Intermediate Supplier & Price. [Link]

  • ACS Publications. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. [Link]

  • National Center for Biotechnology Information. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. [Link]

  • Sdfine. 4-chlorobenzoyl chloride product page. [Link]

  • Ottokemi. 4-Chlorobenzoyl chloride, 99% product page. [Link]

  • YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]

  • ResearchGate. The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. [Link]

  • Chemguide. friedel-crafts acylation of benzene. [Link]

  • Google Patents. Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • AOBChem USA. 2-bromo-5-methoxybenzoyl chloride product page. [Link]

  • Google Patents. Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Google Patents. Synthesis method of dapagliflozin.
  • National Center for Biotechnology Information. 2-Bromo-5-methoxybenzoyl chloride PubChem page. [Link]

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A Senior Application Scientist's Guide to the Structural Validation of 2-Bromo-4'-chloro-5-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal confirmation of a molecule's three-dimensional structure is paramount. For complex organic molecules such as 2-Bromo-4'-chloro-5-methoxybenzophenone, a key intermediate in various synthetic pathways, ambiguity in its structure is not an option. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of this compound, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore not only the "how" but, more importantly, the "why" behind the experimental choices, offering a self-validating framework for your own structural elucidation challenges.

The Imperative of Structural Integrity: The Case of this compound

The synthesis of this compound, a polysubstituted aromatic ketone, typically proceeds via a Friedel-Crafts acylation reaction. While a robust and well-established method, it is not without its potential for isomeric impurities. The substitution pattern on the aromatic rings can be prone to variations depending on the precise reaction conditions, leading to closely related but structurally distinct side products. For researchers in drug development, where molecular recognition is key, such isomeric impurities can have profound and often detrimental effects on biological activity and safety profiles. Therefore, a definitive and high-resolution structural confirmation is not merely a quality control step but a foundational requirement for any further research.

X-ray Crystallography: The Definitive Arbiter of Molecular Structure

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule.[1] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, leaving no room for doubt about the connectivity and stereochemistry of the compound.

The Crystallization Challenge: A Necessary Hurdle

The primary bottleneck in X-ray crystallography is the growth of a high-quality single crystal.[2] This process can be as much an art as a science, often requiring patience and meticulous experimentation. For a molecule like this compound, with its relatively rigid structure, crystallization is often achievable. However, factors such as residual solvent from the synthesis or the presence of minor impurities can inhibit or completely prevent the formation of suitable crystals.

A Practical Approach to Crystallization:

A common and effective method for growing single crystals of organic compounds is slow evaporation from a saturated solution.

Experimental Protocol: Slow Evaporation for Crystal Growth

  • Solvent Selection: Begin by identifying a suitable solvent or solvent system. The ideal solvent is one in which the compound is moderately soluble. For this compound, solvents such as ethanol, ethyl acetate, or a mixture of hexane and acetone are good starting points.

  • Preparation of a Saturated Solution: In a clean vial, dissolve the purified compound in a minimal amount of the chosen solvent at a slightly elevated temperature to achieve saturation.

  • Filtration: Filter the warm solution through a small cotton plug or a syringe filter into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vessel with a cap that has a small pinhole or with parafilm punctured with a few small holes. This allows for the slow evaporation of the solvent.

  • Patience is Key: Place the vessel in a vibration-free environment and allow it to stand undisturbed for several days to a week. High-quality crystals often grow slowly.

Troubleshooting Crystallization:

  • No Crystals Form: If no crystals appear after a significant amount of time, the solution may be too dilute. The solvent can be slowly evaporated to increase the concentration. Alternatively, a seed crystal can be introduced to induce crystallization.[3][4][5]

  • Formation of an Oil: If the compound "oils out" instead of crystallizing, this indicates that the melting point of the compound is lower than the temperature of the solution. This can sometimes be overcome by using a different solvent or by slowing down the cooling/evaporation rate.[3][4]

  • Formation of a Powder: The rapid formation of a powder suggests that the solution is too supersaturated. This can be addressed by redissolving the powder in a slightly larger volume of solvent and allowing it to evaporate more slowly.

The X-ray Diffraction Workflow: From Crystal to Structure

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, the process of structure determination can begin.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Friedel-Crafts Acylation Purification Column Chromatography / Recrystallization Synthesis->Purification Crystal_Growth Slow Evaporation Purification->Crystal_Growth Crystal_Selection Microscopic Examination Crystal_Growth->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Data_Collection Diffractometer Data Collection Mounting->Data_Collection Structure_Solution Phase Problem Solution Data_Collection->Structure_Solution Refinement Model Refinement Structure_Solution->Refinement Validation Structure Validation (CIF) Refinement->Validation

Step-by-Step X-ray Diffraction Protocol:

  • Crystal Mounting: The selected crystal is carefully mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.[6]

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected as the X-rays are scattered by the electron clouds of the atoms in the crystal.[6]

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map, and the positions and thermal parameters of the atoms are refined to best fit the experimental data.

  • Validation and Reporting: The final structure is validated to ensure its quality and is typically reported in a Crystallographic Information File (CIF).

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the definitive structure, other spectroscopic techniques are invaluable for routine characterization and can provide complementary information.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry.Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, dynamic processes in solution.[7]Molecular weight, elemental composition, fragmentation patterns.[8]
Sample Requirements High-quality single crystal (0.1-0.3 mm).Soluble sample (typically >1 mg) in a deuterated solvent.Small amount of sample (µg to ng), can be in solution or solid.
Strengths Unambiguous structure determination, absolute stereochemistry can often be determined.[1]Provides information about the structure in solution, which is often more biologically relevant.[7]High sensitivity, provides accurate molecular weight and formula.
Limitations Crystal growth can be a significant bottleneck.[2]Can be difficult to interpret for complex molecules with overlapping signals, does not provide precise bond lengths/angles.Does not provide information on the 3D arrangement of atoms or stereochemistry.
The Synergy of Techniques

For the structural validation of this compound, a multi-technique approach is the most robust.

  • Initial Characterization: Following synthesis and purification, Mass Spectrometry would be used to confirm the molecular weight (325.59 g/mol for C₁₄H₁₀BrClO₂) and elemental composition. NMR spectroscopy (¹H and ¹³C) would then be used to confirm the presence of the expected functional groups and the connectivity of the atoms. For instance, the ¹H NMR would show characteristic signals for the aromatic protons and the methoxy group, and their splitting patterns would provide information about their relative positions.

  • Definitive Structure Elucidation: Once the initial characterization is consistent with the expected structure, X-ray crystallography would be employed to provide the final, unambiguous proof of the substitution pattern and the overall three-dimensional structure. The resulting crystal structure would definitively confirm the positions of the bromo, chloro, and methoxy substituents on the benzophenone core.

logical_relationship cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Crystallographic Analysis cluster_validation Validation Synthesis Proposed Structure of This compound NMR NMR Spectroscopy (Connectivity & Environment) Synthesis->NMR Initial Confirmation MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS Initial Confirmation Xray X-ray Crystallography (Definitive 3D Structure) NMR->Xray Hypothesis for Definitive Proof MS->Xray Hypothesis for Definitive Proof Validated_Structure Validated Structure Xray->Validated_Structure Unambiguous Validation

Conclusion

The structural validation of a molecule as specific as this compound requires a rigorous and multi-faceted analytical approach. While techniques like NMR and Mass Spectrometry are indispensable for initial characterization and for providing insights into the molecule's properties in solution, single-crystal X-ray crystallography remains the undisputed gold standard for providing a definitive and high-resolution three-dimensional structure. For researchers and professionals in drug development and chemical synthesis, mastering the principles and practices of X-ray crystallography is not just an asset but a necessity for ensuring the integrity and success of their scientific endeavors. By understanding the causality behind the experimental choices and employing a self-validating system of complementary analytical techniques, the structural integrity of novel compounds can be established with the highest degree of confidence.

References

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-758.
  • Chadwick, K., & Jones, W. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 18(3), 189-206.
  • University of York. (n.d.). Single Crystal X-ray Diffraction (scXRD). Retrieved from [Link]

  • Oreate AI. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing.
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Various Authors. (2017). What should I do if crystallisation does not occur?. Quora. Retrieved from [Link]

  • CCDC. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Retrieved from [Link]

  • Scribd. (n.d.). Single Crystal X Ray Diffraction. Retrieved from [Link]

  • Corpinot, M. K., & Bučar, D. K. (2019). A Practical Guide to the Design of Molecular Crystals. Crystal Growth & Design, 19(3), 1426-1453.
  • Patil, S. B., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 27(23), 8345.
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  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1646-1665.
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A Technical Guide to 2-Bromo-4'-chloro-5-methoxybenzophenone: A Versatile Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic synthesis of complex molecular scaffolds is paramount. Substituted benzophenones represent a critical class of intermediates, providing a robust framework for the construction of a variety of bioactive molecules. Among these, 2-Bromo-4'-chloro-5-methoxybenzophenone emerges as a compound of significant interest. While not as extensively documented as some of its analogues, its structural features suggest a high potential as a versatile building block, particularly in the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of this compound, including its synthesis, key applications, and a comparative analysis with alternative synthetic strategies. Detailed experimental protocols and visual workflows are presented to empower researchers in their drug discovery and development endeavors.

The Strategic Importance of Substituted Benzophenones in Drug Discovery

The benzophenone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. The true value of intermediates like this compound lies in the strategic placement of its functional groups. The methoxy group acts as an electron-donating group, influencing the reactivity of the aromatic ring, while the bromine and chlorine atoms provide orthogonal handles for subsequent cross-coupling reactions.

This multi-functional nature allows for the sequential and regioselective introduction of different molecular fragments, a crucial aspect in the construction of complex drug candidates. A prime example of the utility of structurally similar benzophenones is in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. For instance, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is a key intermediate in the synthesis of Dapagliflozin.[1][2] The structural similarity of this compound suggests its potential as a valuable precursor for the next generation of SGLT2 inhibitors and other therapeutic agents.

Synthesis of this compound

The most common and industrially scalable method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide in the presence of a Lewis acid catalyst.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Synthesis of 2-bromo-5-methoxybenzoic acid cluster_1 Step 2: Formation of Acyl Chloride cluster_2 Step 3: Friedel-Crafts Acylation 3-methoxybenzoic_acid 3-methoxybenzoic acid bromination Bromination (Br2, Acetic Acid) 3-methoxybenzoic_acid->bromination 2-bromo-5-methoxybenzoic_acid 2-bromo-5-methoxybenzoic acid bromination->2-bromo-5-methoxybenzoic_acid acid_2 2-bromo-5-methoxybenzoic acid thionyl_chloride Thionyl Chloride (SOCl2) acid_2->thionyl_chloride acyl_chloride 2-bromo-5-methoxybenzoyl chloride thionyl_chloride->acyl_chloride acyl_chloride_2 2-bromo-5-methoxybenzoyl chloride AlCl3 AlCl3 (Lewis Acid) acyl_chloride_2->AlCl3 chlorobenzene Chlorobenzene chlorobenzene->AlCl3 product This compound AlCl3->product start 2-Bromo-4'-chloro-5- methoxybenzophenone reaction Suzuki Coupling (Pd Catalyst, Base) start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->reaction product Coupled Product reaction->product

Caption: Generalized workflow for the Suzuki coupling reaction.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
  • To a flask, add this compound (3.26 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), palladium(II) acetate (45 mg, 0.2 mol%), and triphenylphosphine (105 mg, 0.4 mol%).

  • Add a solution of potassium carbonate (2.76 g, 20 mmol) in water (10 mL) and toluene (50 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90°C and stir for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (100 mL), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Comparative Analysis with Alternative Synthetic Strategies

While Friedel-Crafts acylation is a robust method, other synthetic strategies and alternative intermediates can also be considered. The choice of synthetic route often depends on factors such as substrate availability, functional group tolerance, and desired regioselectivity.

Synthetic Strategy Precursors Advantages Disadvantages Typical Yields
Friedel-Crafts Acylation 2-bromo-5-methoxybenzoyl chloride, ChlorobenzeneCost-effective, scalable, well-established.Requires a Lewis acid catalyst, may produce isomeric byproducts. [3]60-85%
Suzuki Coupling 2-bromo-5-methoxy-phenylboronic acid, 4-chloro-iodobenzeneHigh functional group tolerance, mild reaction conditions.Requires a palladium catalyst, boronic acids can be expensive.70-95%
Alternative Benzophenone Intermediate (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanoneDirectly applicable to Dapagliflozin synthesis. [1]May not be suitable for synthesizing methoxy-containing analogues.-
Non-benzophenone route Varies (e.g., Grignard addition to an aldehyde followed by oxidation)May offer better regioselectivity in some cases.Often involves more synthetic steps, potentially lower overall yield.Varies

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of complex molecules in the field of medicinal chemistry. Its strategically positioned functional groups allow for a range of chemical transformations, with Friedel-Crafts acylation and Suzuki coupling being the most prominent. While direct comparative data is limited, analysis of related structures and reactions provides a strong foundation for its application in the synthesis of novel therapeutic agents, including the next generation of SGLT2 inhibitors. This guide provides the necessary theoretical and practical information for researchers to effectively utilize this promising building block in their synthetic endeavors.

References

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  • Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • PubMed Central. Breaking boundaries in diabetic nephropathy treatment: design and synthesis of novel steroidal SGLT2 inhibitors. Available at: [Link]

  • ResearchGate. The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. Available at: [Link]

  • ResearchGate. Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Available at: [Link]

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  • YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Available at: [Link]

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  • Google Patents. WO2018207111A1 - A process for the preparation of sglt2 inhibitors and intermediates thereof.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-4'-chloro-5-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile of 2-Bromo-4'-chloro-5-methoxybenzophenone

Furthermore, it belongs to the benzophenone class of chemicals. The European Chemicals Agency (ECHA) has assessed benzophenones as a group and considers them to be potential carcinogens . Studies on various benzophenone derivatives have also indicated potential for skin sensitization, endocrine disruption, and specific target organ toxicity, particularly affecting the liver and kidneys. Therefore, it is imperative to handle this compound with a high degree of caution, assuming it may possess similar toxicological properties.

Based on the analysis of structurally similar compounds, such as (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, we can infer the following potential hazards, which should be considered in all handling and disposal procedures.

Hazard ClassificationDescriptionGHS Hazard Statement (Inferred)
Skin Irritation May cause redness, itching, and inflammation upon contact with skin.H315: Causes skin irritation
Serious Eye Irritation May cause significant irritation, redness, and discomfort to the eyes.H319: Causes serious eye irritation
Respiratory Irritation Inhalation of dust or fumes may irritate the respiratory tract.H335: May cause respiratory irritation
Potential Carcinogen Belongs to a class of compounds (benzophenones) considered potentially carcinogenic.Not formally classified, but prudent to handle as such.
Aquatic Toxicity Halogenated organic compounds can be harmful to aquatic life.H411: Toxic to aquatic life with long lasting effects (Precautionary)

The Critical Importance of Segregated Waste Streams

The fundamental principle for the disposal of this compound is its strict segregation as a halogenated organic waste . Co-mingling with other waste streams can lead to dangerous chemical reactions, environmental contamination, and non-compliance with hazardous waste regulations.

Why Segregation is Non-Negotiable:
  • Chemical Incompatibility : Halogenated compounds can react violently with certain other chemical classes. For instance, mixing with strong bases can lead to dehalogenation reactions, which can be exothermic and produce unforeseen byproducts. A chemical compatibility chart should always be consulted.

  • Disposal Method Specificity : The primary disposal method for halogenated organic waste is high-temperature incineration in a specialized hazardous waste facility. This process is necessary to ensure the complete destruction of the halogenated molecules, preventing the formation of persistent and toxic byproducts like dioxins and furans. Non-halogenated organic waste, on the other hand, may be suitable for fuel blending, a different and typically less expensive disposal route.

  • Regulatory Compliance : The U.S. Environmental Protection Agency (EPA) and equivalent international bodies have stringent regulations for the disposal of hazardous waste. Misclassification or improper segregation of waste can result in significant fines and legal liabilities. Halogenated organic compounds are specifically regulated, and their disposal must be documented and carried out by certified professionals.

The following diagram illustrates the decision-making process for proper waste segregation in a laboratory setting.

WasteSegregation start Waste Generated is_halogenated Is the waste a halogenated organic compound? start->is_halogenated halogenated_waste Halogenated Organic Waste (e.g., 2-Bromo-4'-chloro- 5-methoxybenzophenone) is_halogenated->halogenated_waste Yes non_halogenated_waste Non-Halogenated Organic Waste is_halogenated->non_halogenated_waste No other_waste Other Waste Streams (Aqueous, Solid, etc.) is_halogenated->other_waste Not Organic

Waste Segregation Decision Flow

Step-by-Step Disposal Protocol for this compound

This protocol provides a clear, actionable workflow for the safe disposal of this compound from a laboratory setting.

Part A: Immediate Handling and Personal Protective Equipment (PPE)
  • Consult Your Institution's EHS : Before initiating any disposal procedure, always consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations and have established relationships with certified waste disposal vendors.

  • Wear Appropriate PPE : When handling this compound, either in its pure form or as a waste product, the following PPE is mandatory:

    • Nitrile gloves : Ensure they are rated for chemical resistance.

    • Safety goggles : To protect against splashes and airborne particles.

    • Laboratory coat : To prevent contamination of personal clothing.

    • Closed-toe shoes : Standard laboratory practice.

    • Work in a well-ventilated area : Preferably within a fume hood, especially when transferring the substance or handling powders.

Part B: Containerization and Labeling
  • Select the Correct Waste Container :

    • Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. Typically, these are glass or high-density polyethylene (HDPE) bottles with a secure screw-top cap.

    • Ensure the container is clean and dry before adding any waste.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Affix a Hazardous Waste Label :

    • As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your EHS department.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (avoiding abbreviations or chemical formulas).

      • The approximate concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • The name and contact information of the generating researcher or lab.

      • The appropriate hazard pictograms (inferred to be "Irritant" and "Environmentally Hazardous").

Part C: Storage and Segregation
  • Store in a Designated Satellite Accumulation Area (SAA) :

    • Store the sealed and labeled waste container in a designated SAA within your laboratory.

    • The SAA should be under the control of the laboratory personnel.

  • Ensure Proper Segregation :

    • Within the SAA, ensure the halogenated organic waste container is segregated from incompatible materials, such as:

      • Acids

      • Bases

      • Oxidizers

      • Non-halogenated organic waste

Part D: Arranging for Disposal
  • Contact Your EHS Department for Pickup :

    • Once the waste container is full or you are ready for its disposal, contact your institution's EHS department to schedule a pickup.

    • Do not attempt to dispose of the chemical waste down the drain or in the regular trash. This is illegal and environmentally harmful.

  • Engage a Certified Hazardous Waste Disposal Company :

    • Your EHS department will have contracts with licensed and insured hazardous waste disposal companies. These companies are equipped to transport and dispose of chemical waste in compliance with all regulations.

    • Examples of such companies include Waste Management, Clean Earth, and Stericycle.[1][2][3]

Spill and Emergency Procedures

In the event of a spill of this compound, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary : For large spills or if you feel it is unsafe to handle, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE : Before attempting to clean up a small spill, ensure you are wearing the proper PPE as outlined in Section 3, Part A.

  • Contain the Spill : Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to contain the spill.

  • Clean the Spill :

    • Carefully scoop the absorbent material and the spilled substance into a designated hazardous waste container.

    • Wipe the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., acetone), and place the used cleaning materials into the same hazardous waste container.

    • Wash the spill area with soap and water.

  • Label and Dispose of Spill Debris :

    • Seal and label the container with the spill debris as hazardous waste, clearly indicating its contents.

    • Arrange for disposal through your EHS department.

Conclusion: A Commitment to Safety and Scientific Integrity

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental responsibility, and scientific integrity. By understanding the chemical's potential hazards and adhering to the detailed protocols outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always prioritize caution, consult your institution's EHS professionals, and never hesitate to seek clarification when in doubt.

References

  • Clean Earth . (n.d.). Tulsa, Oklahoma Hazardous Waste Management. Retrieved from [Link]

  • Loba Chemie . (2019, October 1). (2-CHLORO-5-BROMOPHENYL)(4- ETHOXYPHENYL) METHANONE MSDS. Retrieved from [Link]

  • PubChem . (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

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  • U.S. Environmental Protection Agency (EPA) . (n.d.). Hazardous Waste Codes. Retrieved from [Link]

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A Researcher's Comprehensive Guide to Safely Handling 2-Bromo-4'-chloro-5-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound, 2-Bromo-4'-chloro-5-methoxybenzophenone (CAS Number: 746651-89-8) presents both unique opportunities for scientific advancement and a series of chemical handling challenges that demand rigorous safety protocols.[1][2][3][4] This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, ensuring that the handling of this and structurally similar halogenated aromatic ketones is conducted with the utmost attention to safety.

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, this guide synthesizes established safety protocols for closely related compounds, such as benzophenone and other brominated substances.[5][6][7] This approach, grounded in the principles of chemical analogy, provides a robust framework for risk mitigation.

Part 1: Hazard Identification and Risk Assessment

Understanding the potential hazards is the foundational step in any chemical safety plan. Given its structure as a halogenated aromatic ketone, we can anticipate several potential risks.

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact with the powdered form or solutions can cause irritation.

  • Respiratory Tract Irritation: Inhalation of the dust can lead to respiratory discomfort.[6]

  • Toxicity: While specific data is unavailable, many halogenated organic compounds exhibit some level of toxicity upon ingestion or absorption.

  • Environmental Hazard: Halogenated compounds can be persistent in the environment and may be harmful to aquatic life.[5][7]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound.

Risk Assessment Workflow

The following diagram outlines a systematic approach to risk assessment before handling this compound.

cluster_0 Risk Assessment Protocol A Identify Potential Hazards (Irritation, Toxicity, Environmental) B Evaluate Exposure Routes (Inhalation, Dermal, Ingestion) A->B C Assess Quantities and Concentrations Used B->C D Determine Appropriate Control Measures (Engineering, Administrative, PPE) C->D E Develop Emergency Procedures (Spill, Exposure) D->E F Review and Refine Protocol E->F

Caption: A stepwise workflow for assessing and mitigating risks associated with handling this compound.

Part 2: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to prevent exposure. The selection of appropriate PPE should be based on the specific laboratory operation being performed.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids Chemical Splash GogglesNitrile or Neoprene GlovesFully buttoned Lab CoatN95 or P100 Respirator
Solution Preparation Chemical Splash Goggles with Face ShieldNitrile or Neoprene GlovesChemical-resistant Apron over Lab CoatNot typically required if in a fume hood
Reaction Monitoring/Workup Chemical Splash GogglesNitrile or Neoprene GlovesLab CoatNot typically required if in a fume hood
Spill Cleanup Chemical Splash Goggles with Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-resistant Suit or ApronP100 Respirator with Organic Vapor Cartridges

Donning and Doffing PPE: A Self-Validating System

The order of donning and doffing PPE is critical to prevent cross-contamination.

cluster_0 Donning PPE Lab Coat Lab Coat Respirator Respirator Lab Coat->Respirator Lab Coat->Respirator Goggles/Face Shield Goggles/Face Shield Respirator->Goggles/Face Shield Goggles/Face Shield->Lab Coat Gloves Gloves Goggles/Face Shield->Gloves Gloves->Goggles/Face Shield cluster_0 Spill Response Flowchart A Assess the Spill (Size, Location, Hazards) B Evacuate Non-Essential Personnel A->B C Don Appropriate PPE B->C D Contain the Spill with Absorbent Material C->D E Dampen Solid Spills to Prevent Dust D->E If Solid F Collect Spill Debris into a Labeled Waste Container D->F If Liquid E->F G Decontaminate the Area F->G H Dispose of Waste Properly G->H

Caption: A decision-making flowchart for the safe and effective cleanup of a chemical spill.

Part 5: Storage and Waste Disposal

Proper storage and disposal are critical to ensure long-term safety and environmental protection.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Waste Disposal:

  • All waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Halogenated organic waste should be collected in a designated, labeled, and sealed container. [8]* Follow all institutional and local regulations for the disposal of hazardous chemical waste. Never pour this chemical down the drain. [8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.